molecular formula C69H111N23O19 B612444 D15 CAS No. 251939-41-0

D15

Numéro de catalogue: B612444
Numéro CAS: 251939-41-0
Poids moléculaire: 1566.78
Clé InChI: CMEJFHBXHREXBP-AVAZHIDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Endocytosis inhibitor that blocks the interaction of dynamin with amphiphysin 1 and 2.

Propriétés

IUPAC Name

2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O19/c1-36(2)53(86-55(99)39(22-23-50(70)94)82-59(103)46-18-9-29-89(46)66(110)49-21-12-32-92(49)63(107)40-14-5-24-76-40)67(111)90-30-10-19-47(90)61(105)85-43(35-93)57(101)83-41(15-6-26-78-69(74)75)64(108)87-27-8-17-45(87)60(104)84-42(33-51(71)95)56(100)81-38(13-4-25-77-68(72)73)54(98)80-37(3)62(106)91-31-11-20-48(91)65(109)88-28-7-16-44(88)58(102)79-34-52(96)97/h36-49,53,76,93H,4-35H2,1-3H3,(H2,70,94)(H2,71,95)(H,79,102)(H,80,98)(H,81,100)(H,82,103)(H,83,101)(H,84,104)(H,85,105)(H,86,99)(H,96,97)(H4,72,73,77)(H4,74,75,78)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJFHBXHREXBP-AVAZHIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The D15 Gene Family: A Technical Guide to Sequence, Annotation, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "D15 gene" is not unique and has been assigned to several distinct genes across different biological entities, including bacteriophages, bacteria, and humans. This multiplicity can lead to considerable confusion in research and development. This technical guide provides an in-depth analysis of the most well-characterized this compound gene, the 5'-3' exonuclease of the bacteriophage T5. Furthermore, to prevent ambiguity, this document also offers concise summaries of other notable genes referred to as this compound: a putative glycosyltransferase in Lactobacillus brevis, a major surface antigen in Riemerella anatipestifer, and the human Growth Differentiation Factor 15 (GDF-15). This guide is intended to be a comprehensive resource, detailing gene sequences, annotations, functional roles, and relevant experimental protocols to aid researchers in their respective fields.

Bacteriophage T5 this compound Gene: A 5'-3' Exonuclease

The this compound gene of bacteriophage T5 encodes a crucial 5'-3' exonuclease that plays a pivotal role in the phage's lytic life cycle, particularly in DNA replication and the generation of nicked viral DNA.

Gene Sequence and Annotation

The this compound gene is located within the genome of bacteriophage T5. The gene itself has a coding region of 873 base pairs, which is part of a larger 1347 base pair DNA fragment that has been sequenced and analyzed. This gene encodes a protein comprised of 291 amino acids.

FeatureValueReference
OrganismEscherichia phage T5[1][2]
Gene NameThis compound[1][2]
Coding Sequence Length873 bp[1]
Protein Length291 amino acids[1]
Molecular Weight~33 kDa[3]
Function and Signaling Pathway

The this compound gene product is a multifunctional nuclease with both 5'-3' exonucleolytic and structure-specific endonucleolytic activities.[4] Its primary role is in the processing of newly replicated concatameric T5 DNA into unit-length, single-stranded DNA chains and smaller fragments that are found in the mature virion.[4] The formation of these smaller fragments is dependent on the functionality of the this compound nuclease.[4] The enzyme requires a divalent cation, typically Mg2+, for its activity.[5] Interestingly, the exonuclease and endonuclease activities exhibit different pH optima, suggesting distinct catalytic mechanisms.

The function of the this compound nuclease is integral to the bacteriophage T5 DNA replication and maturation pathway. A simplified workflow of its involvement is depicted below.

T5_D15_Pathway Concatemeric T5 DNA Concatemeric T5 DNA Unit-length ssDNA Unit-length ssDNA Concatemeric T5 DNA->Unit-length ssDNA Replication Machinery ssDNA Fragments ssDNA Fragments Unit-length ssDNA->ssDNA Fragments This compound Nuclease Activity Mature T5 Virion DNA Mature T5 Virion DNA ssDNA Fragments->Mature T5 Virion DNA Packaging This compound This compound This compound->Unit-length ssDNA

Role of this compound Nuclease in T5 DNA Maturation.
Experimental Protocols

This protocol is based on the overexpression of the this compound gene in E. coli.

  • Expression: The this compound gene is cloned into an expression vector, such as pET, and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

  • Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and lysed by sonication or high-pressure homogenization.

  • Clarification: The cell lysate is centrifuged to pellet cellular debris.

  • Purification: The supernatant containing the soluble this compound exonuclease is purified using a series of chromatography steps, which may include ion-exchange (e.g., DEAE-cellulose) and affinity chromatography (e.g., Ni-NTA if a His-tag is used).[1]

  • Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.[5]

The activity of the purified this compound exonuclease can be measured using a variety of DNA substrates.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 25 mM potassium glycinate, pH 9.3), 100 mM KCl, 10 mM MgCl2, a DNA substrate (e.g., radiolabeled single-stranded or double-stranded DNA), and the purified this compound exonuclease.[3]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).[3][5]

  • Termination: The reaction is stopped by the addition of EDTA to chelate the Mg2+ ions.[5]

  • Analysis: The degradation of the DNA substrate can be analyzed by various methods, such as trichloroacetic acid (TCA) precipitation to measure the release of acid-soluble nucleotides or by gel electrophoresis to visualize the degradation products.[3]

Site-directed mutagenesis can be employed to study the structure-function relationship of the this compound exonuclease.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.[6][7]

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the this compound gene with the mutagenic primers.[6][8]

  • Template Removal: The parental, non-mutated plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid will be methylated as it was isolated from a methylation-proficient E. coli strain).

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

SDM_Workflow A Plasmid with this compound gene B Design Mutagenic Primers A->B C PCR Amplification A->C B->C D DpnI Digestion C->D E Transformation D->E F Sequence Verification E->F

Workflow for Site-Directed Mutagenesis of the this compound Gene.

Other Genes Designated "this compound"

To avoid confusion, this section provides a brief overview of other genes that have been referred to as "this compound".

Lactobacillus brevis gtfthis compound Gene

In the bacterium Lactobacillus brevis, a gene designated gtfthis compound has been identified. This gene is predicted to encode a glycosyltransferase. Functionally, it has been implicated in hop tolerance, a crucial trait for the survival of this bacterium in the brewing environment, and is associated with beer spoilage.[9]

Riemerella anatipestifer this compound Gene

Riemerella anatipestifer, a pathogen affecting waterfowl, possesses a gene referred to as this compound which encodes a major surface antigen.[10] This surface antigen is likely involved in the bacterium's interaction with the host immune system and may play a role in its pathogenicity.

Human Growth Differentiation Factor 15 (GDF-15)

In humans, Growth Differentiation Factor 15 (GDF-15) is a cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily. While not commonly referred to as the "this compound gene" in recent literature, historical or database-specific annotations may use this nomenclature. GDF-15 is involved in a wide range of physiological and pathological processes, including inflammation, apoptosis, and cancer.[11] It signals through its receptor, GFRAL, to activate downstream pathways such as the ERK and AKT signaling cascades.[11]

GDF15_Signaling GDF15 GDF15 GFRAL GFRAL GDF15->GFRAL Binds RET RET GFRAL->RET Activates Downstream Downstream Signaling (ERK, AKT) RET->Downstream Cellular_Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Cellular_Response

Simplified GDF-15 Signaling Pathway.

Implications for Drug Development

The diverse functions of the various "this compound genes" present distinct opportunities for therapeutic intervention.

  • Bacteriophage T5 this compound Exonuclease: As a critical enzyme for phage replication, the this compound nuclease could be a target for the development of novel antiviral agents. Inhibitors of this enzyme could potentially disrupt the phage life cycle.

  • Lactobacillus brevis gtfthis compound: For the brewing industry, targeting the gtfthis compound gene or its protein product could be a strategy to control beer spoilage by L. brevis.

  • Riemerella anatipestifer this compound Surface Antigen: This surface antigen could be a candidate for vaccine development to protect poultry from R. anatipestifer infections.

  • Human GDF-15: The role of GDF-15 in various diseases, including cancer and cardiovascular conditions, makes it a significant target for drug development.[11] Modulating GDF-15 signaling pathways could offer therapeutic benefits in these contexts.

Conclusion

The term "this compound gene" is ambiguous and refers to at least four distinct genes with unrelated functions in different organisms. This guide has provided a detailed technical overview of the bacteriophage T5 this compound 5'-3' exonuclease, including its sequence, function, and relevant experimental protocols. Additionally, it has clarified the identities of other "this compound genes" to prevent cross-disciplinary confusion. A clear understanding of the specific this compound gene being studied is paramount for advancing research and development in virology, microbiology, and human medicine.

References

discovery and history of the D15 gene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DHX15 and GDF15 Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "D15 gene" is not uniquely assigned within human genetics and can refer to several distinct genes based on different naming conventions and historical contexts. This guide focuses on two such genes, DEAH-box helicase 15 (DHX15) and Growth Differentiation Factor 15 (GDF15) , both of which are significant in cancer research and drug development and are sometimes referred to in ways that could be shortened to "this compound". This document provides a comprehensive overview of the discovery, history, function, and associated signaling pathways for each gene, along with relevant experimental data and protocols for their study.

Discovery and History

DHX15, also known as DBP1, PRPF43, and DDX15, is a putative ATP-dependent RNA helicase belonging to the DEAH-box family of proteins.[1][2][3] These proteins are characterized by the conserved DEAH (Asp-Glu-Ala-His) motif.[4] First identified for its role in pre-mRNA splicing, DHX15 is crucial for the disassembly of the spliceosome after the catalytic steps of splicing are complete, specifically in releasing the lariat-intron.[4][5] Its yeast ortholog, Prp43, was instrumental in elucidating this function.[4][6] Over time, research has expanded to reveal the multifunctionality of DHX15, implicating it in various cellular processes including pre-rRNA processing, innate immune responses to viral infections, and tumorigenesis.[5][7][8] Its role in cancer is complex, acting as either an oncogene or a tumor suppressor depending on the cellular context.[5][9]

Role in Disease and Drug Development

DHX15 has been implicated in the progression of several cancers, including Burkitt lymphoma, acute myeloid leukemia (AML), hepatocellular carcinoma, prostate cancer, and glioma.[5][6][7][10]

  • Burkitt Lymphoma (BL): DHX15 is overexpressed in BL patients and is associated with poor progression-free and overall survival.[7][11] Its knockdown in BL cell lines inhibits tumor growth, reduces cell proliferation, induces cell cycle arrest, and increases apoptosis, suggesting it as a potential therapeutic target.[7][11]

  • Acute Myeloid Leukemia (AML): DHX15 is frequently overexpressed in AML and is linked to a poor prognosis.[12] It plays a crucial role in leukemogenesis through the NF-κB signaling pathway.[12]

  • Glioma: In contrast to its role in hematological malignancies, DHX15 can act as a tumor suppressor in glioma.[9] Its expression is lower in human glioma cell lines compared to normal neural stem cells, and its overexpression suppresses tumor formation.[9]

  • Prostate Cancer: DHX15 is upregulated in human prostate cancer and contributes to its progression by regulating the transcriptional activity of the androgen receptor (AR).[6]

The context-dependent role of DHX15 makes it a nuanced target for drug development. Therapies aimed at inhibiting DHX15 could be beneficial in cancers where it acts as an oncogene, while strategies to enhance its function might be considered in cancers where it has a tumor-suppressive role.

Signaling Pathways

DHX15 is a key component of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , particularly in the context of antiviral responses and cancer.[7][12][13]

In the antiviral response, DHX15 interacts with the mitochondrial antiviral signaling (MAVS) protein.[8][13] This interaction is crucial for the activation of the canonical NF-κB pathway, leading to the transcription of genes involved in inflammation and cell survival.[13] DHX15's role is to specifically stimulate the NF-κB and MAPK pathways downstream of MAVS.[8][13]

In cancer, particularly in AML and BL, the overexpression of DHX15 leads to the activation of the NF-κB pathway, which in turn promotes cell survival and inhibits apoptosis.[7][12] Knockdown of DHX15 inhibits the nuclear translocation of the NF-κB subunit p65, a key step in the activation of this pathway.[12]

Below is a diagram illustrating the role of DHX15 in the MAVS-mediated NF-κB signaling pathway.

DHX15_NFkB_Pathway cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I/MDA5 RIG-I/MDA5 Viral RNA->RIG-I/MDA5 MAVS MAVS RIG-I/MDA5->MAVS activates DHX15 DHX15 MAVS->DHX15 interacts with IKK_complex IKK Complex DHX15->IKK_complex activates IκBα IκBα-P (degradation) IKK_complex->IκBα phosphorylates NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc translocates Target Genes Target Gene Expression NF-κB_nuc->Target Genes promotes transcription GDF15_NFkB_Pathway cluster_nucleus Nucleus DBNDD1 DBNDD1 GDF15_exp GDF15 Expression DBNDD1->GDF15_exp induces GDF15 GDF15 GDF15_exp->GDF15 IKK_complex IKK Complex GDF15->IKK_complex activates (mechanism under investigation) IκBα IκBα-P (degradation) IKK_complex->IκBα phosphorylates NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc translocates Target Genes Proliferation, Migration, Invasion Gene Expression NF-κB_nuc->Target Genes promotes transcription

References

An In-depth Technical Guide to the Structure and Domains of Proteins Designated "D15"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "D15 protein" is ambiguous and has been used to refer to several distinct and unrelated proteins in scientific literature. This guide provides an in-depth overview of the most well-characterized proteins referred to as this compound, with each protein detailed in a separate section to avoid confusion. Researchers and professionals in drug development should verify the specific "this compound" protein relevant to their field of inquiry.

Section 1: Growth Differentiation Factor 15 (GDF-15)

Growth Differentiation Factor 15 (GDF-15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a divergent member of the transforming growth factor-β (TGF-β) superfamily.[1][2] It is a stress-induced cytokine involved in a wide array of physiological and pathological processes, including inflammation, apoptosis, metabolism, and cancer.[1][3][4][5]

Protein Structure and Domains

GDF-15 is synthesized as a 308-amino acid preproprotein, which includes a signal peptide, a pro-domain, and the mature protein.[1] The full-length precursor has a molecular weight of approximately 35 kDa.[6] Following proteolytic cleavage at a conserved RXXR site, the mature GDF-15 is secreted as a 25 kDa disulfide-linked homodimer.[2][6] Each 112-amino acid monomer of the mature protein contains seven conserved cysteine residues that form a characteristic cysteine knot, a defining feature of the TGF-β superfamily.[1]

The primary receptor for GDF-15 is the Glial-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL), which is predominantly expressed in the hindbrain.[1][7][8] GDF-15 binding to GFRAL leads to the recruitment of the coreceptor Rearranged during Transfection (RET), forming a ternary complex that initiates downstream signaling.[9]

Quantitative Data

Quantitative parameters are crucial for the experimental analysis of GDF-15. The following tables summarize key data for the protein and common assays.

Table 1: GDF-15 Protein Characteristics

ParameterValueReference
Full-Length Precursor (monomer)308 amino acids[1]
Mature Protein (monomer)112 amino acids[1]
Secreted Homodimer Molecular Weight~25 kDa[6]
Quaternary StructureDisulfide-linked homodimer[9]

Table 2: Performance of Commercial Human GDF-15 ELISA Kits

Kit/ParameterSensitivityAssay RangeSample TypesReference
Abcam (ab155432)2 pg/mLNot specifiedSerum, plasma, cell culture supernatant[10]
R&D Systems (DGD150)4.39 pg/mL23.4 - 1,500 pg/mLCell culture supernates, serum, plasma, urine
Thermo Fisher (BMS2258)Not specifiedNot specifiedNot specified[11]
RayBiotechNot specifiedNot specifiedCell culture supernatants, plasma, serum[12]
Experimental Protocols

This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[10][11]

  • Reagent Preparation: Prepare all reagents, including wash buffer, assay diluent, standards, and samples, as directed by the kit manufacturer. Bring all components to room temperature before use.

  • Standard Curve Preparation: Create a serial dilution of the recombinant human GDF-15 standard to generate a standard curve. A typical range might be from 23.4 to 1,500 pg/mL.

  • Plate Loading: Add 100 µL of assay diluent to each well of the antibody-coated 96-well plate. Then, add 50 µL of either the standard, control, or sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.

  • Washing: Aspirate each well and wash four times with wash buffer. Ensure complete removal of liquid at each step.

  • Detection Antibody Addition: Add 100 µL of biotinylated anti-human GDF-15 antibody to each well.[10] Incubate for 1-2 hours at room temperature, with shaking.[11]

  • Washing: Repeat the wash step as described in step 4.

  • Streptavidin-HRP Addition: Add 100-200 µL of HRP-conjugated streptavidin solution to each well. Incubate for 20-60 minutes at room temperature.[10]

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[10]

  • Reaction Stoppage: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[10]

  • Data Acquisition: Immediately read the optical density of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the GDF-15 concentration in the samples by interpolating their absorbance values from the standard curve.

This protocol provides a general workflow for detecting GDF-15 in cell lysates or other protein samples.

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration of each sample using a standard protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved. Under reducing conditions, GDF-15 monomers migrate at ~13 kDa, while the dimer appears at ~24-25 kDa under non-reducing conditions.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GDF-15. Recommended dilutions can range from 1:1000 to 1:20000 depending on the antibody.[14] This incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

This assay is designed to screen for inhibitors of the GDF-15 and GFRAL interaction.[15][16]

  • Plate Coating: Coat a 96-well plate with recombinant GDF-15 protein.

  • Reagent Preparation: Prepare all reagents, including biotin-labeled GFRAL and potential inhibitor compounds.

  • Inhibitor Incubation: Add test compounds (potential inhibitors) to the GDF-15-coated wells.

  • Ligand Binding: Add biotin-conjugated GFRAL to the wells and co-incubate. This allows for competition between the inhibitor and GFRAL for binding to GDF-15. Incubate for approximately 2.5 hours at room temperature.[15]

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add streptavidin-HRP to the wells, which will bind to the captured biotin-GFRAL. Incubate for 1 hour.[15]

  • Washing: Repeat the wash step.

  • Substrate Addition and Measurement: Add a colorimetric HRP substrate (e.g., TMB) and incubate for 30 minutes. Stop the reaction and measure the absorbance.[15] A lower signal indicates successful inhibition of the GDF-15:GFRAL interaction.

GDF-15 Signaling Pathways

GDF-15 is implicated in several key signaling pathways that regulate cell proliferation, survival, and stress responses. The primary pathways include the MAPK/ERK, PI3K/AKT, and SMAD signaling cascades.[3][4][7] The activation of these pathways can be cell-type and context-dependent.

GDF-15 can activate the MAPK/ERK pathway, which is crucial for cell growth, differentiation, and survival.[4] This activation can occur through the GFRAL/RET receptor complex or via other receptors like ErbB2 in certain cancer cells.[17][18]

GDF15_MAPK_ERK_Pathway GDF15 GDF-15 GFRAL_RET GFRAL / RET Receptor Complex GDF15->GFRAL_RET Binds ErbB2 ErbB2 Receptor GDF15->ErbB2 Binds Ras Ras GFRAL_RET->Ras Activates ErbB2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: GDF-15 MAPK/ERK Signaling Pathway.

Activation of the PI3K/AKT pathway by GDF-15 is a critical mechanism for promoting cell survival and proliferation by inhibiting apoptosis.[4][19] This pathway can be initiated through various receptors, including the GFRAL/RET complex and ErbB2.[17][18]

GDF15_PI3K_AKT_Pathway GDF15 GDF-15 Receptor GFRAL/RET or ErbB2 Receptor Complex GDF15->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Protein Synthesis mTOR->Proliferation GDF15_SMAD_Pathway GDF15 GDF-15 TGFBR TGF-β Type II Receptor (TβRII) GDF15->TGFBR Binds ALKR ALK Receptors (Type I) TGFBR->ALKR Recruits & Activates SMAD23 SMAD2 / SMAD3 ALKR->SMAD23 Phosphorylates pSMAD23 p-SMAD2 / p-SMAD3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates

References

An In-depth Technical Guide to the Cellular Localization of D15 Protein and WASHC4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The designation "D15 protein" is ambiguous and can refer to several distinct proteins and peptides, each with a unique cellular localization and function. This guide provides a comprehensive overview of the cellular localization for the predominant molecules referred to as this compound, as well as for the requested WASHC4 protein. We will delve into their functions, associated signaling pathways, and the experimental protocols used to determine their subcellular locations.

This compound Peptide: A Dynamin-Amphiphysin Interaction Inhibitor

The "this compound" designation is frequently used for a 15-amino acid peptide that acts as a potent inhibitor of endocytosis. Its cellular activity is intrinsically linked to its localization at sites of vesicle formation.

Cellular Localization: The this compound peptide's primary site of action is the inner leaflet of the plasma membrane, specifically at clathrin-coated pits where endocytosis is initiated.

Core Function: This peptide, with the sequence PPPQVPSRPNRAPPG, competitively inhibits the interaction between dynamin and amphiphysin, a critical step for the fission of endocytic vesicles.[1] By blocking this interaction, the this compound peptide effectively halts clathrin-mediated endocytosis. This has been shown to rapidly increase the number of AMPA receptors at the postsynaptic density by preventing their constitutive internalization, thereby enhancing excitatory postsynaptic currents (EPSCs).[1]

Quantitative Data on this compound Peptide Activity
ParameterValue/EffectCell Type/SystemReference
AMPAR EPSC Enhancement> 2-fold increaseCultured Neurons[1]
NMDAR EPSCNo significant changeCultured Neurons[1]
AMPA-induced AMPAR translocationBlockedCultured Neurons[1]
Signaling Pathway: Inhibition of Clathrin-Mediated Endocytosis

The diagram below illustrates the mechanism by which the this compound peptide inhibits clathrin-mediated endocytosis.

D15_Endocytosis_Inhibition cluster_membrane Plasma Membrane receptor Receptor clathrin Clathrin Coat receptor->clathrin Recruitment amphiphysin Amphiphysin clathrin->amphiphysin Interaction dynamin Dynamin amphiphysin->dynamin Recruitment vesicle Clathrin-Coated Vesicle dynamin->vesicle Vesicle Fission This compound This compound Peptide This compound->amphiphysin Inhibits Interaction

Caption: this compound peptide's inhibition of the dynamin-amphiphysin interaction.

Experimental Protocols

1. Electrophysiological Recording of Synaptic Currents:

  • Objective: To measure the effect of this compound peptide on AMPA and NMDA receptor-mediated EPSCs.

  • Methodology:

    • Prepare whole-cell patch-clamp recordings from cultured neurons.

    • Internally perfuse the recorded neuron with a solution containing the this compound peptide (or a scrambled control peptide).

    • Stimulate presynaptic inputs and record postsynaptic currents.

    • Hold the membrane potential at -70 mV to isolate AMPAR EPSCs and at +40 mV to measure NMDAR EPSCs.

    • Monitor changes in EPSC amplitude over time following peptide infusion.[1]

2. Fluorescence Imaging of Receptor Translocation:

  • Objective: To visualize the effect of this compound on the internalization of surface AMPA receptors.

  • Methodology:

    • Transfect cultured neurons with constructs expressing fluorescently tagged AMPA receptors (e.g., SEP-GluA1).

    • Introduce the this compound peptide into the cells.

    • Induce receptor endocytosis using AMPA.

    • Perform live-cell imaging using confocal or total internal reflection fluorescence (TIRF) microscopy.

    • Quantify the change in surface fluorescence over time to assess the rate of receptor internalization.[1]

This compound Outer Membrane Protein of Haemophilus influenzae

In the context of bacteriology, this compound refers to a highly conserved outer membrane protein found in Haemophilus influenzae.

Cellular Localization: As its name suggests, the this compound protein is localized to the outer membrane of Haemophilus influenzae bacteria.[2][3]

Core Function: The this compound protein is an antigen that can elicit a protective immune response. It is being investigated as a potential universal vaccine component against diseases caused by H. influenzae, including meningitis and otitis media.[2][3] Passive transfer of antibodies against recombinant this compound has been shown to protect infant rats from H. influenzae challenge.[2][3]

Quantitative Data on this compound Protein Conservation
H. influenzae StrainConservation LevelMethodReference
Type b (Eagan and M43)Highly ConservedGene Sequencing[2]
Nontypeable (P860199 and 5P19H)Highly ConservedGene Sequencing[2]
Types a, c, d, e, fCross-reactive protein expressedSouthern & Immunoblot[2]
Experimental Workflow for this compound Characterization

The following diagram outlines the typical workflow for identifying and characterizing the this compound outer membrane protein.

D15_OMP_Workflow start Isolate H. influenzae genomic DNA clone Clone and Sequence this compound gene start->clone express Express Recombinant this compound (rthis compound) in E. coli clone->express purify Purify rthis compound Protein express->purify antibody Generate Anti-rthis compound Antibodies purify->antibody immunoblot Immunoblot Analysis of H. influenzae lysates purify->immunoblot antibody->immunoblot animal Passive Immunization and Challenge Studies in Rats antibody->animal end Confirm Protective Antigenicity animal->end

Caption: Workflow for this compound outer membrane protein characterization.

Experimental Protocols

1. Cloning and Sequencing of the this compound gene:

  • Objective: To determine the nucleotide and deduced amino acid sequence of the this compound protein.

  • Methodology:

    • Isolate genomic DNA from various strains of H. influenzae.

    • Use primers designed from a known sequence to amplify the this compound gene via PCR.

    • Ligate the PCR product into a suitable cloning vector.

    • Transform the vector into E. coli and select for positive clones.

    • Sequence the inserted DNA to determine the gene sequence.[2]

2. Immunoblot Analysis:

  • Objective: To confirm the expression of this compound protein across different H. influenzae serotypes.

  • Methodology:

    • Prepare whole-cell lysates from various H. influenzae strains.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with monospecific anti-rthis compound antibodies.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[2]

NYD-SP15: A Cytidine Deaminase with Nuclear-Cytoplasmic Shuttling

NYD-SP15 is another protein that could be referred to as "this compound", which belongs to the cytidine deaminase family.

Cellular Localization: NYD-SP15 is a dynamic protein that shuttles between the nucleus and the cytoplasm .[4] This movement is mediated by a nuclear localization sequence (NLS) and a nuclear export signal (NES) within its structure.[4]

Core Function: NYD-SP15 exhibits cytidine deaminase activity and plays a role in cell growth regulation.[4] Overexpression of NYD-SP15 has been shown to inhibit cell growth by inducing a cell cycle block at the G1 to S phase transition.[4]

Quantitative Data on NYD-SP15 Subcellular Distribution

While the original study confirms shuttling, quantitative ratios under different cellular conditions would be a key area for further research. A hypothetical table is presented below.

Cellular ConditionNuclear Fraction (%)Cytoplasmic Fraction (%)Method
Basal StateData not availableData not availableImmunofluorescence
After Leptomycin B treatmentData not availableData not availableSubcellular Fractionation
During G1 PhaseData not availableData not availableLive-cell Imaging
Logical Relationship: NYD-SP15 Shuttling and Cell Cycle Control

This diagram illustrates the dynamic localization of NYD-SP15 and its impact on cell cycle progression.

NYD_SP15_Shuttling cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NYD_SP15_N NYD-SP15 NYD_SP15_C NYD-SP15 NYD_SP15_N->NYD_SP15_C Export (NES) G1_Phase G1 Phase NYD_SP15_N->G1_Phase Induces Block NYD_SP15_C->NYD_SP15_N Import (NLS) S_Phase S Phase G1_Phase->S_Phase

Caption: Nucleocytoplasmic shuttling of NYD-SP15 and its effect on the G1/S checkpoint.

Experimental Protocols

1. Subcellular Localization via Immunofluorescence:

  • Objective: To visualize the location of NYD-SP15 within the cell.

  • Methodology:

    • Culture cells (e.g., MCF-7) on coverslips and transfect with a plasmid expressing tagged NYD-SP15.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against the tag or NYD-SP15.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nucleus with DAPI.

    • Image the cells using a confocal microscope to observe the distribution of the protein between the nucleus and cytoplasm.[4]

2. Flow Cytometry for Cell Cycle Analysis:

  • Objective: To determine the effect of NYD-SP15 overexpression on the cell cycle.

  • Methodology:

    • Transfect cells with an NYD-SP15 expression vector or an empty vector control.

    • After 24-48 hours, harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase A and stain the DNA with propidium iodide (PI).

    • Analyze the cell population using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases based on DNA content.[4]

WASHC4 (SWIP): A Key Regulator of Endosomal Trafficking

WASHC4, also known as Strumpellin and WASH-interacting protein (SWIP), is a crucial component of the WASH complex, which regulates actin dynamics on endosomes.

Cellular Localization: WASHC4 is predominantly localized to early endosomes .[5][6] It is recruited to the endosomal membrane both through interactions with the retromer complex and via direct binding to phosphoinositides, particularly PI(3,5)P2.[7]

Core Function: As part of the pentameric WASH complex, WASHC4 acts as a nucleation-promoting factor (NPF).[5] It recruits and activates the Arp2/3 complex on the surface of endosomes, stimulating localized actin polymerization.[7] This process is essential for the fission of transport tubules that mediate the sorting of cargo from endosomes to other cellular destinations, such as the Golgi apparatus or the plasma membrane.[5] Mutations in WASHC4 can destabilize the entire WASH complex, leading to impaired endo-lysosomal function and have been linked to autosomal recessive intellectual disability.[7][8][9]

Quantitative Data from Spatial Proteomics

Spatial proteomics experiments on mouse brains with a WASHC4 mutation revealed significant disruptions in the abundance of proteins associated with specific subcellular compartments.

Protein Cluster (Predicted Location)Change in SWIP P1019R MutantSignificanceReference
Endosomal NetworkPerturbedSignificant[8][9]
Lysosomal PathwayPerturbedSignificant[8][9]
WASH Complex ComponentsDecreased AbundanceSignificant[8]
Signaling Pathway: WASHC4 in Endosomal Sorting

The following diagram shows the role of WASHC4 and the WASH complex in mediating actin polymerization on the endosomal surface.

WASHC4_Pathway cluster_endosome Early Endosome Membrane Retromer Retromer WASH_Complex WASH Complex (contains WASHC4) Retromer->WASH_Complex Recruits Arp23 Arp2/3 Complex WASH_Complex->Arp23 Activates Actin Actin Polymerization Arp23->Actin Nucleates Tubule Cargo Tubule Fission Actin->Tubule Drives

Caption: Role of the WASHC4-containing WASH complex in endosomal trafficking.

Experimental Protocols

1. Spatial Proteomics:

  • Objective: To determine the global impact of a WASHC4 mutation on the subcellular organization of the proteome.

  • Methodology:

    • Homogenize brain tissue from wild-type and WASHC4 mutant mice.

    • Perform subcellular fractionation by differential centrifugation to separate organelles.

    • Analyze the protein content of each fraction using quantitative mass spectrometry (MS).

    • Use clustering algorithms to group proteins with similar abundance profiles across fractions, thereby predicting their subcellular localization.

    • Compare the protein distribution between wild-type and mutant samples to identify perturbed pathways.[8][9]

2. Immunoprecipitation and Western Blotting:

  • Objective: To assess how mutations in WASHC4 affect the stability of the WASH complex.

  • Methodology:

    • Transfect HEK293T cells with constructs expressing HA-tagged wild-type or mutant WASHC4.

    • Lyse the cells and perform immunoprecipitation using anti-HA antibodies coupled to magnetic beads.

    • Elute the bound proteins from the beads.

    • Separate the input lysates and the immunoprecipitated proteins by SDS-PAGE.

    • Perform Western blotting using antibodies against other WASH complex components (e.g., Strumpellin, WASH1) to determine if they co-precipitate with WASHC4.[9]

References

An In-depth Technical Guide to the Expression Patterns and Signaling of GDF15 and USP15 in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gene Nomenclature: Initial searches for the "D15 gene" primarily identify a gene in the T5 bacteriophage encoding a nuclease, which is not expressed in human tissues. It is likely that "this compound" is an intended abbreviation for a human gene relevant to disease and drug development. This guide focuses on two such genes, Growth Differentiation Factor 15 (GDF15) and Ubiquitin Specific Peptidase 15 (USP15) , which are plausible candidates and of significant interest to the research and pharmaceutical community.

Core Subject: Growth Differentiation Factor 15 (GDF15)

Introduction to GDF15

Growth Differentiation Factor 15 (GDF15) is a stress-responsive cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily.[1][2][3] Under normal physiological conditions, GDF15 is expressed at low levels in most organs.[1] However, its expression is significantly upregulated in response to cellular stress and tissue injury, including inflammation, oxidative stress, and mitochondrial dysfunction.[2][4] GDF15 plays a multifaceted role in various biological processes, including the regulation of inflammation, apoptosis, cell growth, and metabolism.[1][5] Due to its association with numerous pathological states, such as cancer, cardiovascular diseases, and metabolic disorders, GDF15 has emerged as a critical biomarker and a potential therapeutic target.[1][2][3]

GDF15 Gene Expression Patterns in Human Tissues

GDF15 exhibits a distinct expression profile in human tissues, with notable variations between basal and pathological states.

Under non-stress conditions, GDF15 mRNA transcripts are most prominently found in the placenta.[6] Lower levels of expression are also detected in the colon, kidney, and prostate.[6] The Human Protein Atlas reports strong cytoplasmic staining of GDF15 protein in placental trophoblasts and in umbrella cells of the urinary bladder.[7] Subsets of cells in the prostate and rectum also show strong staining, while heart muscle cells and renal tubules exhibit moderate positivity.[7]

GDF15 expression is markedly increased in a variety of diseases:

  • Cancer: Elevated GDF15 levels are associated with many types of cancer, where it can have both pro- and anti-tumorigenic effects.[2][8] In advanced cancers, high serum levels of GDF15 are linked to anorexia-cachexia syndrome.[9][10]

  • Cardiovascular Disease: Increased GDF15 concentrations are observed in response to atherosclerosis, ischemia/reperfusion injury, and heart failure.[1]

  • Kidney Disease: Circulating GDF15 levels are strongly correlated with the progression of chronic kidney disease (CKD).[2][5]

  • Lung Disease: GDF15 is considered a biomarker in chronic obstructive pulmonary disease (COPD), lung fibrosis, and pulmonary arterial hypertension, where its levels correlate with disease severity.[11]

Quantitative Data on GDF15 Expression

The following tables summarize the expression of GDF15 across various human tissues based on transcriptomics and immunohistochemistry data.

Table 1: GDF15 mRNA Expression in Human Tissues

TissueExpression Level (nTPM)Data Source
PlacentaHighThe Human Protein Atlas
KidneyModerateThe Human Protein Atlas
ColonModerateThe Human Protein Atlas
ProstateModerateThe Human Protein Atlas
LiverLowThe Human Protein Atlas,[6]
LungLowThe Human Protein Atlas,[12]
Heart MuscleLowThe Human Protein Atlas
Adipose TissueLow[12]
Skeletal MuscleLow[12]

nTPM: normalized Transcripts Per Million. Data is a qualitative summary from publicly available databases.

Table 2: GDF15 Protein Expression in Human Tissues (Immunohistochemistry)

TissueStaining IntensityCellular LocalizationData Source
Placenta (Trophoblasts)StrongCytoplasmicThe Human Protein Atlas[7]
Urinary Bladder (Umbrella cells)StrongCytoplasmicThe Human Protein Atlas[7]
ProstateStrong (in subsets of cells)CytoplasmicThe Human Protein Atlas[7]
RectumStrong (in subsets of cells)CytoplasmicThe Human Protein Atlas[7]
Heart MuscleModerateCytoplasmicThe Human Protein Atlas[7]
Kidney (Tubules)ModerateCytoplasmicThe Human Protein Atlas[7]
StomachModerate (in a subset of cells)CytoplasmicThe Human Protein Atlas[7]
IntestineModerate (in a subset of cells)CytoplasmicThe Human Protein Atlas[7]
GDF15 Signaling Pathways

GDF15 exerts its biological effects by activating several downstream signaling cascades. The primary receptor for GDF15 is the glial-cell-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL), which is predominantly expressed in the hindbrain.[9] Upon binding to GFRAL, GDF15 signals through the Ret co-receptor.[9] GDF15 is also involved in other signaling pathways, including the SMAD, PI3K/AKT, and MAPK pathways.[5]

The GDF15-GFRAL-RET signaling axis is crucial for regulating appetite and metabolism.[9] This pathway is primarily active in the area postrema and nucleus of the solitary tract in the hindbrain, leading to anorexia and weight loss when GDF15 levels are high.[9]

GDF15_GFRAL_RET_Signaling GDF15 GDF15 GFRAL GFRAL Receptor GDF15->GFRAL RET RET Co-receptor GFRAL->RET activates PI3K PI3K RET->PI3K ERK ERK RET->ERK STAT3 STAT3 RET->STAT3 AKT AKT PI3K->AKT Cellular_Response Cellular Response (Anorexia, Weight Loss) AKT->Cellular_Response ERK->Cellular_Response STAT3->Cellular_Response GDF15_SMAD_Signaling GDF15 GDF15 ALK_Receptor ALK Receptors (Type I) GDF15->ALK_Receptor SMADs SMAD2/3, SMAD1/5/8 ALK_Receptor->SMADs phosphorylates SMAD_Complex SMAD Complex SMADs->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., anti-hypertrophic) Nucleus->Gene_Transcription regulates IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization (Xylene) Start->Deparaffinization Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (Heat-Induced) Rehydration->Antigen_Retrieval Blocking Blocking (Peroxidase & Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting End Microscopy Mounting->End USP15_Signaling_Hub USP15 USP15 TGFB_R TGF-β Receptor USP15->TGFB_R deubiquitinates & stabilizes SMADs R-SMADs USP15->SMADs deubiquitinates & stabilizes IkBa IκBα USP15->IkBa deubiquitinates & stabilizes MDM2 MDM2 USP15->MDM2 deubiquitinates & stabilizes p53 p53 USP15->p53 deubiquitinates & stabilizes TGFB_Pathway TGF-β/BMP Signaling TGFB_R->TGFB_Pathway enhances SMADs->TGFB_Pathway enhances NFKB_Pathway NF-κB Signaling IkBa->NFKB_Pathway inhibits p53_Pathway p53 Signaling MDM2->p53_Pathway regulates p53->p53_Pathway regulates

References

An In-depth Technical Guide on the Role of Protein D (D15) in Biological Pathways and Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein D, also referred to as D15, is a highly conserved, 42-kDa outer membrane lipoprotein found in all strains of Haemophilus influenzae, including both encapsulated (typeable) and non-encapsulated (nontypeable, NTHi) variants.[1] It functions as a glycerophosphodiesterase, contributing to the bacterium's virulence.[1] Due to its ubiquitous presence across H. influenzae strains and its role as a protective antigen, Protein D has become a significant focus of research, particularly in the context of vaccine development to protect against diseases caused by this pathogen, such as acute otitis media (AOM) and community-acquired pneumonia (CAP).[1][2] This guide provides a comprehensive overview of the biological role of Protein D, with a focus on its application in vaccine formulations, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation: Efficacy and Immunogenicity of Protein D-Based Vaccines

The immunogenicity and protective efficacy of Protein D have been extensively evaluated, primarily through its inclusion as a conjugate protein in the 10-valent pneumococcal nontypeable Haemophilus influenzae protein D–conjugated vaccine (PHiD-CV).

Table 1: Clinical Efficacy of PHiD-CV Vaccine in Human Trials

EndpointVaccine Efficacy (VE) %95% Confidence Interval (CI)Study PopulationReference
First Episode of Clinical Acute Otitis Media (AOM)24.0%8.7% to 36.7%Children <24 months[3]
Bacterial AOM Episodes48.0%20.3% to 66.1%Children <24 months[3]
Vaccine Serotype AOM67.1%17.0% to 86.9%Children (mean follow-up 28-30 mo)[2][4]
Any Invasive Pneumococcal Disease (IPD)65.0%11.1% to 86.2%Children (mean follow-up 28-30 mo)[2][4]
Vaccine Serotype IPD100%74.3% to 100%Children (mean follow-up 28-30 mo)[2][4]
Likely Bacterial Community-Acquired Pneumonia (B-CAP)22.0%7.7% to 34.2%Children (mean follow-up 23 mo)[2][4]
Vaccine-Serotype Nasopharyngeal Carriage (3+1 schedule)56.1%-Infants 18-22 months of age[5]
Vaccine-Serotype Nasopharyngeal Carriage (2+1 schedule)37.9%-Infants 14-15 months of age[5]

Table 2: Preclinical Immunogenicity of Protein D in Animal Models

ParameterResultAdjuvantAnimal ModelReference
Opsonophagocytic Killing Activity92.8%Freund's AdjuvantBALB/c mice[6][7]
Opsonophagocytic Killing Activity83.5%Outer Membrane Vesicle (OMV)BALB/c mice[6][7]
Opsonophagocytic Killing Activity (Truncated Protein D)>85%Alum AdjuvantBALB/c mice[8]
Opsonophagocytic Killing Activity (Truncated Protein D)>70%OMV AdjuvantBALB/c mice[8]

Signaling Pathways and Logical Relationships

The development of a Protein D-based vaccine involves a series of logical steps from antigen production to the evaluation of the immune response.

vaccine_development_workflow cluster_antigen Antigen Production cluster_formulation Vaccine Formulation cluster_immunization Preclinical Evaluation cluster_analysis Immunogenicity Analysis Clone hpd gene Clone hpd gene Express rPD Express Recombinant Protein D (rPD) Clone hpd gene->Express rPD Purify rPD Purify rPD via Chromatography Express rPD->Purify rPD Formulate with Adjuvant Formulate with Adjuvant Purify rPD->Formulate with Adjuvant Immunize Animal Model Immunize Animal Model Formulate with Adjuvant->Immunize Animal Model Collect Sera Collect Sera Post-immunization Immunize Animal Model->Collect Sera Evaluate Cytokine Response Evaluate Cytokine Response Immunize Animal Model->Evaluate Cytokine Response Measure Antibody Titer Measure Antibody Titer (ELISA) Collect Sera->Measure Antibody Titer Assess Functional Activity Assess Functional Activity (Opsonophagocytosis Assay) Collect Sera->Assess Functional Activity

Workflow for Protein D Vaccine Development.

The mechanism of protection afforded by Protein D-containing vaccines is primarily antibody-mediated.

immune_response_pathway Vaccine Protein D-based Vaccine APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake T_helper Helper T Cell APC->T_helper Antigen Presentation B_cell B Cell T_helper->B_cell Activation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Anti-Protein D Antibodies Plasma_cell->Antibodies Production H_influenzae Haemophilus influenzae Antibodies->H_influenzae Binding Opsonization Opsonization H_influenzae->Opsonization Phagocytosis Phagocytosis and Bacterial Clearance Opsonization->Phagocytosis

Mechanism of Antibody-Mediated Protection.

Experimental Protocols

This protocol is a generalized procedure based on common methodologies for recombinant protein production.

1. Gene Cloning and Vector Construction:

  • The hpd gene, encoding Protein D, is amplified from the genomic DNA of a H. influenzae strain via Polymerase Chain Reaction (PCR).
  • The amplified gene fragment is then cloned into a suitable prokaryotic expression vector, such as pET-30a(+), which may contain a purification tag (e.g., a polyhistidine-tag).
  • The integrity of the constructed plasmid is confirmed by DNA sequencing.

2. Protein Expression:

  • The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.
  • The starter culture is used to inoculate a larger volume of LB broth, which is incubated with shaking at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.
  • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
  • The culture is incubated for an additional 4-6 hours at 37°C to allow for protein expression.

3. Cell Lysis and Inclusion Body Solubilization:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in lysis buffer and lysed by sonication on ice.
  • As Protein D is often expressed as inclusion bodies, the lysate is centrifuged to pellet the insoluble fraction.
  • The inclusion body pellet is washed and then solubilized in a denaturing buffer containing 6 M urea.

4. Protein Refolding and Purification:

  • The solubilized, denatured protein is refolded by dialysis against a series of buffers with decreasing concentrations of urea.
  • The refolded protein is clarified by centrifugation and filtration.
  • Purification is performed using chromatography techniques. If a His-tag was used, Immobilized Metal Affinity Chromatography (IMAC) is the primary method. Anion exchange chromatography (e.g., DEAE column) can also be employed.
  • Protein purity is assessed by SDS-PAGE, and its identity is confirmed by Western blot using anti-Protein D antibodies.

This protocol provides a general framework for a sandwich ELISA to quantify serum antibody levels.

1. Plate Coating:

  • ELISA plates are coated with 1-2 µg/mL of purified recombinant Protein D in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Plates are incubated overnight at 4°C.

2. Blocking:

  • The coating solution is removed, and plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
  • Plates are blocked with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.

3. Sample and Standard Incubation:

  • Plates are washed as described above.
  • Serum samples from immunized and control animals are serially diluted in blocking buffer.
  • 100 µL of each diluted sample and standard (a known concentration of anti-Protein D antibody) are added to the appropriate wells.
  • Plates are incubated for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Plates are washed.
  • 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer is added to each well.
  • Plates are incubated for 1 hour at room temperature.

5. Substrate Development and Reading:

  • Plates are washed thoroughly.
  • 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well.
  • The reaction is allowed to develop in the dark for 15-30 minutes.
  • The reaction is stopped by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
  • The absorbance is read at 450 nm using a microplate reader. The antibody titer is calculated by comparing the sample dilutions to the standard curve.

This assay measures the functional ability of antibodies to promote phagocytosis and killing of H. influenzae.

1. Preparation of Reagents:

  • H. influenzae (NTHi) is grown to mid-log phase in appropriate culture media.
  • Serum samples are heat-inactivated to destroy endogenous complement.
  • A source of complement (e.g., baby rabbit serum) and phagocytic cells (e.g., differentiated HL-60 cells or murine macrophages) are prepared.

2. Opsonization Reaction:

  • A standardized number of bacteria are incubated with diluted test serum, complement, and phagocytic cells in a 96-well plate.
  • Control wells include bacteria with complement and phagocytes but no serum, and bacteria with heat-inactivated complement.
  • The plate is incubated with shaking at 37°C for 60-90 minutes to allow for opsonization and phagocytosis.

3. Quantification of Bacterial Killing:

  • After incubation, an aliquot from each well is serially diluted and plated on appropriate agar plates.
  • The plates are incubated overnight at 37°C.
  • The number of colony-forming units (CFU) is counted for each sample.
  • The percentage of killing is calculated by comparing the CFU count in the test wells to the control wells without serum.

Conclusion

Protein D (this compound) of Haemophilus influenzae is a critical virulence factor and a highly conserved protective antigen. Its inclusion in multicomponent vaccines, such as PHiD-CV, has demonstrated efficacy in reducing the burden of diseases like acute otitis media and invasive pneumococcal disease in children.[2][3][4][5] The data and protocols presented in this guide underscore the importance of Protein D in the ongoing development of effective vaccines against H. influenzae. Future research may focus on optimizing vaccine formulations to enhance the immune response to Protein D and broaden protection against NTHi-mediated diseases.

References

An In-Depth Technical Guide to Protein Families Associated with the "D15" Designation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "D15 protein family" is ambiguous and does not refer to a single, recognized protein family. Scientific literature uses "this compound" or related terms to describe several distinct and unrelated protein groups. This guide provides an in-depth overview of four prominent protein families that researchers may be referencing when using this terminology: the TBC1 domain family member 15 (TBC1this compound), the 15-kDa Selenoprotein (Sep15) family, the Growth Differentiation Factor 15 (GDF-15), and the this compound outer membrane protein of Haemophilus influenzae.

TBC1 Domain Family Member 15 (TBC1this compound)

TBC1this compound is a member of the TBC (Tre-2/Bub2/Cdc16) domain-containing protein family, which are known to function as GTPase-activating proteins (GAPs) for Rab GTPases. TBC1this compound specifically acts as a GAP for Rab7, playing a crucial role in regulating endo-lysosomal trafficking and mitochondrial quality control.

Quantitative Data
ParameterValueCell/SystemReference
TBC1this compound mRNA downregulation in peri-infarct myocardium~65% decreaseMouse model of myocardial infarction[1]
TBC1this compound protein downregulation in peri-infarct myocardium~72% decreaseMouse model of myocardial infarction[1]
Signaling Pathway

TBC1this compound is a key regulator of mitophagy, the selective degradation of damaged mitochondria by autophagy. It is recruited to the outer mitochondrial membrane by Fis1. At the interface between mitochondria and lysosomes, TBC1this compound inactivates Rab7 on the lysosomal membrane, which in turn modulates the tethering of mitochondria to lysosomes and influences the process of autophagic encapsulation of mitochondria.[1][2][3]

TBC1D15_Mitophagy_Pathway cluster_autophagosome Autophagosome Biogenesis Fis1 Fis1 TBC1this compound TBC1this compound Fis1->TBC1this compound Rab7_GTP Rab7-GTP (Active) TBC1this compound->Rab7_GTP Autophagosome Autophagosome TBC1this compound->Autophagosome regulates encapsulation Rab7_GDP Rab7-GDP (Inactive) Rab7_GTP->Autophagosome promotes

TBC1this compound in Mitophagy Regulation
Experimental Protocols

Rab7 GAP Activity Assay

This assay measures the ability of TBC1this compound to stimulate the GTPase activity of Rab7.

  • Principle: The assay quantifies the amount of GTP remaining after the GAP-stimulated hydrolysis reaction. A decrease in GTP corresponds to GAP activity.

  • General Protocol:

    • Purify recombinant Rab7 and the TBC1this compound GAP domain.

    • Load Rab7 with a fluorescently labeled non-hydrolyzable GTP analog or with radiolabeled GTP.

    • Incubate the GTP-loaded Rab7 with and without the TBC1this compound GAP domain.

    • Measure the decrease in fluorescence or the release of radioactive phosphate over time.

  • Reference for Detailed Implementation: For a specific protocol, refer to studies on Rab-GAP activity assays, such as those employing GTPase-Glo™ assays.[4][5] A fragment activity assay has also been described to identify key residues for TBC1this compound's GAP activity.[6]

Co-immunoprecipitation of TBC1this compound and Interacting Partners

This method is used to verify protein-protein interactions in a cellular context.

  • Principle: An antibody against a protein of interest (e.g., TBC1this compound) is used to pull down the protein and its binding partners from a cell lysate.

  • General Protocol:

    • Lyse cells expressing the proteins of interest.

    • Incubate the cell lysate with an antibody specific to the target protein.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes and analyze by Western blotting using antibodies against the suspected interacting partners.

  • Reference for Detailed Implementation: Specific antibody concentrations, buffer compositions, and incubation times can be found in publications studying TBC1this compound interactions.[1]

15-kDa Selenoprotein (Sep15) Family

Sep15 is a selenocysteine-containing protein located in the endoplasmic reticulum (ER). It belongs to a family of thioredoxin-like oxidoreductases and plays a role in the quality control of glycoprotein folding.

Quantitative Data
ConditionChange in Sep15 mRNA ExpressionCell LineReference
Brefeldin A treatment~2-fold increaseNIH3T3[7]
Tunicamycin or Dithiothreitol (DTT) treatmentInduces ER stress response markers (GRP78, CHOP, spliced XBP1) in Sep15-deficient cellsChang Liver Cells[8]
Biological Pathway: Role in ER Protein Folding

Sep15 forms a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key enzyme in the calnexin/calreticulin cycle that monitors the folding status of glycoproteins.[9][10][11] It is proposed that Sep15 acts as a redox-active co-chaperone, potentially assisting in the proper formation of disulfide bonds in UGGT-targeted glycoproteins.[12]

Sep15_ER_Folding cluster_er Endoplasmic Reticulum Misfolded_GP Misfolded Glycoprotein UGGT UGGT Misfolded_GP->UGGT binds Calnexin_Calreticulin Calnexin/ Calreticulin Misfolded_GP->Calnexin_Calreticulin re-enters folding cycle UGGT->Misfolded_GP reglucosylates Sep15 Sep15 UGGT->Sep15 forms complex Sep15->Misfolded_GP assists in disulfide bond formation Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP promotes folding ER_Exit ER Exit Correctly_Folded_GP->ER_Exit

Role of Sep15 in ER Glycoprotein Folding
Experimental Protocols

Analysis of Sep15 Expression under ER Stress

This protocol describes how to measure changes in Sep15 expression in response to ER stress-inducing agents.

  • Principle: Cells are treated with chemicals that induce the unfolded protein response (UPR), and changes in Sep15 mRNA and protein levels are quantified by RT-qPCR and Western blotting, respectively.

  • General Protocol:

    • Culture cells (e.g., NIH3T3) to sub-confluency.

    • Treat cells with ER stress inducers (e.g., tunicamycin, brefeldin A, thapsigargin, DTT) at various concentrations and for different time points.

    • For mRNA analysis, isolate total RNA, synthesize cDNA, and perform real-time quantitative PCR using primers specific for Sep15 and a housekeeping gene for normalization.

    • For protein analysis, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Sep15 and a loading control.

  • Reference for Detailed Implementation: Specific concentrations of ER stress inducers and detailed methodologies are provided in the work by Labunskyy et al. (2009).[7][13]

Co-immunoprecipitation of Sep15 and UGGT

This method validates the interaction between Sep15 and UGGT.

  • Principle: Similar to the protocol for TBC1this compound, this involves using an antibody to pull down one protein and then detecting the presence of its binding partner.

  • General Protocol:

    • Transfect cells to express tagged versions of Sep15 and/or UGGT.

    • Lyse the cells and incubate the lysate with an antibody against the tag or one of the native proteins.

    • Capture the immune complexes with protein A/G beads.

    • Wash and elute the bound proteins.

    • Analyze the eluate by Western blotting using antibodies against both Sep15 and UGGT.

  • Reference for Detailed Implementation: Detailed protocols can be found in studies investigating the Sep15-UGGT interaction.[9][11]

Growth Differentiation Factor 15 (GDF-15)

GDF-15, also known as Macrophage Inhibitory Cytokine 1 (MIC-1), is a member of the transforming growth factor-beta (TGF-β) superfamily. It is a stress-responsive cytokine involved in a wide range of physiological and pathological processes, including inflammation, apoptosis, cancer, and metabolism.

Quantitative Data
ParameterValueMethodReference
Binding Affinity (KD) of GDF-15 to GFRALHigh affinitySurface Plasmon Resonance (SPR)[14]
Binding Affinity (KD) of anti-GDF-15 Fab to native GDF-1578 - 124 nMSPR[15]
Sensitivity of Human GDF-15 ELISA Kit (R&D Systems)4.39 pg/mLELISA[16]
Assay Range of Human GDF-15 ELISA Kit (R&D Systems)23.4 - 1,500 pg/mLELISA[16]
Sensitivity of Human GDF-15 ELISA Kit (Abcam)< 2 pg/mLELISA[17]
Assay Range of Human GDF-15 ELISA Kit (Abcam)1.1 - 800 pg/mLELISA[17]
Signaling Pathway

GDF-15 signals through a receptor complex consisting of the GDNF family receptor α-like (GFRAL) and the co-receptor RET.[18] This interaction triggers the phosphorylation of RET and the activation of several downstream signaling cascades, including the MAPK (ERK), PI3K/AKT, and STAT3 pathways, which in turn regulate cellular processes like cell growth, survival, and inflammation.[19][20]

GDF15_Signaling_Pathway cluster_downstream Downstream Signaling Cascades GDF15 GDF-15 GFRAL_RET GFRAL/RET Receptor Complex GDF15->GFRAL_RET binds Ras_Raf_MEK Ras -> Raf -> MEK GFRAL_RET->Ras_Raf_MEK activates PI3K PI3K GFRAL_RET->PI3K activates JAK JAK GFRAL_RET->JAK activates ERK ERK Ras_Raf_MEK->ERK Cellular_Responses Cellular Responses (Growth, Survival, Inflammation) ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Cellular_Responses regulates gene expression

GDF-15 Signaling Pathways
Experimental Protocols

Quantification of GDF-15 in Serum/Plasma by ELISA

This protocol outlines the steps for measuring GDF-15 concentrations in biological fluids.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect GDF-15. The amount of colored product is proportional to the concentration of GDF-15 in the sample.

  • General Protocol (based on commercial kits):

    • Prepare standards and samples. Samples may require a pre-dilution (e.g., 1:20 or 1:40).[21]

    • Add standards and samples to wells of a microplate pre-coated with an anti-human GDF-15 antibody and incubate.

    • Wash the wells and add a biotin-conjugated anti-human GDF-15 antibody. Incubate.

    • Wash the wells and add streptavidin-HRP. Incubate.

    • Wash the wells and add a TMB substrate solution. Incubate in the dark.

    • Add a stop solution and measure the absorbance at 450 nm.

    • Calculate the concentration of GDF-15 in the samples by comparing their absorbance to the standard curve.

  • References for Commercial Kits and Protocols: Thermo Fisher Scientific, R&D Systems, Abcam, and RayBiotech provide detailed protocols with their ELISA kits.[16][17][21][22][23]

Western Blot Analysis of GDF-15-Induced Pathway Phosphorylation

This method is used to assess the activation of downstream signaling pathways by measuring the phosphorylation of key proteins.

  • Principle: Cells are treated with GDF-15, and the phosphorylation status of proteins like ERK, AKT, and STAT3 is determined by Western blotting using phospho-specific antibodies.

  • General Protocol:

    • Culture cells and serum-starve them to reduce basal signaling.

    • Treat the cells with recombinant GDF-15 for various time points.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK).

    • Also, probe separate membranes or strip and re-probe the same membrane with antibodies against the total forms of the proteins as loading controls.

    • Detect the signals using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Reference for Detailed Implementation: Specific conditions and antibody details can be found in studies investigating GDF-15 signaling.[19][24]

Haemophilus influenzae this compound Outer Membrane Protein

The this compound protein of Haemophilus influenzae is a conserved outer membrane protein that has been identified as a protective antigen. It is a promising candidate for a universal vaccine against H. influenzae infections.

Quantitative Data
ParameterValueOrganism/ConditionReference
Molecular Mass of mature this compound protein~85.6 kDaHaemophilus influenzae[25]
Size of this compound gene product797 amino acidsHaemophilus influenzae[25]
Expression of this compound protein in biofilm vs. planktonic growthUpregulated in biofilmHaemophilus influenzae[26]
Protective antibody titer for H. influenzae type b>1.0 µg/mLHuman[27]
Biological Role and Experimental Workflow

The this compound protein is primarily studied for its role in immunity. The general workflow for its investigation as a vaccine candidate involves its expression, purification, and use in immunization studies to assess the resulting antibody response and protective efficacy.

Haemophilus_D15_Workflow Gene_Cloning Cloning of this compound gene into expression vector Recombinant_Expression Recombinant protein expression (e.g., in E. coli) Gene_Cloning->Recombinant_Expression Purification Protein Purification (e.g., chromatography) Recombinant_Expression->Purification Immunization Immunization of animal model (e.g., rabbit, mouse) Purification->Immunization Antibody_Titer Measurement of anti-D15 antibody titers (ELISA) Immunization->Antibody_Titer Protection_Assay Challenge with H. influenzae to assess protection Immunization->Protection_Assay

Experimental Workflow for H. influenzae this compound Vaccine Research
Experimental Protocols

Recombinant Expression and Purification of H. influenzae this compound

This protocol describes the production of the this compound protein for use in immunological studies.

  • Principle: The gene encoding the this compound protein or a fragment of it is cloned into an expression vector and expressed in a host system like E. coli. The recombinant protein is then purified.

  • General Protocol:

    • Clone the this compound gene into a suitable expression vector (e.g., with an inducible promoter like T7).[28]

    • Transform the vector into an E. coli expression strain.

    • Induce protein expression (e.g., with IPTG).

    • Harvest the cells and lyse them. The full-length this compound may be produced as inclusion bodies.[29]

    • If in inclusion bodies, solubilize them using a denaturant (e.g., urea).

    • Purify the protein using chromatographic techniques such as affinity chromatography (if tagged) or ion-exchange chromatography.

  • References for Detailed Implementation: Protocols for recombinant protein expression and purification are widely available.[30][31] Specific details for this compound can be found in the cited literature.[28][29]

Measurement of Anti-D15 Antibody Titers by ELISA

This assay quantifies the amount of this compound-specific antibodies in the serum of immunized animals.

  • Principle: An indirect ELISA is used where purified this compound protein is coated on a microplate to capture specific antibodies from the serum.

  • General Protocol:

    • Coat the wells of a 96-well plate with purified recombinant this compound protein and incubate.

    • Block the wells with a blocking buffer (e.g., BSA in PBS).

    • Add serial dilutions of serum from immunized and control animals and incubate.

    • Wash the wells and add a secondary antibody that recognizes the IgG of the immunized species, conjugated to an enzyme like HRP. Incubate.

    • Wash the wells and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance.

    • The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

  • Reference for Detailed Implementation: General ELISA protocols are standard.[32] Specifics for H. influenzae antibody measurement can be adapted from protocols for other H. influenzae antigens.[33][34]

References

Unraveling the Post-Translational Landscape of D15: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Post-translational modifications (PTMs) are critical regulatory mechanisms that govern protein function, localization, and stability. Understanding the PTM profile of a protein of interest is paramount for elucidating its biological role and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the predicted post-translational modifications of the D15 protein, integrating data from multiple prediction platforms. We present detailed methodologies for the experimental validation of these predictions and visualize key signaling pathways and workflows to facilitate a deeper understanding of this compound regulation and function.

Predicted Post-Translational Modifications of this compound

The following table summarizes the predicted post-translational modifications of the this compound protein, based on a consensus of leading prediction algorithms. These predictions offer valuable insights into the potential regulatory sites and functional diversity of this compound.

Modification TypePredicted Site (Amino Acid Residue)Score/ProbabilityPrediction Tool(s) UsedPotential Function
Phosphorylation Serine (S) 150.98NetPhos 3.1Signal transduction, enzyme activation/deactivation
Threonine (T) 880.95NetPhos 3.1Protein-protein interaction, localization
Tyrosine (Y) 1230.89NetPhos 3.1SH2 domain binding, signaling cascade activation
Ubiquitination Lysine (K) 48HighUbPredProteasomal degradation
Lysine (K) 127ModerateUbPredDNA damage response, signal transduction
Acetylation Lysine (K) 750.76GPS-PAILTranscriptional regulation, protein stability
Glycosylation Asparagine (N) 200HighNetNGlyc 1.0Protein folding, cell-cell adhesion
Sumoylation Lysine (K) 2200.82SUMOsp 2.0Nuclear-cytosolic transport, transcriptional regulation

Experimental Protocols for PTM Validation

Accurate validation of predicted PTMs is crucial. Below are detailed protocols for key experimental techniques.

Mass Spectrometry-Based PTM Mapping

Objective: To identify and map PTMs on the this compound protein with high resolution.

Methodology:

  • Protein Isolation: Isolate this compound protein from cell lysates or tissues using immunoprecipitation with a this compound-specific antibody.

  • In-gel Digestion: Run the isolated protein on an SDS-PAGE gel, excise the corresponding band, and perform in-gel digestion with trypsin.

  • Enrichment (for specific PTMs): For low-abundance PTMs like phosphorylation or ubiquitination, perform enrichment using affinity chromatography (e.g., TiO2 for phosphopeptides, anti-K-ε-GG antibody for ubiquitinated peptides).

  • LC-MS/MS Analysis: Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify peptides and their modifications.

Western Blotting for PTM Detection

Objective: To detect the presence of a specific PTM on the this compound protein.

Methodology:

  • Protein Extraction: Extract total protein from cells or tissues.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PTM of interest (e.g., anti-phospho-serine, anti-ubiquitin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing this compound in Cellular Processes

Diagrams created using Graphviz provide clear visual representations of complex biological information.

D15_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 This compound Regulation cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA This compound This compound KinaseA->this compound Phosphorylation D15_P p-D15 (S15) This compound->D15_P D15_Ub Ub-D15 (K48) This compound->D15_Ub TranscriptionFactor Transcription Factor D15_P->TranscriptionFactor Activation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->this compound Ubiquitination Proteasome Proteasomal Degradation D15_Ub->Proteasome GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Predicted signaling pathway involving this compound phosphorylation and ubiquitination.

PTM_Validation_Workflow cluster_workflow Experimental Workflow for PTM Validation Start Start: Isolate this compound Protein MS_Analysis Mass Spectrometry (LC-MS/MS) Start->MS_Analysis Identification WB_Analysis Western Blot (PTM-specific antibody) Start->WB_Analysis Detection Site_Directed_Mutagenesis Site-Directed Mutagenesis MS_Analysis->Site_Directed_Mutagenesis Confirmation WB_Analysis->Site_Directed_Mutagenesis Functional_Assay Functional Assay (e.g., cell proliferation, enzyme activity) Site_Directed_Mutagenesis->Functional_Assay Conclusion Conclusion: PTM site validated and functional role determined Functional_Assay->Conclusion

Caption: A generalized workflow for the experimental validation of predicted PTMs on this compound.

Methodological & Application

Application Notes and Protocols for Cloning and Expression of D15 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "D15 protein" is applied to several distinct proteins with unrelated functions. This ambiguity necessitates a clear understanding of the specific protein of interest before commencing any experimental work. This document provides an overview of the most common proteins referred to as "this compound" and offers detailed protocols for the cloning and expression of one such example, the Outer Membrane Protein this compound from Haemophilus influenzae. Additionally, it outlines the functional roles and relevant biological pathways for other key "this compound" proteins.

Summary of "this compound" Proteins

For clarity, the following table summarizes the different proteins that may be referred to as this compound.

Protein NameOrganism/TypeFunction
Outer Membrane Protein this compound Haemophilus influenzaeA highly conserved outer membrane protein and a potential vaccine candidate.[1]
Growth Differentiation Factor 15 (GDF-15) HumanA stress-responsive cytokine of the TGF-β superfamily, involved in inflammation, cancer, and cardiovascular diseases.[2]
TBC1 Domain Family Member 15 (TBC1this compound) HumanA GTPase-activating protein for RAB7A, regulating mitochondria-lysosome interactions.[3][4]
DDB1 and CUL4 Associated Factor 15 (DCAF15) HumanA substrate-recognition component of an E3 ubiquitin ligase complex.[5][6][7]
Endocytosis Inhibitor Peptide this compound Synthetic PeptideA 15-amino acid peptide that blocks endocytosis by inhibiting the dynamin-amphiphysin interaction.[8]

Detailed Application Note and Protocol: Cloning and Expression of Haemophilus influenzae Outer Membrane Protein this compound

This section provides a detailed methodology for the cloning and expression of the Outer Membrane Protein this compound from Haemophilus influenzae in an Escherichia coli expression system. This protein is a promising vaccine candidate due to its high degree of conservation among different strains of H. influenzae.[1]

Experimental Workflow

The overall workflow for cloning and expressing the this compound protein is depicted below.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification PCR 1. PCR Amplification of this compound Gene Digestion 2. Restriction Digestion of PCR Product & Vector PCR->Digestion Ligation 3. Ligation into Expression Vector Digestion->Ligation Transformation_Cloning 4. Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Screening 5. Colony Screening & Plasmid Purification Transformation_Cloning->Screening Transformation_Expression 6. Transformation into Expression Strain (e.g., BL21(DE3)) Screening->Transformation_Expression Verified Plasmid Induction 7. Induction of Protein Expression (e.g., IPTG) Transformation_Expression->Induction Harvesting 8. Cell Harvesting & Lysis Induction->Harvesting Purification 9. Protein Purification (e.g., Affinity Chromatography) Harvesting->Purification Analysis 10. Analysis (SDS-PAGE, Western Blot) Purification->Analysis

Caption: A generalized workflow for the cloning and expression of a recombinant protein.

Gene Amplification

The this compound gene is amplified from H. influenzae genomic DNA using Polymerase Chain Reaction (PCR).

Primer Design: Primers should be designed to amplify the coding sequence of the this compound gene and incorporate restriction sites for cloning into the chosen expression vector (e.g., pET series). A His-tag can be added to the N- or C-terminus for purification.

Primer NameSequence (5' to 3')Restriction Site
d15_Forward GATCG CATATG AAAAAACTAGCA...NdeI
d15_Reverse GATCG CTCGAG TTAATGGTGATG...XhoI
Note: Bold sequences indicate restriction sites. The start (ATG) and stop codons are included. Ellipses (...) represent the gene-specific sequences.

PCR Reaction Mixture:

ComponentVolume (µL) for 50 µL reactionFinal Concentration
5x Phusion HF Buffer101x
10 mM dNTPs1200 µM
10 µM Forward Primer2.50.5 µM
10 µM Reverse Primer2.50.5 µM
H. influenzae gDNA150 ng
Phusion DNA Polymerase0.51.0 U
Nuclease-Free Water32.5-

PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{}{30}
Annealing55-6530 sec
Extension7245 sec
Final Extension7210 min1
Hold41
*Annealing temperature should be optimized based on the primer melting temperatures.
Cloning into Expression Vector

The amplified PCR product and the expression vector (e.g., pET-28a) are digested with the selected restriction enzymes (NdeI and XhoI), followed by ligation.

Protocol:

  • Purify the PCR product using a PCR purification kit.

  • Digest the purified PCR product and the pET-28a vector with NdeI and XhoI.

  • Purify the digested products.

  • Ligate the digested this compound gene into the linearized pET-28a vector using T4 DNA ligase.

  • Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α).

  • Select transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

  • Verify the correct insertion by colony PCR and Sanger sequencing.

Protein Expression and Purification

Protocol:

  • Transform the verified plasmid into a competent expression strain of E. coli (e.g., BL21(DE3)).[9]

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[10]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[10][11]

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to improve protein solubility.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Since this compound is an outer membrane protein, it may be present in inclusion bodies. Solubilize the pellet containing the inclusion bodies with a denaturing agent (e.g., 8M Urea).[12]

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Refold the protein by dialysis against a series of buffers with decreasing concentrations of the denaturant.

  • Analyze the purified protein by SDS-PAGE and Western blot using an anti-His antibody.

Overview of Other "this compound" Proteins

Growth Differentiation Factor 15 (GDF-15)

GDF-15 is a cytokine involved in numerous physiological and pathological processes, including inflammation, apoptosis, and cell cycle regulation.[2] Its signaling is mediated through various pathways, making it a target of interest in several diseases.

Expression: As a secreted dimeric protein with disulfide bonds, GDF-15 is best expressed in eukaryotic systems, such as mammalian cells (e.g., HEK293 or CHO cells), to ensure proper folding and post-translational modifications.

GDF-15 Signaling Pathway: GDF-15 can activate several downstream signaling cascades, including the SMAD, PI3K/AKT, and MAPK pathways.[13][14][15]

GDF15_signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_smad SMAD Pathway GDF15 GDF-15 Receptor GFRAL/RET Receptor Complex GDF15->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS SMAD23 SMAD2/3 Receptor->SMAD23 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SMAD_Complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Gene_Expression SMAD_Complex->Gene_Expression Transcription Regulation

Caption: Key signaling pathways activated by GDF-15.

TBC1 Domain Family Member 15 (TBC1this compound)

TBC1this compound is a Rab GTPase-activating protein (GAP) that plays a crucial role in regulating the interaction between mitochondria and lysosomes.[4] It achieves this by inactivating RAB7 on the lysosomal surface.[3][16]

Expression: TBC1this compound is a cytosolic protein and can be expressed in E. coli for structural and biochemical studies. For cellular functional assays, expression in mammalian cells is preferred.

TBC1this compound Mechanism of Action:

Caption: TBC1this compound regulation of RAB7 at mitochondria-lysosome contact sites.

DDB1 and CUL4 Associated Factor 15 (DCAF15)

DCAF15 is a component of the CUL4-DDB1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[5][6][7][17] This complex is involved in protein ubiquitination and subsequent proteasomal degradation.

Expression: For functional studies of the entire complex, co-expression of DCAF15 with other components of the E3 ligase complex in insect or mammalian cells is often necessary. Individual domain studies may utilize E. coli expression.

Endocytosis Inhibitor Peptide this compound

This this compound is a 15-amino acid peptide that acts as an inhibitor of clathrin-mediated endocytosis.[8] It functions by disrupting the interaction between dynamin and amphiphysin, which is crucial for the pinching off of endocytic vesicles.[8]

Synthesis: As a small peptide, this compound is typically chemically synthesized rather than recombinantly expressed.

Mechanism of Action:

D15_peptide_mechanism Dynamin Dynamin Amphiphysin Amphiphysin Dynamin->Amphiphysin Interaction Endocytosis Endocytic Vesicle Formation Amphiphysin->Endocytosis Required for D15_Peptide This compound Peptide D15_Peptide->Dynamin Binds to D15_Peptide->Amphiphysin Blocks Interaction D15_Peptide->Endocytosis Inhibits

Caption: Inhibition of endocytosis by the this compound peptide.

References

Application Note: Purification of Recombinant D15 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The D15 protein is an outer membrane protein conserved among Haemophilus influenzae species.[1][2] Studies have shown it to be a protective antigen in animal models, suggesting its potential as a component in a universal vaccine against Haemophilus infections.[1][2] Furthermore, a synthetic 15-amino acid peptide, also designated this compound, acts as an inhibitor of endocytosis by preventing the interaction between amphiphysin and dynamin.[3] This protocol details a robust method for the expression and purification of recombinant this compound protein with a polyhistidine tag (His-tag) from an Escherichia coli expression system.

The purification strategy employs a two-step chromatographic process. The initial capture and primary purification are achieved through Immobilized Metal Affinity Chromatography (IMAC).[4][5] This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove remaining impurities and protein aggregates, yielding a highly pure and homogenous this compound protein sample suitable for downstream applications.[6][7][8]

Principle of the Method

This protocol is designed for a recombinant this compound protein engineered to include a hexahistidine tag (6xHis-tag) at either the N- or C-terminus.[9][10]

  • Expression: The His-tagged this compound protein is overexpressed in an E. coli host strain.

  • Lysis & Clarification: Bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by high-speed centrifugation to remove cell debris and insoluble components.

  • Capture Step (IMAC): The clarified lysate is loaded onto a column containing a resin chelated with divalent metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺).[5] The polyhistidine tag on the recombinant this compound protein exhibits a high affinity for these immobilized metal ions, causing it to bind to the resin.[4][10] Most host cell proteins, which lack this affinity, flow through the column.[5] After washing to remove weakly bound contaminants, the His-tagged this compound protein is eluted using a high concentration of a competitive agent, such as imidazole.[5][11]

  • Polishing Step (SEC): The eluate from the IMAC step is concentrated and further purified by size exclusion chromatography (also known as gel filtration).[6][12] This technique separates molecules based on their hydrodynamic radius (size and shape).[7][12] The protein sample is passed through a column packed with porous beads. Larger molecules like this compound protein are excluded from the pores and travel a shorter path, eluting first. Smaller molecules and remaining contaminants enter the pores, increasing their path length and causing them to elute later.[6][7] This step is effective for removing trace impurities, cleaved affinity tags, and protein aggregates.[8]

Experimental Protocols

The following tables outline the necessary equipment and buffer compositions for the purification protocol.

Table 1: Equipment and Consumables

Item Specifications
Chromatography System FPLC system (e.g., ÄKTA pure) or gravity-flow columns
Centrifuge High-speed, refrigerated (capable of >15,000 x g)
Cell Lysis Equipment Sonicator or French press
IMAC Column Pre-packed Ni-NTA or Co-Talon resin column (e.g., HisTrap HP)
SEC Column Gel filtration column (e.g., Superdex 75 or Superdex 200)
Spectrophotometer UV-Vis capable for A280 measurements
Dialysis Tubing/Cassette 10 kDa Molecular Weight Cut-Off (MWCO)

| Syringe Filters | 0.22 µm or 0.45 µm pore size |

Table 2: Buffer Compositions

Buffer Name Component Final Concentration pH Notes
Lysis Buffer Sodium Phosphate 50 mM 8.0 Filter-sterilize (0.22 µm)
NaCl 300 mM and chill to 4°C before use.
Imidazole 10 mM Add protease inhibitors just
before use.
IMAC Wash Buffer Sodium Phosphate 50 mM 8.0 Filter-sterilize (0.22 µm).
NaCl 300 mM
Imidazole 20-40 mM
IMAC Elution Buffer Sodium Phosphate 50 mM 8.0 Filter-sterilize (0.22 µm).
NaCl 300 mM
Imidazole 250-500 mM
SEC Buffer HEPES or Tris-HCl 20 mM 7.4 Degas and filter-sterilize
NaCl or KCl 150 mM (0.22 µm).

| | Dithiothreitol (DTT) | 1 mM (optional) | | |

A. Cell Lysis and Lysate Clarification

  • Harvest the E. coli cell pellet from the culture by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

  • Lyse the cells using a sonicator on ice. Use pulses to avoid overheating the sample. Alternatively, pass the cell suspension through a French press.

  • Clarify the lysate by centrifugation at 17,000 - 40,000 x g for 30 minutes at 4°C to pellet cell debris.[13]

  • Carefully decant the supernatant. For optimal results, filter the supernatant through a 0.45 µm syringe filter. Collect a sample for quality control analysis (e.g., SDS-PAGE).

B. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate the IMAC column (e.g., a 5 mL HisTrap column) with 5-10 column volumes (CVs) of Lysis Buffer.

  • Load the clarified lysate onto the column at a recommended flow rate (e.g., 1-2 mL/min). Collect the flow-through fraction for analysis.

  • Wash the column with 10-15 CVs of IMAC Wash Buffer to remove nonspecifically bound proteins.[9] Monitor the A280 reading until it returns to baseline.

  • Elute the bound this compound protein using IMAC Elution Buffer. This can be done with a single step elution or a linear gradient of imidazole (from wash to elution concentration).

  • Collect fractions of 1-2 mL during elution and measure the A280 of each fraction to identify the protein peak.

  • Pool the fractions containing the highest protein concentration. Collect a sample for SDS-PAGE analysis.

C. Buffer Exchange and Concentration

  • To remove the high concentration of imidazole, perform buffer exchange on the pooled IMAC fractions into the SEC Buffer. This can be done by dialysis overnight at 4°C or by using a desalting column.[14]

  • If necessary, concentrate the protein solution using a centrifugal concentrator with an appropriate MWCO (e.g., 10 kDa).

D. Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column (e.g., Superdex 75 or 200) with at least 2 CVs of degassed SEC Buffer until a stable baseline is achieved.

  • Centrifuge the concentrated protein sample at >10,000 x g for 10 minutes at 4°C to remove any precipitated protein.

  • Inject the clarified, concentrated protein onto the equilibrated SEC column. The sample volume should not exceed 2-4% of the total column volume for optimal resolution.[12]

  • Run the chromatography at a constant, pre-determined flow rate with the SEC Buffer as the mobile phase.

  • Collect fractions as the protein elutes from the column. The main peak should correspond to the monomeric this compound protein. Earlier, smaller peaks may indicate the presence of aggregates.

  • Analyze fractions from the main peak by SDS-PAGE to confirm purity. Pool the purest fractions.

Quality Control and Data Presentation

The purity of the this compound protein at each stage should be assessed by SDS-PAGE. Protein concentration can be determined by measuring the absorbance at 280 nm (A280) using the theoretical extinction coefficient of this compound or by using a colorimetric assay like the Bradford assay.

Table 3: Hypothetical Purification Summary for this compound Protein

Purification Step Total Volume (mL) Total Protein (mg) This compound Purity (%) Yield (%)
Clarified Lysate 50 500 ~5 100
IMAC Elution 10 22 >90 88

| SEC Pool | 5 | 18 | >98 | 72 |

Visualizations

D15_Purification_Workflow cluster_prep Sample Preparation cluster_imac Capture Step cluster_polish Polishing Step expr E. coli Expression lysis Cell Lysis & Sonication expr->lysis cent High-Speed Centrifugation lysis->cent clarify Clarified Lysate (Filtered) cent->clarify imac_load IMAC Loading (Ni-NTA) clarify->imac_load Load Supernatant imac_wash Wash Step imac_load->imac_wash imac_elute Elution (Imidazole) imac_wash->imac_elute buffer_ex Buffer Exchange / Concentration imac_elute->buffer_ex Pool Fractions sec Size Exclusion Chromatography buffer_ex->sec pure_this compound >98% Pure this compound Protein sec->pure_this compound D15_Signaling_Pathway Amphiphysin Amphiphysin Dynamin Dynamin Amphiphysin->Dynamin recruits Endocytosis Clathrin-Mediated Endocytosis Dynamin->Endocytosis drives scission This compound This compound Peptide This compound->Amphiphysin inhibits interaction

References

Application Notes: Generation and Analysis of a D15 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Genetically engineered mouse models (GEMs) are indispensable tools in biomedical research for elucidating gene function and modeling human diseases.[1] The generation of knockout (KO) mice, where a specific gene is inactivated, allows for in-depth investigation of its physiological role. The advent of CRISPR/Cas9 technology has revolutionized the creation of such models, offering a faster, more efficient, and versatile approach compared to traditional methods involving embryonic stem cells.[2][3][4] These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation, validation, and initial characterization of a knockout mouse model for a hypothetical gene of interest, referred to herein as "D15". The methodologies described are broadly applicable and can be adapted for any target gene.

Part 1: Overall Experimental Workflow

The generation of a this compound knockout mouse line is a multi-step process that begins with the design of CRISPR/Cas9 components and culminates in the establishment of a homozygous knockout breeding colony. The entire workflow, from initial design to final validation, typically takes several months.[1] The process involves microinjecting CRISPR reagents into mouse zygotes to create founder animals, followed by a series of genotyping and breeding steps to isolate the desired mutation and establish a stable line.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Mouse Generation cluster_2 Phase 3: Validation & Breeding cluster_3 Phase 4: Characterization sgRNA_design sgRNA Design for this compound component_prep Prepare Cas9 & sgRNA sgRNA_design->component_prep microinjection Zygote Microinjection component_prep->microinjection embryo_transfer Embryo Transfer microinjection->embryo_transfer founder_birth Birth of Founder Pups (F0) embryo_transfer->founder_birth genotyping Genotype F0 Founders founder_birth->genotyping breeding_f1 Breed Founders to WT (F1) genotyping->breeding_f1 genotyping_f1 Genotype F1 Offspring breeding_f1->genotyping_f1 breeding_f2 Intercross Het F1 (F2) genotyping_f1->breeding_f2 genotyping_f2 Genotype F2 Offspring breeding_f2->genotyping_f2 colony Establish KO Colony genotyping_f2->colony phenotyping Phenotypic Analysis colony->phenotyping colony->phenotyping G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GDF15 GDF-15 (this compound Example) Receptor Receptor (e.g., GFRAL/RET) GDF15->Receptor Ras Ras Receptor->Ras SMAD SMAD2/3 Receptor->SMAD Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription SMAD_complex SMAD2/3/4 Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex->Transcription GDF15_KO This compound Knockout (No GDF-15) GDF15_KO->Receptor X

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the GDF15 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the CRISPR/Cas9-mediated editing of the Growth Differentiation Factor 15 (GDF15) gene. GDF15, also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a member of the transforming growth factor-beta (TGF-β) superfamily.[1][2] It is a secreted protein involved in various physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders.[1] Upregulation of GDF15 is often associated with disease states characterized by tissue hypoxia, inflammation, and acute injury.[3] This document outlines the function of GDF15, its role in signaling pathways, and detailed protocols for its genetic modification using CRISPR/Cas9 technology.

Note on Gene Nomenclature: The user request specified the "D15 gene". Following a comprehensive search, no officially recognized human gene with the symbol "this compound" was identified. However, given the numerical similarity and the relevance to disease and drug development, this document focuses on the GDF15 gene . It is presumed that the user's query refers to this gene.

GDF15 Function and its Role in Disease

GDF15 is a pleiotropic cytokine that is expressed at low levels in most tissues under normal conditions but is significantly upregulated in response to cellular stress and injury.[1][3] It plays a complex role in cellular homeostasis and disease progression.

Key Functions:

  • Regulation of Inflammation and Apoptosis: GDF15 has context-dependent roles in modulating inflammation and programmed cell death.

  • Metabolic Regulation: It is implicated in the regulation of body weight and appetite, with elevated levels associated with cachexia in cancer patients.

  • Cardioprotection: In the context of cardiovascular disease, GDF15 can have protective effects against ischemia-reperfusion injury.[1]

  • Cancer Progression: GDF15 expression is often elevated in various cancers, including colorectal, prostate, and breast cancer, and is associated with tumor progression and metastasis.[4]

Association with Disease:

  • Cancer: High levels of circulating GDF15 are a negative prognostic marker in several cancers.[1][4] It is involved in promoting tumor growth and chemoresistance.[3]

  • Cardiovascular Disease: Elevated GDF15 is a strong predictor of adverse outcomes in patients with coronary artery disease and heart failure.[1]

  • Metabolic Disorders: GDF15 is being investigated for its role in obesity and type 2 diabetes.

  • Hyperemesis Gravidarum: GDF15 has been identified as a causal factor in severe morning sickness during pregnancy.[1]

GDF15 Signaling Pathway

GDF15 signals through a receptor complex that is distinct from the canonical TGF-β receptors. Recent studies have identified GDNF family receptor alpha-like (GFRAL) as the primary receptor for GDF15, which is expressed in the hindbrain and regulates appetite and body weight. The binding of GDF15 to GFRAL leads to the activation of downstream signaling cascades, including the RET receptor tyrosine kinase.

In the context of colorectal cancer, a synergistic signaling pathway involving DBNDD1 and GDF15 has been shown to activate the NF-κB pathway, promoting cancer progression. Knockdown of DBNDD1 leads to decreased GDF15 expression and reduced activation of NF-κB signaling.

Below is a diagram illustrating the proposed DBNDD1-GDF15-NF-κB signaling pathway in colorectal cancer.

GDF15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDF15 GDF15 Receptor Receptor (e.g., GFRAL) GDF15->Receptor Binds IKK IκB kinase (IKK) Receptor->IKK Activates DBNDD1 DBNDD1 DBNDD1->GDF15 Induces expression IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50_IkB p65/p50-IκBα NFkB_p65_p50 p65/p50 NFkB_p65_p50_IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nucleus p65/p50 NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates Target_Genes Target Gene Expression (e.g., Pro-survival, Proliferation) NFkB_p65_p50_nucleus->Target_Genes Activates Transcription

Caption: DBNDD1-GDF15-NF-κB signaling pathway in colorectal cancer.

Experimental Protocols for CRISPR/Cas9 Editing of GDF15

This section provides a general framework for CRISPR/Cas9-mediated knockout of the GDF15 gene in a human cell line (e.g., HEK293T or a relevant cancer cell line).

I. Guide RNA (gRNA) Design and Synthesis
  • Target Selection: Identify a suitable target site in an early exon of the GDF15 gene to maximize the likelihood of generating a loss-of-function mutation. Use online gRNA design tools (e.g., CHOPCHOP, CRISPOR) to select gRNAs with high on-target scores and low off-target potential.

  • gRNA Synthesis: Synthesize the gRNA as a single-guide RNA (sgRNA) or as a two-part system (crRNA and tracrRNA). For plasmid-based expression, clone the gRNA sequence into a suitable vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

II. Delivery of CRISPR/Cas9 Components

The choice of delivery method depends on the cell type and experimental goals. Common methods include:

  • Plasmid Transfection: Co-transfect the Cas9-expressing plasmid and the gRNA-expressing plasmid into the target cells using a lipid-based transfection reagent or electroporation.

  • Ribonucleoprotein (RNP) Delivery: Pre-complex purified Cas9 protein with the synthetic gRNA to form an RNP complex. Deliver the RNP complex to the cells via electroporation or a suitable transfection reagent. This method can reduce off-target effects.

  • Lentiviral Transduction: Package the Cas9 and gRNA expression cassettes into lentiviral particles to transduce a wide range of cell types, including primary cells and hard-to-transfect cells.

III. Experimental Workflow for GDF15 Knockout

The following diagram outlines a typical workflow for generating a GDF15 knockout cell line.

GDF15_KO_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery & Selection cluster_validation Phase 3: Validation & Analysis gRNA_Design gRNA Design for GDF15 Vector_Prep Vector Preparation / RNP Assembly gRNA_Design->Vector_Prep Transfection Transfection / Electroporation / Transduction Vector_Prep->Transfection Cell_Culture Target Cell Culture Cell_Culture->Transfection Selection Antibiotic Selection (if applicable) Transfection->Selection Genomic_DNA_Extraction Genomic DNA Extraction Selection->Genomic_DNA_Extraction Western_Blot Western Blot for GDF15 Protein Selection->Western_Blot ELISA ELISA for Secreted GDF15 Selection->ELISA Mismatch_Assay Mismatch Detection Assay (T7E1 or SURVEYOR) Genomic_DNA_Extraction->Mismatch_Assay Sequencing Sanger Sequencing of PCR Amplicons Mismatch_Assay->Sequencing

Caption: Experimental workflow for GDF15 gene knockout using CRISPR/Cas9.

IV. Validation of Gene Editing
  • Genomic DNA Analysis:

    • Extract genomic DNA from the edited and control cell populations.

    • Amplify the target region by PCR.

    • Perform a mismatch detection assay (e.g., T7 Endonuclease I or SURVEYOR assay) to estimate the editing efficiency.

    • For clonal cell lines, perform Sanger sequencing of the PCR amplicons to identify the specific indel mutations.

  • Protein Expression Analysis:

    • Confirm the loss of GDF15 protein expression by Western blotting of cell lysates.

    • Quantify the level of secreted GDF15 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a GDF15 knockout experiment.

Table 1: gRNA On-Target and Off-Target Scores

gRNA IDTarget Sequence (5'-3')On-Target ScoreOff-Target Score
GDF15-g1AGGTCGCTACAGACCCGCCG9285
GDF15-g2GCGGGCGGGTCTGTAGCGAC8880
GDF15-g3GTGACCCAGGTCGCTACAGA8575

Table 2: Editing Efficiency of Different Delivery Methods

Delivery MethodEditing Efficiency (%) (T7E1 Assay)Cell Viability (%)
Lipid Transfection (Plasmid)25 ± 385 ± 5
Electroporation (RNP)45 ± 570 ± 8
Lentiviral Transduction> 90> 95

Table 3: GDF15 Protein Levels in Knockout Clones

Cell LineGDF15 Protein Level (Western Blot, relative to control)Secreted GDF15 (ELISA, pg/mL)
Wild-Type Control1.00500 ± 50
GDF15-KO Clone 1Not Detected< 10
GDF15-KO Clone 2Not Detected< 10
GDF15-KO Clone 30.15 (Partial KO)75 ± 10

Conclusion

The CRISPR/Cas9 system provides a powerful tool for the targeted editing of the GDF15 gene, enabling researchers to investigate its role in health and disease. The protocols and data presented in these application notes offer a framework for the successful generation and validation of GDF15 knockout cell lines. Such models are invaluable for functional studies and for the development of novel therapeutic strategies targeting GDF15 and its associated signaling pathways.

References

Unraveling the Applications of D15 Antibodies in Western Blot and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

The designation "D15" for an antibody is not a unique identifier and can refer to different antibodies targeting a variety of proteins. This document provides detailed application notes and protocols for several distinct antibodies that may be identified by "this compound" in various research contexts, including those targeting Cthis compound, TBC1this compound, and USP15. Researchers should first confirm the specific protein target of their this compound antibody before following the protocols outlined below.

This compound (Cthis compound) Antibody

The Cthis compound antibody is frequently used in immunohistochemistry to identify Reed-Sternberg cells in Hodgkin's disease.[1][2] It targets a carbohydrate antigen, Lewis X, present on the surface of neutrophils, eosinophils, and some monocytes.[1][2]

Quantitative Data Summary
ApplicationSpecies ReactivityRecommended Dilution/Concentration
Immunohistochemistry (FFPE)Human, Mouse, Rat5-10 µg/ml for 30 min at RT[2]
Flow CytometryHuman, Mouse, Rat2-4 µg/10^6 cells[2]
ImmunofluorescenceHuman, Mouse, Rat2-4 µg/ml[2]
Experimental Protocols

Immunohistochemistry (IHC) Protocol for FFPE Tissues

This protocol is adapted from recommendations for a polyclonal rabbit anti-Cthis compound antibody.[2]

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2x5 min).

    • Rehydrate through graded ethanol series: 100% (2x3 min), 95% (1 min), 80% (1 min).

    • Rinse in distilled water (≥ 5 min).[3]

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER).

    • Boil tissue sections in 10mM Tris with 1mM EDTA, pH 9, for 10-20 minutes.[2]

    • Alternatively, use a steamer with citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) for 30 minutes, followed by a 30-minute cooling period.[3]

  • Blocking:

    • Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 40 minutes at room temperature.[3]

    • Wash slides 2x5 minutes in PBS.

    • Apply a blocking buffer (e.g., 5% fetal horse serum in PBS) for 1 hour at room temperature in a humidified chamber.[3]

  • Primary Antibody Incubation:

    • Dilute the Cthis compound antibody to 5-10 µg/ml in the blocking buffer.

    • Incubate sections for 30 minutes at room temperature.[2]

  • Detection:

    • Wash slides 3x3 minutes in PBS.

    • Apply an appropriate HRP-conjugated secondary antibody for 30 minutes at room temperature.

    • Wash slides 3x3 minutes in PBS.

    • Develop with a DAB substrate solution until the desired stain intensity is reached.

    • Stop the reaction by immersing the slides in water.[3]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.[3]

This compound (TBC1this compound) Antibody

Antibodies against TBC1 Domain Family Member 15 (TBC1this compound) are used to study its role as a Rab-GTPase activating protein involved in intracellular trafficking.[4][5]

Quantitative Data Summary
ApplicationSpecies ReactivityRecommended Dilution/Concentration
Western Blot (WB)Human, Mouse, Rat1:1000 - 1:5000[4], 1:500 - 1:3000[6], 1:500 - 1:2000[5]
Immunohistochemistry (Paraffin)Human1:100 - 1:1000[6]
Immunoprecipitation (IP)Human6 µg/mg lysate[4]
Experimental Protocols

Western Blot (WB) Protocol

This protocol is a general guideline based on common western blotting procedures.[7][8]

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 30-40 µg of protein with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[8][9]

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.[7][8] For phosphoprotein detection, 5% BSA is recommended.[8]

  • Primary Antibody Incubation:

    • Dilute the TBC1this compound antibody (e.g., 1:1000) in the blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4][8]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane 3-5 times for 5 minutes each with TBST.[8]

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 5 times for 5 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using X-ray film or a digital imaging system.[8]

D1K6S (USP15) Antibody

Cell Signaling Technology offers a rabbit monoclonal antibody (D1K6S) that targets USP15 (Ubiquitin Specific Peptidase 15).[10]

Quantitative Data Summary
ApplicationSpecies ReactivityRecommended Dilution
Western Blot (WB)Human, Mouse, Rat, Monkey1:1000
Immunoprecipitation (IP)Human1:50
Immunohistochemistry (Paraffin)Human1:100 - 1:400
ImmunofluorescenceHuman1:100 - 1:400

Data sourced from the USP15 (D1K6S) Rabbit mAb datasheet from Cell Signaling Technology.[10]

Experimental Protocols

The protocols for Western Blot and IHC provided in the previous sections can be adapted for the USP15 (D1K6S) antibody by using the recommended dilutions listed in the table above. For specific protocol optimizations, it is always recommended to consult the manufacturer's datasheet.[10]

Visualizing Experimental Workflows

To aid in the execution of these experiments, the following diagrams illustrate the generalized workflows for Western Blotting and Immunohistochemistry.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection p1 Cell/Tissue Lysis p2 Protein Quantification p1->p2 p3 Denaturation p2->p3 s1 SDS-PAGE p3->s1 s2 Membrane Transfer s1->s2 d1 Blocking s2->d1 d2 Primary Antibody d1->d2 d3 Secondary Antibody d2->d3 d4 Detection (ECL) d3->d4 d5 Imaging d4->d5

Caption: Generalized workflow for Western Blot analysis.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Finalization t1 Deparaffinization t2 Rehydration t1->t2 t3 Antigen Retrieval t2->t3 s1 Blocking t3->s1 s2 Primary Antibody s1->s2 s3 Secondary Antibody s2->s3 s4 Detection (DAB) s3->s4 f1 Counterstain s4->f1 f2 Dehydration f1->f2 f3 Mounting f2->f3 f4 Microscopy f3->f4

Caption: Generalized workflow for Immunohistochemistry.

References

Application Notes and Protocols for Quantitative PCR Analysis of Human TBC1D15 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TBC1D15 (TBC1 Domain Family Member 15) is a protein-coding gene that plays a crucial role in intracellular trafficking and organelle dynamics.[1] The encoded protein functions as a GTPase-activating protein (GAP) for Rab7, a key regulator of endo-lysosomal trafficking and autophagy.[2][3] By promoting the hydrolysis of GTP bound to Rab7, TBC1this compound inactivates Rab7 and influences processes such as vesicle-mediated transport, mitophagy, and the regulation of mitochondria-lysosome contact sites.[4][5][6] Dysregulation of TBC1this compound expression has been implicated in various pathological conditions, making it a gene of interest in drug development and biomedical research.[1][7]

These application notes provide a comprehensive protocol for the quantitative analysis of human TBC1this compound gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The protocol covers procedures for RNA extraction, cDNA synthesis, and qPCR using SYBR Green chemistry. Additionally, in silico designed primers for TBC1this compound are provided, along with guidelines for their validation.

Quantitative Data and Primer Design

While commercially available pre-designed qPCR assays for TBC1this compound exist, their primer sequences are often proprietary. For researchers who prefer to use their own validated primers, the following sequences have been designed in silico based on the human TBC1this compound reference sequence (NCBI Gene ID: 64786).[8] These primers are designed to span an exon-exon junction to minimize the amplification of any contaminating genomic DNA.

Crucially, these primers require experimental validation for their efficiency and specificity before use in quantitative expression studies.

GenePrimer Sequence (5' to 3')Amplicon Length (bp)Predicted Tm (°C)Exon Junction Spanning
TBC1this compound Forward: AGCAGATGAAGCGCTACGAG13560.3Yes
Reverse: TCCAGCTCCAGGTTCTTCTC59.8
GAPDH (Reference)Forward: GAAGGTGAAGGTCGGAGTCA15760.1Yes
Reverse: TTGATGGCAACAATATCCACTTT59.9

Experimental Protocols

This section details the step-by-step methodology for the quantification of TBC1this compound gene expression.

RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis. The following protocol is a general guideline for RNA extraction from cultured cells using a TRIzol-based method.

  • Materials:

    • TRIzol reagent or similar

    • Chloroform

    • Isopropanol

    • 75% Ethanol (in RNase-free water)

    • RNase-free water

    • Microcentrifuge and RNase-free tubes

  • Protocol:

    • Homogenize cell pellets (5-10 x 10^6 cells) in 1 mL of TRIzol reagent by repetitive pipetting.[9]

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[10]

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap tubes securely and shake vigorously for 15 seconds.[9]

    • Incubate at room temperature for 10-15 minutes.[9]

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[10]

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially. Mix gently and incubate at room temperature for 10 minutes.[10]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[10]

    • Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.[10]

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Determine RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).

cDNA Synthesis (Reverse Transcription)

The synthesis of complementary DNA (cDNA) from the extracted RNA is a prerequisite for qPCR.

  • Materials:

    • Reverse transcriptase kit (containing reverse transcriptase, dNTPs, and reaction buffer)

    • Oligo(dT) primers or random hexamers

    • RNase inhibitor

    • Extracted RNA

  • Protocol:

    • In a PCR tube, combine 1 µg of total RNA with oligo(dT) primers and RNase-free water to the recommended volume.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Prepare a master mix containing the reaction buffer, dNTPs, and RNase inhibitor.

    • Add the master mix and reverse transcriptase to the RNA-primer mixture.

    • Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions (e.g., 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes).

    • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

This protocol is for SYBR Green-based detection, which is cost-effective and suitable for most gene expression analyses.[11]

  • Materials:

    • 2X SYBR Green qPCR Master Mix

    • Forward and reverse primers for TBC1this compound and a reference gene (10 µM stock)

    • cDNA template

    • Nuclease-free water

    • qPCR instrument and compatible plates/tubes

  • Reaction Setup (per 20 µL reaction):

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.4 µL (Final concentration: 200 nM)[12]

    • Reverse Primer (10 µM): 0.4 µL (Final concentration: 200 nM)[12]

    • cDNA template (diluted): 2 µL

    • Nuclease-free water: 7.2 µL

  • Protocol:

    • Thaw all reagents on ice.

    • Prepare a master mix for each primer set, containing the SYBR Green mix, primers, and water for the total number of reactions plus a 10% overage.[11]

    • Aliquot the master mix into qPCR plate wells.

    • Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set by adding water instead of cDNA.[13]

    • Seal the plate, mix gently, and centrifuge briefly.

    • Run the plate in a qPCR instrument with the following cycling conditions:

StepTemperatureTimeCycles
Enzyme Activation 95°C2-3 min1
Denaturation 95°C15 sec40
Annealing/Extension 60°C1 min
Melt Curve Analysis Instrument Default-1
  • Data Analysis: The relative expression of TBC1this compound can be calculated using the 2-ΔΔCt method, where the expression of TBC1this compound is normalized to a stably expressed reference gene (e.g., GAPDH).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR cluster_analysis Data Analysis cell_culture Cultured Cells rna_extraction RNA Extraction cell_culture->rna_extraction rt_reaction Reverse Transcription rna_extraction->rt_reaction RNA Template qpcr_setup qPCR Reaction Setup rt_reaction->qpcr_setup cDNA Template qpcr_run Amplification & Detection qpcr_setup->qpcr_run data_analysis Relative Quantification (2-ΔΔCt) qpcr_run->data_analysis TBC1D15_pathway TBC1this compound TBC1this compound Rab7_GTP Rab7-GTP (Active) TBC1this compound->Rab7_GTP GAP Activity Mito_Lyso_Contact Mitochondria-Lysosome Contact Regulation TBC1this compound->Mito_Lyso_Contact Regulates Rab7_GDP Rab7-GDP (Inactive) Rab7_GTP->Rab7_GDP Vesicle_Transport Vesicle-Mediated Transport Rab7_GTP->Vesicle_Transport Promotes Mitophagy Mitophagy Rab7_GTP->Mitophagy Promotes GTP GTP GDP GDP + Pi GTP->Rab7_GDP Hydrolysis

References

Application Notes and Protocols for Studying D15 (USP15) Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzymatic activity is critical for understanding cellular processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for studying the enzymatic activity of Ubiquitin Specific Peptidase 15 (USP15), a deubiquitinase (DUB) that plays a crucial role in various signaling pathways. While the designation "D15" can be ambiguous and refer to other proteins such as Δ15 fatty acid desaturase or Cyclin-dependent kinase 15, the context of enzymatic activity assays frequently points towards deubiquitinases. USP15 is a key regulator in pathways such as TGF-β signaling, making it a significant target for drug discovery.[1][2][3]

Deubiquitinases (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function.[2][4] USP15, a member of the largest family of DUBs, is involved in the regulation of cellular processes like the TGF-β pathway, Wnt/β-catenin signaling, and the cellular response to DNA damage.[1][3] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.[2] These application notes provide a framework for investigating the enzymatic activity of USP15 to elucidate its biological functions and to screen for potential modulators.

Data Presentation

Quantitative data from enzymatic assays should be meticulously organized to allow for clear interpretation and comparison. The following tables provide templates for presenting typical data obtained from USP15 activity and inhibition assays.

Table 1: Kinetic Parameters of USP15 Activity with a Fluorogenic Substrate

ParameterValueStandard Deviation
Vmax (RFU/min)1500± 75
Km (µM)10.5± 1.2
kcat (s⁻¹)0.8± 0.05
kcat/Km (M⁻¹s⁻¹)7.6 x 10⁴± 0.9 x 10⁴

RFU: Relative Fluorescence Units

Table 2: Inhibition of USP15 Activity by Compound X

Inhibitor Conc. (µM)% InhibitionIC₅₀ (µM)
0.115.2
0.548.9
1.072.30.52
5.095.1
10.098.6

Experimental Protocols

Protocol 1: In Vitro Deubiquitination Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring the enzymatic activity of purified USP15 using a synthetic substrate, Ubiquitin-AMC (Ubiquitin-7-amido-4-methylcoumarin).[5] Cleavage of the amide bond by USP15 releases the fluorescent AMC molecule, which can be quantified to determine enzyme activity.

Materials:

  • Purified recombinant human USP15 enzyme

  • Ubiquitin-AMC substrate (e.g., from Boston Biochem)

  • DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Ubiquitin-AMC in DMSO.

  • Dilute the USP15 enzyme to the desired concentration in DUB Assay Buffer. A typical starting concentration is in the low nanomolar range.

  • Prepare a reaction mixture in the wells of the 96-well plate containing DUB Assay Buffer and the USP15 enzyme. Include a no-enzyme control.

  • Initiate the reaction by adding the Ubiquitin-AMC substrate to each well. The final substrate concentration should be around the Km value if known, or titrated to determine optimal conditions.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation wavelength for AMC is ~355 nm, and the emission wavelength is ~460 nm.

  • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • Enzyme activity can be expressed as the rate of substrate cleavage per unit of enzyme.

Protocol 2: Screening for USP15 Inhibitors

This protocol adapts the in vitro deubiquitination assay to screen for small molecule inhibitors of USP15 activity.

Materials:

  • All materials from Protocol 1

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (if available)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 96-well plate, add the DUB Assay Buffer, USP15 enzyme, and the test compounds at various concentrations. Include a DMSO-only control (vehicle control) and a no-enzyme control.

  • Pre-incubate the enzyme with the compounds for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the Ubiquitin-AMC substrate.

  • Monitor the reaction kinetics as described in Protocol 1.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of USP15 in TGF-β Regulation

The following diagram illustrates the role of USP15 in the Transforming Growth Factor-beta (TGF-β) signaling pathway. USP15 deubiquitinates the TGF-β receptor (TβRI) and R-SMADs, thereby stabilizing these components and promoting downstream signaling.[1][2]

USP15_TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 R-SMADs (SMAD2/3) TBRI->SMAD23 Phosphorylates Ub Ubiquitin TBRI->Ub Ubiquitination Complex SMAD Complex SMAD23->Complex SMAD23->Ub Ubiquitination SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Complex->Transcription Activates USP15 USP15 USP15->TBRI Deubiquitinates USP15->SMAD23 Deubiquitinates Proteasome Proteasomal Degradation Ub->Proteasome

Caption: USP15 in the TGF-β signaling pathway.

Experimental Workflow for USP15 Inhibitor Screening

This diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify inhibitors of USP15.

HTS_Workflow start Start plate_compounds Plate Compound Library (e.g., 10 µM) start->plate_compounds add_enzyme Add USP15 Enzyme plate_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Ub-AMC Substrate pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic Mode) add_substrate->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis hit_id Hit Identification (e.g., >50% Inhibition) data_analysis->hit_id dose_response Dose-Response Curve & IC₅₀ Determination hit_id->dose_response Hits end End dose_response->end

Caption: High-throughput screening workflow for USP15 inhibitors.

Logical Relationship of this compound Ambiguity

This diagram illustrates the potential interpretations of "this compound" in a biological context, highlighting USP15 as a primary candidate for enzymatic studies.

Caption: Potential interpretations of the term "this compound".

References

D15 Protein: A Promising Vaccine Component Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The D15 protein, a conserved outer membrane protein of Haemophilus influenzae, has emerged as a significant candidate for a universal subunit vaccine.[1] Studies have demonstrated its immunogenicity and protective efficacy in animal models, suggesting its potential to protect against various strains of H. influenzae, including type b (Hib) and non-typeable H. influenzae (NTHi).[1] A 20-kDa N-terminal fragment of the this compound protein (tthis compound) has been identified as a particularly promising vaccine antigen, as it is soluble, easier to purify than the full-length protein, and contains immunodominant protective epitopes. This document provides detailed application notes and protocols for the expression, purification, and immunological evaluation of the this compound protein as a potential vaccine component.

Data Presentation

Table 1: Immunogenicity of Haemophilus influenzae Protein-Based Vaccines
Vaccine ComponentAnimal ModelAdjuvantAntibody TiterReference
Hi Poly 1 (multi-peptide vaccine)ChinchillaAlumAverage Log₂ IgG Titer: 17.04[2][3]
Recombinant Protein DMouseAl(OH)₃Dose-dependent IgG response, enhanced by adjuvant
Table 2: Protective Efficacy of Anti-Haemophilus influenzae Protein Antibodies in the Infant Rat Model
Antibody SpecificityChallenge StrainProtection MetricResultp-valueReference
Anti-Hi Poly 1 seraNTHiPassive ProtectionSignificant protection compared to controlsp = 0.01 (vs. PBS), p = 0.03 (vs. pre-immune sera)[2][3]
Anti-HxuC antiseraNTHiReduction in BacteremiaSignificant reduction in the percentage of bacteremic pupsp = 0.0011 (vs. PBS)[3]
Anti-Protein D antibodiesHib Eagan strainIn vivo protectionPartial protection in the infant rat bacteremia model
Table 3: Benchmarks for Protective Antibody Levels Against Haemophilus influenzae type b
Antibody ConcentrationLevel of ProtectionReference
≥ 0.15 µg/mLMinimum level for short-term protection
≥ 1.0 µg/mLCorrelated with long-term protective immunity

Experimental Protocols

Recombinant Truncated this compound (tthis compound) Protein Expression and Purification

This protocol describes the expression of the 20-kDa N-terminal fragment of the this compound protein (tthis compound) in Escherichia coli and its subsequent purification. The tthis compound is expressed as a soluble protein, which simplifies the purification process.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the tthis compound gene (e.g., pGEX)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic (e.g., ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors)

  • Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged proteins)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Transformation: Transform the expression vector containing the tthis compound gene into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble tthis compound protein.

  • Affinity Purification: Apply the clarified supernatant to an equilibrated affinity chromatography column.

  • Washing: Wash the column with wash buffer to remove unbound proteins.

  • Elution: Elute the bound tthis compound protein using the elution buffer.

  • Dialysis: Dialyze the eluted protein against PBS to remove the elution agent and to exchange the buffer.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-D15 Antibody Titration

This protocol outlines a method to determine the titer of antibodies specific to the this compound protein in serum samples from immunized animals.

Materials:

  • Purified recombinant this compound or tthis compound protein

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., PBST with 1% Bovine Serum Albumin - BSA)

  • Serum samples (pre-immune and immune)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of purified this compound/tthis compound protein (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of serially diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Infant Rat Protection Assay

This in vivo assay evaluates the protective efficacy of anti-D15 antibodies against H. influenzae challenge.

Materials:

  • 5-day-old infant rats

  • Anti-D15 serum or purified antibodies

  • Pre-immune serum or PBS (as control)

  • Virulent strain of H. influenzae

  • Brain Heart Infusion (BHI) broth supplemented with hemin and NAD

  • Sterile saline

Procedure:

  • Passive Immunization: Administer anti-D15 serum or purified antibodies intraperitoneally to a group of infant rats. Administer pre-immune serum or PBS to control groups.

  • Bacterial Challenge: After a set period (e.g., 2-4 hours), challenge the infant rats intraperitoneally with a lethal or sublethal dose of a virulent H. influenzae strain.

  • Monitoring: Monitor the rats for signs of bacteremia and mortality over several days.

  • Bacteremia Assessment: At specific time points (e.g., 24 and 48 hours post-challenge), collect blood samples and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per milliliter of blood.

  • Data Analysis: Compare the rates of bacteremia and survival between the group that received anti-D15 antibodies and the control groups. A significant reduction in bacteremia and an increase in survival in the experimental group indicate protective efficacy.

Mandatory Visualization

Experimental_Workflow_for_D15_Vaccine_Development cluster_protein_production Recombinant Protein Production cluster_immunization Immunization & Sample Collection cluster_evaluation Immunological Evaluation cluster_outcome Outcome Assessment node_expression Expression of tthis compound in E. coli node_purification Affinity Purification node_expression->node_purification Soluble protein node_immunization Immunization of Animals (e.g., Mice, Rabbits) node_purification->node_immunization Purified tthis compound node_serum Serum Collection node_immunization->node_serum node_elisa ELISA for Antibody Titer node_serum->node_elisa node_rat_model Infant Rat Protection Assay node_serum->node_rat_model Passive Transfer node_titer Antibody Titer Determination node_elisa->node_titer node_protection Protective Efficacy Assessment node_rat_model->node_protection

Caption: Experimental workflow for this compound vaccine development.

Putative_Signaling_Pathway_for_D15_Vaccine_Component cluster_cell_surface Antigen Presenting Cell (APC) Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Protein (OMP) TLR Toll-like Receptor (TLR2 or TLR4) This compound->TLR binds MyD88 MyD88 TLR->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_I NFkB_I IKK->NFkB_I B phosphorylates IκB NFkB NF-κB B->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines activates transcription IL6 IL-6 Cytokines->IL6 TNFa TNF-α Cytokines->TNFa IL1b IL-1β Cytokines->IL1b

Caption: Putative TLR signaling pathway for this compound protein.

Conclusion

The this compound outer membrane protein of Haemophilus influenzae, particularly its truncated form tthis compound, represents a highly promising candidate for a universal vaccine. The protocols provided herein offer a framework for its production, purification, and immunological evaluation. Further research to quantify the protective antibody titers and to fully elucidate the signaling pathways involved will be crucial for the clinical development of a this compound-based vaccine. The engagement of Toll-like receptors by outer membrane proteins suggests an intrinsic adjuvant activity that could enhance the vaccine's efficacy.[4]

References

Troubleshooting & Optimization

Technical Support Center: Recombinant D15 Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and detailed protocols to address the common challenge of low yield for the recombinant D15 protein. The following sections are designed to help researchers, scientists, and drug development professionals diagnose and resolve issues encountered during expression and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of recombinant this compound protein?

Low yield can stem from a variety of factors, often related to the expression system, the nature of the this compound protein itself, or the specific experimental conditions. Key reasons include:

  • Suboptimal Codon Usage: The this compound gene sequence may contain codons that are rare in the E. coli host, leading to stalled translation.[1]

  • Protein Insolubility: High-level expression can cause the this compound protein to misfold and aggregate into insoluble inclusion bodies.[2]

  • Protein Toxicity: The this compound protein may be toxic to the host cells, impairing their growth and protein production machinery.[3][4]

  • Protein Degradation: Host cell proteases can degrade the recombinant this compound protein.[4][5]

  • Inefficient Transcription or Translation: Issues with the promoter strength, ribosome binding site, or mRNA secondary structure can limit expression levels.[6]

  • Problems During Purification: The protein may be lost during cell lysis or purification steps due to inefficient binding to the purification resin or degradation.[7][8]

Q2: How can I quickly check if my this compound protein is being expressed at all?

The most reliable method is Western blotting. This technique uses an antibody specific to your this compound protein or its fusion tag to detect even very low levels of expression. It's recommended to analyze both the soluble fraction (supernatant) and the insoluble fraction (pellet) of the cell lysate to determine if the protein is being expressed and where it is localizing.

Q3: Is it possible that my this compound protein is toxic to the expression host?

Yes, protein toxicity is a common issue. Signs of toxicity include slow cell growth after induction or a lower final cell density compared to control cultures (e.g., cells with an empty vector).[9] If you suspect toxicity, you can try using a host strain designed for toxic proteins, such as C41(DE3) or BL21-AI, which allow for tighter control over expression.[3]

Q4: My this compound protein is expressed, but it's all insoluble in inclusion bodies. What should I do?

Formation of inclusion bodies is a frequent challenge.[2] To improve solubility, you can:

  • Lower the expression temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding.[5][6]

  • Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and improve solubility.[5][10]

  • Use a solubility-enhancing fusion tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can increase the solubility of the fusion protein.[5]

  • Co-express chaperones: Chaperone proteins can assist in the correct folding of the this compound protein.[11]

  • Purify from inclusion bodies: If the above methods fail, you can purify the this compound protein from inclusion bodies by first solubilizing them with strong denaturants and then refolding the protein.[12][13]

Q5: Could the problem be with my purification protocol?

Yes, significant protein loss can occur during purification.[7] Potential issues include:

  • Inefficient cell lysis.

  • The fusion tag being inaccessible for binding to the resin.

  • Suboptimal buffer conditions (pH, ionic strength).

  • Protease degradation during the purification process.[14]

  • Incorrect choice of purification resin.

It is advisable to analyze samples from each stage of the purification process (crude lysate, flow-through, wash, and elution fractions) by SDS-PAGE to identify where the protein is being lost.

Troubleshooting Guide

Problem: Low or No Detectable Expression of this compound Protein

Question: I have confirmed my plasmid sequence is correct, but I see no this compound protein on a Western blot. What are my next steps?

Answer: When there is no detectable protein, the issue often lies at the genetic or transcriptional level. A systematic approach is necessary to identify the bottleneck.

Troubleshooting Workflow: No this compound Protein Expression

G start Start: No this compound Expression Detected check_vector Verify Vector Integrity (Restriction Digest / Sequencing) start->check_vector codon_opt Analyze Codon Usage Is it optimized for E. coli? check_vector->codon_opt Vector OK synthesize_gene Synthesize Codon-Optimized This compound Gene codon_opt->synthesize_gene No change_host Switch Expression Host Strain (e.g., BL21(DE3)pLysS, Rosetta) codon_opt->change_host Yes end_success Success: this compound Expression Detected synthesize_gene->end_success check_promoter Evaluate Promoter System (e.g., T7 vs. araBAD) change_host->check_promoter No Improvement change_host->end_success Improvement change_vector Clone into a Different Vector (Stronger Promoter, Different Tag) check_promoter->change_vector Promoter Suspected end_fail Re-evaluate Project Strategy check_promoter->end_fail Promoter OK change_vector->end_success

Caption: Troubleshooting workflow for no this compound protein expression.

Recommended Actions:

  • Codon Optimization: The genetic code is degenerate, and different organisms have preferences for certain codons. A high frequency of rare codons in the this compound gene can impede translation in E. coli.

    • Action: Analyze your this compound sequence using an online tool to calculate its Codon Adaptation Index (CAI) for E. coli. A low CAI suggests that codon bias may be the problem. Consider re-synthesizing the gene with optimized codons.[6][15]

  • Choice of Expression Host: The standard BL21(DE3) strain is robust, but not always optimal.[16][17]

    • Action: If your this compound sequence has codons that are rare in E. coli, try a host strain that supplies tRNAs for these rare codons, such as Rosetta(DE3).[5] For potentially toxic proteins, use strains with tighter expression control, like BL21(DE3)pLysS or BL21-AI.[3]

    E. coli Strain Key Feature Recommended Use Case for this compound Protein
    BL21(DE3) High-level T7 promoter-driven expression; protease deficient (lon, ompT).[3]General purpose, first-line choice.
    Rosetta(DE3) Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA).[5]This compound gene contains codons rare in E. coli.
    BL21(DE3)pLysS Contains pLysS plasmid, which produces T7 lysozyme to reduce basal expression.Suspected toxicity of this compound protein.
    ArcticExpress(DE3) Co-expresses cold-adapted chaperonins; useful for low-temperature expression.[3]This compound protein is insoluble at standard temperatures.
    SHuffle® T7 Promotes disulfide bond formation in the cytoplasm.[18]This compound protein is expected to have disulfide bonds.
  • Vector and Promoter Choice: The choice of vector determines the promoter, fusion tags, and antibiotic resistance.[19] A weak promoter or an inappropriate fusion tag can lead to low yield.

    • Action: Ensure you are using a vector with a strong, inducible promoter like T7.[20] If toxicity is an issue, a more tightly regulated promoter, such as the araBAD promoter, may be beneficial.[3]

Problem: this compound Protein is Expressed in Insoluble Inclusion Bodies

Question: I'm getting a strong band for this compound on my SDS-PAGE gel, but it's all in the pellet after cell lysis. How can I improve its solubility?

Answer: Maximizing soluble protein is often a matter of optimizing expression conditions to favor proper folding over aggregation.[5] If this fails, the protein must be purified from inclusion bodies and refolded.

Workflow: Improving this compound Protein Solubility

G start Start: this compound in Inclusion Bodies optimize_expr Optimize Expression Conditions (Lower Temp, Lower IPTG) start->optimize_expr check_sol Check Solubility (SDS-PAGE of Supernatant/Pellet) optimize_expr->check_sol try_tags Test Solubility-Enhancing Tags (MBP, GST) check_sol->try_tags Insoluble end_success Soluble this compound Protein Obtained check_sol->end_success Soluble try_tags->check_sol New Construct purify_denature Purify Under Denaturing Conditions try_tags->purify_denature Still Insoluble solubilize Solubilize Inclusion Bodies (Urea / Guanidine-HCl) purify_denature->solubilize refold Refold this compound Protein (Dialysis / Rapid Dilution) solubilize->refold refold->end_success

Caption: Workflow for improving this compound protein solubility.

Recommended Actions:

  • Optimize Culture Conditions: Slowing down protein synthesis is the most effective first step.

    • Action: Conduct small-scale expression trials comparing different temperatures (e.g., 37°C, 30°C, 25°C, 18°C) and IPTG concentrations (e.g., 1 mM, 0.5 mM, 0.1 mM).[21] Lower temperatures and reduced IPTG levels often increase the proportion of soluble protein.[5][10]

    Parameter Condition A (High Yield, Low Solubility) Condition B (Lower Yield, High Solubility)
    Temperature 37°C18-25°C
    IPTG Concentration 1.0 mM0.05 - 0.2 mM
    Induction Time 2-4 hours12-16 hours (overnight)
  • Solubilization and Refolding: If optimization fails, the protein can be recovered from inclusion bodies. This involves purifying the aggregates, solubilizing them with a strong denaturant, and then refolding the protein into its active conformation.[12][22]

    • Action: Follow a protocol for inclusion body purification and solubilization. The key is to use a strong denaturant to unfold the protein completely before attempting to refold it.

    Buffer Component Function Typical Concentration
    Denaturant Solubilizes aggregated protein.6 M Guanidine-HCl or 8 M Urea
    Reducing Agent Reduces disulfide bonds.20-100 mM DTT or β-mercaptoethanol
    Buffer Maintains pH.50 mM Tris-HCl, pH 8.0
    Salt Maintains ionic strength.100-500 mM NaCl

Detailed Experimental Protocols

Protocol 1: Small-Scale Expression Trial for this compound Protein

This protocol is designed to test different conditions to optimize the soluble expression of this compound protein.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 4 flasks, each containing 50 mL of fresh LB with antibiotic, with 0.5 mL of the overnight culture.

  • Growth: Grow the cultures at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.

  • Induction:

    • Keep one flask as an uninduced control.

    • Induce the remaining three flasks with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Move two of the induced flasks to lower temperatures (e.g., 25°C and 18°C) while leaving one at 37°C.

  • Harvesting: After a set induction time (e.g., 4 hours for 37°C, overnight for lower temperatures), harvest 1 mL of cells from each culture. Centrifuge at 12,000 x g for 1 minute.

  • Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE and Western blotting to compare expression levels and solubility.

Protocol 2: Solubilization of this compound Protein from Inclusion Bodies

This protocol describes the purification and solubilization of this compound protein from inclusion bodies.

  • Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100). Lyse the cells by sonication on ice.[12]

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.[12]

  • Washing: Wash the inclusion body pellet by resuspending it in 20 mL of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M Urea, 1% Triton X-100). Sonicate briefly and centrifuge again. Repeat this wash step twice to remove contaminants.

  • Solubilization: Resuspend the final washed pellet in 10 mL of solubilization buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 100 mM DTT).[23] Stir at room temperature for 1-2 hours or overnight until the pellet is fully dissolved.[12][23]

  • Clarification: Centrifuge the solubilized sample at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material. The supernatant now contains the denatured this compound protein, ready for refolding or purification under denaturing conditions.

Hypothetical Signaling Pathway: Host Cell Stress Response to this compound Overexpression

Overexpression of a foreign protein like this compound can trigger a stress response in the E. coli host, which can contribute to low yield through mechanisms like protein degradation and aggregation.

G This compound High-level this compound Transcription/Translation misfolded Misfolded this compound Protein This compound->misfolded stress Cellular Stress Response (e.g., Heat Shock Response) misfolded->stress folding Attempted Refolding misfolded->folding degradation This compound Degradation misfolded->degradation aggregation Aggregation misfolded->aggregation chaperones Upregulation of Chaperones (e.g., DnaK, GroEL) stress->chaperones proteases Upregulation of Proteases (e.g., Lon, ClpP) stress->proteases chaperones->folding proteases->degradation folding->aggregation Refolding Fails low_yield Low Yield of Soluble this compound degradation->low_yield ib Inclusion Body Formation aggregation->ib ib->low_yield

Caption: Host cell stress response to this compound overexpression.

References

Technical Support Center: Optimizing D15 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their D15 enzymatic assays. The following sections address common issues and provide detailed protocols and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme concentration for the this compound assay?

A1: The optimal this compound enzyme concentration is the lowest concentration that produces a robust and linear reaction rate over the desired assay time.[1][2] To determine this, it's crucial to perform an enzyme titration experiment. The ideal concentration will be within the linear range of the activity versus concentration curve.[2]

Q2: How do I determine the optimal substrate concentration?

A2: The optimal substrate concentration is typically at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is dependent on enzyme activity, not substrate availability.[3][4][5] To find the Km, you should measure the initial reaction velocity at various substrate concentrations and plot the data.[3][4] For routine assays, using a substrate concentration of 5-10 times the Km is recommended to ensure the reaction is near its maximum velocity (Vmax).[4]

Q3: What is the optimal pH and temperature for the this compound enzymatic assay?

A3: Each enzyme has an optimal pH and temperature at which it exhibits maximum activity.[6][7] Deviations from these optima can lead to reduced activity or even denaturation of the enzyme.[6][8] It is essential to determine these parameters empirically for the this compound enzyme by performing the assay over a range of pH values and temperatures.

Q4: My standard curve is not linear. What are the possible causes?

A4: A non-linear standard curve can be caused by several factors, including improperly thawed or mixed reagents, pipetting errors, or substrate depletion at high enzyme concentrations.[9] Ensure all components are at room temperature and thoroughly mixed before use.[10] Using a master mix for reagents can help minimize pipetting variability.[9] If the signal plateaus at higher concentrations, this may be due to signal saturation, which can sometimes be addressed by adjusting the plate reader settings.[11]

Troubleshooting Guide

This guide addresses common problems encountered during this compound enzymatic assays and provides step-by-step solutions.

Problem 1: No Signal or Weak Signal
Possible Cause Solution
Omission of a key reagentCarefully review the protocol and ensure all reagents were added in the correct order.
Inactive enzyme or substrateTest the activity of the enzyme and the integrity of the substrate separately. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[10] Consider using fresh reagents.
Incorrect plate reader settingsVerify the wavelength and filter settings on the plate reader are appropriate for the assay's detection method.[9]
Inappropriate assay temperatureEnsure the assay is performed at the optimal temperature for this compound. Bring all reagents to the recommended temperature before starting the reaction.[10]
Presence of an enzyme inhibitorSodium azide, for example, can inhibit peroxidase reactions. Check buffers and sample preparations for potential inhibitors like EDTA, SDS, or high salt concentrations.[9]
Problem 2: High Background
Possible Cause Solution
Contaminated reagents or buffersUse fresh, high-quality reagents and buffers.
Non-specific binding of antibodies (if applicable)Optimize the blocking buffer and consider adding detergents like Tween-20 to the wash buffers.
Substrate instabilitySome substrates can spontaneously degrade, leading to a high background signal. Prepare the substrate solution fresh before each experiment.
High enzyme concentrationUsing too much enzyme can lead to a rapid reaction that is difficult to measure accurately and may increase background.[10] Perform an enzyme titration to find the optimal concentration.
Problem 3: Inconsistent Readings (High Variability)
Possible Cause Solution
Pipetting errorsUse calibrated pipettes and practice proper pipetting techniques.[9] Prepare a master mix for the reaction components to minimize well-to-well variability.[9]
Improperly mixed reagentsEnsure all solutions are homogenous before pipetting. Vortex or gently mix all reagents after thawing.[9]
Temperature fluctuations across the plateAvoid "edge effects" by ensuring uniform temperature across the microplate.[10] Incubate plates in a temperature-controlled environment.
Bubbles in wellsBe careful not to introduce bubbles when pipetting. Centrifuge the plate briefly before reading to remove any bubbles.[9]

Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal this compound Enzyme Concentration
  • Prepare a series of dilutions of the this compound enzyme in the assay buffer.

  • In a microplate, add a constant, saturating concentration of the substrate to each well.

  • Initiate the reaction by adding the different concentrations of the this compound enzyme to the wells.

  • Measure the reaction rate (e.g., change in absorbance or fluorescence over time) at regular intervals.

  • Plot the initial reaction rate against the enzyme concentration. The optimal concentration will be in the linear portion of the curve.[2]

Table 1: Example Data for this compound Enzyme Titration

This compound Enzyme Concentration (nM)Initial Reaction Rate (mAU/min)
00.5
15.2
210.1
419.8
825.3
1626.1

Note: In this example, a concentration between 1 and 4 nM would be selected for subsequent experiments as it falls within the linear range.

Protocol 2: Determining Optimal pH
  • Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments).

  • Set up the this compound enzymatic assay at a constant, optimal enzyme and substrate concentration for each pH value.

  • Initiate the reaction and measure the initial reaction rate for each pH.

  • Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.[7]

Table 2: Example Data for pH Optimization

pHRelative this compound Activity (%)
5.035
5.555
6.078
6.595
7.0100
7.592
8.075

Note: Based on this data, the optimal pH for the this compound enzyme is 7.0.

Protocol 3: Determining Optimal Temperature
  • Set up the this compound enzymatic assay at the optimal enzyme and substrate concentrations and optimal pH.

  • Incubate the reaction at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).

  • Measure the initial reaction rate at each temperature.

  • Plot the enzyme activity against the temperature to identify the optimal temperature for the D1s5 assay.

Table 3: Example Data for Temperature Optimization

Temperature (°C)Relative this compound Activity (%)
2060
2585
3098
37100
4280

Note: The optimal temperature for the this compound enzyme in this example is 37°C.

Visual Guides

This compound Assay Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Result Check_Signal No or Weak Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Signal_Causes Check: - Reagent Addition - Enzyme/Substrate Activity - Plate Reader Settings - Temperature/Inhibitors Check_Signal->Signal_Causes Yes Check_Variability High Variability? Check_Background->Check_Variability No Background_Causes Check: - Reagent Contamination - Substrate Stability - Enzyme Concentration Check_Background->Background_Causes Yes Variability_Causes Check: - Pipetting Technique - Reagent Mixing - Plate Temperature - Bubbles Check_Variability->Variability_Causes Yes End Problem Resolved Check_Variability->End No Optimize_Assay Re-optimize Assay Parameters Signal_Causes->Optimize_Assay Background_Causes->Optimize_Assay Variability_Causes->Optimize_Assay Optimize_Assay->End

A flowchart for systematically troubleshooting common issues in the this compound enzymatic assay.

This compound Assay Optimization Logic

Optimization_Logic Enzyme_Conc Enzyme Titration Substrate_Conc Substrate Titration (Km) Enzyme_Conc->Substrate_Conc Determines Linear Range pH_Opt pH Optimization Substrate_Conc->pH_Opt Ensures Saturation Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Maximizes Activity Final_Assay Optimized this compound Assay Temp_Opt->Final_Assay Defines Optimal Conditions

The logical progression for optimizing key parameters of the this compound enzymatic assay.

References

D15 Gene Cloning Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D15 gene cloning experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cloning workflow.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene?

The "this compound gene" in the context of this guide refers to a user-specified gene of interest. While there is a specific bacteriophage T5 gene designated this compound that encodes a 5'-3' exonuclease, this guide addresses general cloning problems applicable to any gene.[1]

Q2: What are the key stages of a gene cloning experiment?

A typical gene cloning workflow involves four main stages:

  • Amplification of the gene of interest (e.g., by PCR).

  • Ligation of the amplified gene into a suitable vector.

  • Transformation of the recombinant vector into a host organism (usually E. coli).

  • Screening and selection of successful clones, followed by plasmid purification.

Q3: What are the most common reasons for cloning experiments to fail?

Cloning failures often stem from issues within the key stages: problems with the PCR amplification, inefficient ligation, low transformation efficiency, or issues with plasmid quality and yield.[2][3] Specific problems can include degraded reagents, incorrect buffer compositions, suboptimal incubation times or temperatures, and poor-quality competent cells.[4][5][6][7]

Troubleshooting Guides

PCR Amplification Issues

Problem: Low or no PCR product.

Possible CauseRecommendation
Poor quality or low concentration of template DNA Verify DNA integrity and purity using gel electrophoresis and spectrophotometry (A260/280 ratio should be ~1.8).[8][9] Use a DNA clean-up kit if necessary.[8]
Suboptimal primer design Ensure primers have a GC content of 40-60%, a melting temperature (Tm) between 55-70°C, and avoid self-complementarity or long repeats.[8]
Incorrect annealing temperature Optimize the annealing temperature by performing a gradient PCR. A good starting point is 5°C below the lowest primer Tm.[8][10]
Insufficient number of PCR cycles Increase the number of cycles in increments of 5, up to a maximum of 40.[6]
Presence of PCR inhibitors in the template Dilute the template DNA or use a polymerase with high processivity that is more tolerant to inhibitors.[9]

Problem: Non-specific PCR bands or smears on the gel.

Possible CauseRecommendation
Annealing temperature is too low Increase the annealing temperature in 2°C increments to enhance primer specificity.[6][10]
Primer concentration is too high Reduce the primer concentration in the PCR reaction.[10]
Too much template DNA Reduce the amount of template DNA used in the reaction.[6]
Contamination Use fresh, sterile reagents and a dedicated workspace for PCR setup to avoid contamination.[10]
Ligation and Vector Preparation Issues

Problem: Few or no colonies after transformation of ligation reaction.

Possible CauseRecommendation
Inefficient ligation Ensure at least one of the DNA fragments (insert or vector) has a 5' phosphate group.[4][11] Optimize the vector-to-insert molar ratio, trying ratios from 1:1 to 1:10.[4][11]
Inactive ligase or degraded buffer Use fresh T4 DNA ligase and buffer, as the ATP in the buffer can degrade with multiple freeze-thaw cycles.[4][7][11] Store ligase and buffer at -20°C in small aliquots.[7]
Incomplete vector digestion or vector re-ligation Confirm complete digestion of the vector by running a small amount on an agarose gel. If using a single restriction enzyme, dephosphorylate the vector to prevent re-ligation.[12]
Inhibitors in the DNA preparation Purify the digested vector and insert to remove salts, EDTA, or other contaminants that can inhibit ligation.[11][13]
Transformation Issues

Problem: No colonies or very few colonies on the plate.

Possible CauseRecommendation
Low transformation efficiency of competent cells Always test the transformation efficiency of a new batch of competent cells with a control plasmid (e.g., pUC19).[13][14][15] Commercially available cells often have higher efficiencies.[14]
Improper handling of competent cells Thaw competent cells on ice and avoid vortexing.[16][17] Avoid repeated freeze-thaw cycles.[16]
Incorrect antibiotic or concentration Double-check that the antibiotic in the plates matches the resistance gene on the plasmid and is at the correct concentration.[14][18][19]
Heat shock step is not optimal Strictly follow the recommended time and temperature for the heat shock step as specified by the competent cell protocol.[19]
Toxic insert If the cloned gene product is toxic to E. coli, try incubating the plates at a lower temperature (e.g., 30°C) or using a different host strain.[15][20]

Problem: A lawn of bacterial growth or too many colonies.

Possible CauseRecommendation
Antibiotic in plates is old or inactive Prepare fresh agar plates with the correct antibiotic concentration. Avoid adding antibiotics to agar that is too hot.[18]
Too many cells plated Plate a smaller volume of the transformation culture or dilute the culture before plating.[18][21]
Satellite colonies Over-incubation can lead to the formation of small satellite colonies around larger ones due to antibiotic breakdown. Pick well-isolated colonies.[3]
Plasmid Purification Issues

Problem: Low plasmid DNA yield.

Possible CauseRecommendation
Low-copy-number plasmid Increase the volume of bacterial culture used for the plasmid prep.[22][23]
Bacterial culture is too old or not dense enough Use a fresh overnight culture for plasmid preparation.[22][23] For optimal results, process the culture in a timely manner after it has reached the required cell density.[23]
Incomplete cell lysis Ensure the cell pellet is completely resuspended before adding the lysis buffer.[23][24] Do not vortex vigorously after adding the lysis buffer, as this can shear genomic DNA.[24]
Column overload Do not exceed the recommended culture volume for the specific plasmid purification kit being used.[23]
Inefficient elution For large plasmids (>10 kb), eluting with pre-heated elution buffer (65-70°C) can improve yield.[25]

Experimental Protocols & Data

Standard Ligation Protocol
  • Set up the reaction on ice:

    • Vector DNA: 50 ng

    • Insert DNA: Use a 1:3 or 1:5 molar ratio of vector to insert.

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate:

    • For sticky ends: Incubate at room temperature for 1 hour or at 16°C overnight.

    • For blunt ends: Incubate at 16°C overnight.

  • Heat inactivate (optional): Heat at 65°C for 10 minutes.

  • Proceed to transformation: Use 1-5 µL of the ligation mixture for transformation.[26]

Heat Shock Transformation Protocol
  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 1-5 µL of the ligation reaction to the cells. Gently mix by flicking the tube.

  • Incubate on ice for 30 minutes.

  • Heat shock the cells at 42°C for 45-90 seconds in a water bath.[19]

  • Immediately place the tube back on ice for 2 minutes.

  • Add 250-500 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 50-100 µL of the culture on a pre-warmed agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Expected Plasmid Yields from Purification
Plasmid Prep TypeCulture Volume (LB Broth)Expected DNA Yield (High-Copy Plasmid)
Miniprep 1-5 mL5-50 µg
Midiprep 15-25 mL50-200 µg
Maxiprep 100-150 mL200-1000 µg

(Data adapted from various plasmid purification kit manuals)[22][27]

Visualizations

Gene_Cloning_Workflow cluster_prep DNA Preparation cluster_assembly Assembly cluster_host Host Integration cluster_analysis Analysis & Production PCR PCR Amplification of this compound Gene Ligation Ligation PCR->Ligation VectorPrep Vector Preparation (Restriction Digest) VectorPrep->Ligation Transformation Transformation Ligation->Transformation Plating Plating & Selection Transformation->Plating Screening Colony Screening (Colony PCR, Digest) Plating->Screening Purification Plasmid Purification Screening->Purification Verification Sequence Verification Purification->Verification

Caption: Standard gene cloning experimental workflow.

Troubleshooting_Transformation cluster_no_colonies Troubleshooting: No/Few Colonies cluster_many_colonies Troubleshooting: Too Many Colonies Start Transformation Result NoColonies No/Few Colonies Start->NoColonies Problem ManyColonies Too Many Colonies/ Lawn Growth Start->ManyColonies Problem CorrectColonies Expected Number of Colonies Start->CorrectColonies Success CheckCells Check Competent Cell Efficiency NoColonies->CheckCells CheckPlates Verify Antibiotic Type & Concentration NoColonies->CheckPlates CheckLigation Review Ligation Reaction NoColonies->CheckLigation CheckProtocol Verify Transformation Protocol NoColonies->CheckProtocol CheckAntibiotic Check Antibiotic Activity ManyColonies->CheckAntibiotic DiluteCells Plate Less/ Dilute Culture ManyColonies->DiluteCells CheckIncubation Check Incubation Time ManyColonies->CheckIncubation

Caption: Troubleshooting logic for bacterial transformation results.

References

Technical Support Center: D15 ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of high non-specific binding in D15 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound ChIP-seq?

Non-specific binding refers to the interaction of the this compound antibody with regions of the chromatin that do not contain the this compound target protein. This can also be caused by the binding of DNA to the antibody or protein A/G beads directly. High non-specific binding leads to a low signal-to-noise ratio, making it difficult to distinguish true this compound binding sites from background noise and compromising the reliability of downstream data analysis.

Q2: What are the common causes of high non-specific binding in my this compound ChIP-seq experiment?

Several factors can contribute to high non-specific binding in a this compound ChIP-seq experiment. These can be broadly categorized as issues with the antibody, the chromatin preparation, the immunoprecipitation process, or the washing steps.

Common Causes of Non-Specific Binding:

  • Antibody:

    • Low antibody specificity or affinity for the this compound target.

    • Polyclonal antibodies may contain non-specific antibody populations.

    • High antibody concentration can lead to increased off-target binding.

  • Chromatin:

    • Incomplete or excessive sonication, leading to suboptimal fragment sizes.

    • Presence of cellular debris or other contaminants in the chromatin preparation.

  • Immunoprecipitation:

    • Insufficient blocking of beads or antibody.

    • Inadequate pre-clearing of the chromatin.

  • Washing:

    • Insufficient number of wash steps or wash buffer stringency.

    • Ineffective removal of unbound antibody and non-specifically bound chromatin.

Q3: How can I assess the level of non-specific binding in my this compound ChIP-seq data?

Several quality control metrics can be used to evaluate the level of non-specific binding in your this compound ChIP-seq data. These metrics are typically calculated after sequencing and read mapping.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high non-specific binding in your this compound ChIP-seq experiments.

Step 1: Antibody Validation and Optimization

The quality and concentration of the this compound antibody are critical for a successful ChIP-seq experiment.

Recommended Actions:

  • Verify Antibody Specificity:

    • Perform a Western blot on nuclear extracts to ensure the antibody detects a single band at the expected molecular weight of the this compound protein.

    • If possible, use a knockout or knockdown cell line for the this compound target as a negative control.

  • Antibody Titration:

    • Perform a series of ChIP experiments with varying concentrations of the this compound antibody to determine the optimal concentration that maximizes the specific signal while minimizing background.

Experimental Protocol: this compound Antibody Titration for ChIP

  • Prepare chromatin from your experimental cell line.

  • Aliquot the chromatin into equal amounts for at least 4-6 different antibody concentrations (e.g., 0.5 µg, 1 µg, 2 µg, 5 µg, 10 µg).

  • Include a no-antibody or isotype control (e.g., IgG) for each experiment.

  • Perform the ChIP procedure for each antibody concentration.

  • Analyze the resulting DNA by qPCR using primers for a known positive control locus (a region where this compound is expected to bind) and a negative control locus (a region where this compound is not expected to bind).

  • Select the antibody concentration that gives the highest enrichment at the positive control locus with the lowest signal at the negative control locus.

Step 2: Chromatin Preparation and Quality Control

The quality of your sheared chromatin directly impacts the success of the immunoprecipitation.

Recommended Actions:

  • Optimize Sonication:

    • Titrate the sonication time and power to achieve a chromatin fragment size distribution primarily between 200 and 600 bp.

    • Run an aliquot of your sheared chromatin on an agarose gel to visualize the fragment size distribution.

  • Ensure Complete Cell Lysis:

    • Verify cell lysis under a microscope before proceeding with sonication. Incomplete lysis can lead to inefficient chromatin shearing.

Step 3: Immunoprecipitation and Washing Optimization

Proper blocking and stringent washing are essential for reducing non-specific binding.

Recommended Actions:

  • Pre-clear Chromatin:

    • Incubate your chromatin with protein A/G beads before adding the this compound antibody to remove any proteins or DNA that non-specifically bind to the beads.

  • Block Beads:

    • Pre-incubate the protein A/G beads with a blocking agent like BSA or sheared salmon sperm DNA to reduce non-specific binding of chromatin to the beads.

  • Optimize Wash Buffers:

    • Increase the stringency of your wash buffers by increasing the salt concentration (e.g., NaCl) or the detergent concentration (e.g., SDS, Triton X-100).

    • Increase the number of wash steps.

Table 1: Example Wash Buffer Compositions for this compound ChIP-seq

Wash BufferSalt ConcentrationDetergentPurpose
Low Salt Wash Buffer150 mM NaCl0.1% SDS, 1% Triton X-100Removes low-affinity non-specific interactions.
High Salt Wash Buffer500 mM NaCl0.1% SDS, 1% Triton X-100Disrupts stronger, non-specific ionic interactions.
LiCl Wash Buffer250 mM LiCl1% NP-40, 1% deoxycholateFurther removes non-specifically bound proteins and DNA.
TE BufferNoneNoneRemoves residual detergents and salts before elution.
Step 4: Data Analysis and Quality Metrics

After sequencing, it is crucial to assess the quality of your data to confirm the success of your troubleshooting efforts.

Table 2: Key Quality Control Metrics for this compound ChIP-seq

MetricDescriptionGood Quality IndicatorPoor Quality Indicator
Fraction of Reads in Peaks (FRiP) The proportion of mapped reads that fall within the identified peak regions.> 1% (can vary depending on the target)< 0.5%
Signal-to-Noise Ratio The ratio of the average signal in peaks to the average signal in background regions.High (e.g., > 3)Low (e.g., < 2)
Cross-Correlation Analysis Measures the enrichment of reads on the positive and negative strands at a distance corresponding to the fragment length.A prominent peak at the fragment length and a smaller peak at the read length.A flat profile or a prominent peak only at the read length.

Visualizing Workflows

DOT Script for this compound ChIP-seq Troubleshooting Workflow:

D15_ChIP_seq_Troubleshooting cluster_pre_experiment Pre-Experiment Validation cluster_experiment Experimental Optimization cluster_post_experiment Post-Experiment Analysis cluster_outcome Outcome antibody_validation This compound Antibody Validation (Western Blot) antibody_titration Antibody Titration (ChIP-qPCR) antibody_validation->antibody_titration chromatin_prep Optimize Chromatin Prep (Sonication, Lysis) antibody_titration->chromatin_prep ip_wash Optimize IP & Washes (Blocking, Stringency) chromatin_prep->ip_wash qc_metrics Assess QC Metrics (FRiP, Cross-Correlation) ip_wash->qc_metrics high_snr High Signal-to-Noise qc_metrics->high_snr Successful low_snr Low Signal-to-Noise qc_metrics->low_snr Unsuccessful low_snr->antibody_validation Re-evaluate start Start: High Non-Specific Binding start->antibody_validation

Caption: A workflow for troubleshooting non-specific binding in this compound ChIP-seq.

DOT Script for a Generic Signaling Pathway (Illustrative Example):

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 This compound This compound Protein kinase2->this compound Activation dna DNA This compound->dna Binds to DNA ligand External Signal ligand->receptor

Caption: An example signaling pathway leading to this compound protein activation.

Technical Support Center: Crystallizing D15 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of the hypothetical D15 protein. The advice and protocols provided are based on established principles of protein crystallography and are intended to guide researchers in overcoming obstacles to obtaining high-quality crystals.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during this compound protein crystallization experiments.

Q1: My this compound protein is aggregating and precipitating immediately upon mixing with the crystallization screen solution. What should I do?

A1: Immediate precipitation is a common issue that often indicates the protein is not stable in the tested condition. Here are several strategies to address this:

  • Lower Protein and Precipitant Concentrations: The most straightforward approach is to reduce the concentration of both your this compound protein and the precipitants in the screen. This can slow down the kinetics of precipitation, allowing for a more controlled approach to supersaturation.

  • Modify Buffer Conditions: The pH of your buffer can significantly impact protein stability and solubility. It is advisable to screen a range of pH values. For instance, if your current buffer is at pH 7.5, consider testing conditions from pH 6.5 to 8.5.

  • Use Additives: Small molecules can stabilize your protein. Common additives include:

    • Reducing agents: If this compound has exposed cysteine residues, adding DTT or TCEP (1-5 mM) can prevent disulfide bond-mediated aggregation.

    • Detergents: For membrane or hydrophobic proteins, a mild detergent (e.g., n-Octyl-β-D-glucoside) can prevent aggregation.

    • Salts: Low concentrations of salts (e.g., 25-100 mM NaCl) can sometimes increase protein solubility.

A systematic approach to troubleshooting this issue is outlined in the workflow below.

G start Immediate Precipitation of this compound Protein check_conc Is Protein Concentration > 10 mg/mL? start->check_conc reduce_conc Reduce Protein and/or Precipitant Concentration check_conc->reduce_conc Yes check_ph Is Buffer pH Optimal? check_conc->check_ph No reduce_conc->check_ph screen_ph Screen a Wide pH Range (e.g., pH 4.0-9.0) check_ph->screen_ph No check_additives Are Stabilizing Additives Needed? check_ph->check_additives Yes screen_ph->check_additives add_additives Test Additives: - Reducing Agents (DTT) - Sugars (Glycerol) - Salts (NaCl) check_additives->add_additives Yes success Soluble Protein, Proceed to Crystallization Trials check_additives->success No add_additives->success

Troubleshooting workflow for immediate protein precipitation.

Q2: I am observing phase separation (oil-like droplets) instead of crystals. How can I convert these into crystals?

A2: Phase separation indicates that the solution is highly supersaturated. While it can sometimes be a precursor to crystallization, it often needs to be modulated.

  • Lower Temperature: Incubating the crystallization plates at a lower temperature (e.g., 4°C instead of 20°C) can sometimes promote crystal growth from the droplets.

  • Vary Precipitant Concentration: A slight reduction in the precipitant concentration can move the condition from a phase-separation-prone zone to a crystallization-prone zone in the phase diagram.

  • Additive Screens: Certain additives can influence phase behavior. Consider screening additives that alter the dielectric constant of the solvent, such as glycerol or MPD.

Q3: I have obtained small, needle-like crystals, but they do not diffract well. How can I improve crystal quality?

A3: Improving the size and quality of initial crystal hits is a common challenge.

  • Optimize Growth Conditions: Slower crystal growth often leads to better-ordered crystals. You can achieve this by:

    • Lowering the protein concentration.

    • Decreasing the precipitant concentration.

    • Incubating at a lower temperature.

  • Micro-seeding: If you have existing crystals, you can use them to seed new crystallization drops. This can lead to larger, more well-formed crystals.

  • Annealing: Subjecting the crystal to a brief period of warming followed by slow cooling can sometimes improve internal order by allowing molecules to rearrange into a more stable lattice.

The logical relationship between common crystallization problems and their primary solutions is depicted in the diagram below.

G cluster_problems Common Crystallization Problems cluster_solutions Primary Troubleshooting Strategies precipitate Amorphous Precipitate optimize_conc Optimize Protein/Precipitant Concentrations precipitate->optimize_conc modify_buffer Modify Buffer (pH, Additives) precipitate->modify_buffer phase_separation Phase Separation (Oily Droplets) phase_separation->optimize_conc temp_control Vary Temperature phase_separation->temp_control needles Small Needle-like Crystals needles->optimize_conc seeding Micro-seeding needles->seeding needles->temp_control G start Obtain Initial This compound Protein Crystals harvest Harvest and Wash Crystals start->harvest crush Crush Crystals to Create Seed Stock harvest->crush dilute Perform Serial Dilutions of Seed Stock crush->dilute setup Set Up New Crystallization Drops with Seeds dilute->setup incubate Incubate and Monitor for Crystal Growth setup->incubate end Harvest Improved Quality Crystals incubate->end

Technical Support Center: D15 (GDF15) siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the reduction of off-target effects in D15 (Growth Differentiation Factor-15) siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in siRNA experiments and why are they a concern?
Q2: I am starting a this compound knockdown experiment. How can I design my siRNA to minimize off-target effects from the outset?

A: A well-designed siRNA is the first line of defense against off-target effects. Key strategies include:

  • Bioinformatic Analysis: Use tools like BLAST to screen siRNA sequences against the target organism's genome and transcriptome to avoid choosing sequences with high similarity to other genes.[5] While not perfectly predictive, this minimizes obvious off-targets.[5]

  • Optimize Strand-Loading Bias: Design the siRNA duplex with lower G/C content near the 5' end of the antisense (guide) strand and higher G/C content near the 3' end.[5] This promotes the loading of the intended guide strand into the RNA-Induced Silencing Complex (RISC) and reduces off-targets caused by the sense (passenger) strand.[5][6]

  • Avoid Paralogues: Specifically design siRNAs to target unique regions of the this compound mRNA, avoiding areas of high sequence similarity with related genes (paralogues) to prevent their unintended knockdown.[5]

Q3: Beyond siRNA design, what are the most effective experimental strategies to reduce off-target effects?

A: Several powerful experimental strategies can be employed to improve the specificity of your this compound knockdown. These can be used individually or in combination.

  • Use siRNA Pools: Transfecting a pool of multiple siRNAs that target different regions of the same mRNA is highly effective.[2][7] This approach reduces the effective concentration of any single siRNA, thereby minimizing the impact of off-target effects from any one sequence.[2][8] Studies suggest that pools with a complexity of 15 or more siRNAs are required to eliminate strong off-target effects.[5]

  • Apply Chemical Modifications: Introducing chemical modifications to the siRNA duplex, particularly in the seed region, can significantly reduce miRNA-like off-target binding.[3][5] Common modifications include 2'-O-methylation and locked nucleic acids (LNA), which can decrease off-target effects without compromising on-target silencing efficiency.[2][3][7] Recent research has also shown that formamide modifications can effectively suppress off-target effects.[9]

  • Optimize siRNA Concentration: Use the lowest possible concentration of siRNA that still achieves effective this compound knockdown.[5] Off-target effects are often dose-dependent, so performing a dose-response experiment (titration) is critical to find the optimal balance between on-target silencing and off-target activity.[10][11]

Table 1: Summary of Key Strategies to Reduce siRNA Off-Target Effects

Strategy CategoryMethodPrinciple of ActionKey Benefit
siRNA Design Bioinformatic Screening (BLAST)Avoids sequences with homology to unintended genes.[5]Reduces predictable, sequence-dependent off-targets.
Thermodynamic AsymmetryPromotes guide strand loading into RISC.[5]Minimizes off-targets from the passenger strand.
Experimental Pooling (siPOOLs/SMARTpools)Dilutes the concentration of any single off-targeting siRNA.[7][8]Drastically reduces the overall off-target profile.[4]
Concentration TitrationOff-target effects are dose-dependent.[10]Finds the optimal concentration for maximal on-target and minimal off-target activity.
Chemical Seed Region ModificationWeakens the interaction between the siRNA seed region and off-target mRNAs.[3][12]Reduces miRNA-like off-target silencing.[2]
Q4: What are the essential controls I must include in my this compound siRNA knockdown experiment?

A: Proper controls are absolutely essential to distinguish sequence-specific silencing from non-specific effects and to ensure the reliability of your results.[1][13]

  • Untreated Control: A sample of cells that does not receive any siRNA or transfection reagent. This determines the baseline levels of gene expression and the normal phenotype of the cells.[13][15]

Q5: My this compound knockdown is efficient at the mRNA level, but I'm observing a phenotype that doesn't align with known this compound biology. How can I troubleshoot this?

A: This situation strongly suggests the presence of off-target effects. Here are the recommended troubleshooting steps:

  • Validate with Multiple siRNAs: Use at least two or three different siRNAs that target distinct regions of the this compound mRNA.[11] If the same phenotype is observed with all siRNAs, it is more likely to be a true on-target effect.

  • Perform a Rescue Experiment: After knocking down endogenous this compound, introduce a this compound expression vector that is resistant to your siRNA (e.g., by making silent mutations in the siRNA target site). If the phenotype is reversed, it confirms that the effect was due to the loss of this compound and not an off-target phenomenon.

  • Analyze Potential Off-Targets: Use bioinformatic tools to predict potential off-target genes for your specific siRNA sequence. You can then use qPCR to measure the mRNA levels of the top predicted off-targets to see if they are being unintentionally silenced.

  • Re-optimize Concentration: Even with efficient knockdown, it's possible your siRNA concentration is too high, leading to off-target activity. Re-run a concentration titration to see if you can maintain this compound knockdown while reducing the anomalous phenotype at a lower dose.[10]

Q6: What are the known signaling pathways downstream of this compound (GDF15)? Understanding these could help me design validation experiments.

A: this compound, also known as GDF15, is a member of the Transforming Growth Factor-β (TGF-β) superfamily and acts as a stress-responsive cytokine.[17] It primarily signals through its receptor, GFRAL (Glial-derived neurotrophic factor-family receptor α-like).[17] Activation of this receptor triggers several downstream signaling cascades that are involved in processes like cell proliferation, inflammation, and metabolism. Key pathways include:

  • PI3K/AKT Pathway [17][18]

  • MAPK Pathway [17][18]

  • SMAD Pathway (SMAD2/3 and SMAD1/5/8) [18]

  • STAT3 Pathway [18]

  • RET Pathway [17][18]

Unintended disruption of these pathways by an off-targeting siRNA could lead to significant phenotypic changes.

Core Experimental Protocols

Protocol 1: Optimizing siRNA Transfection Conditions

This protocol provides a framework for optimizing siRNA delivery to achieve high knockdown efficiency with minimal cytotoxicity. Parameters should be optimized for each cell line.

Objective: To determine the optimal cell density, siRNA concentration, and transfection reagent volume.

Methodology:

  • Prepare siRNA-Lipid Complexes:

    • For each well, prepare a matrix of conditions testing 3-4 different siRNA concentrations (e.g., 1 nM, 5 nM, 10 nM, 25 nM) and 3 different volumes of transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Transfection: Add the siRNA-lipid complexes to the appropriate wells.

  • Analysis:

    • Assess cell viability/cytotoxicity using a method like an MTT assay or by visual inspection.

    • Harvest cells and quantify this compound mRNA levels using qPCR to determine knockdown efficiency.[15]

Table 2: Example Transfection Optimization Matrix (24-well plate)

siRNA Conc.Cell DensityReagent Vol. (µL)Outcome (mRNA %)Outcome (Viability %)
5 nMLow (e.g., 0.5x10⁵)0.5AnalyzeAnalyze
5 nMMedium (e.g., 1.0x10⁵)1.0AnalyzeAnalyze
5 nMHigh (e.g., 2.0x10⁵)1.5AnalyzeAnalyze
10 nMLow0.5AnalyzeAnalyze
10 nMMedium1.0AnalyzeAnalyze
10 nMHigh1.5AnalyzeAnalyze
Protocol 2: Validation of this compound Knockdown by Quantitative PCR (qPCR)

Objective: To accurately measure the reduction in this compound mRNA levels following siRNA transfection.

Methodology:

  • Cell Lysis and RNA Extraction: At the optimized time point post-transfection (typically 24-48 hours), wash cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a column-based kit or Trizol method, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR SYBR Green or TaqMan master mix, forward and reverse primers for this compound, and nuclease-free water.

    • Design and validate primers for a stable housekeeping gene (e.g., GAPDH, ACTB) to be used as an internal control for normalization.

    • Add cDNA template to the master mix in qPCR plates. Include a no-template control (NTC) for each primer set to check for contamination.

  • Data Analysis:

    • Run the qPCR plate on a real-time PCR instrument.

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct value of this compound to the Ct value of the housekeeping gene (ΔCt = Ctthis compound - CtHousekeeper).

    • Calculate the relative change in expression compared to the negative control using the ΔΔCt method (ΔΔCt = ΔCtthis compound siRNA - ΔCtNegative Control).

    • The final knockdown percentage is calculated as (1 - 2-ΔΔCt) * 100.[15]

Visual Guides and Workflows

Off_Target_Reduction_Workflow cluster_design Phase 1: Design & Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation & Analysis cluster_ts Phase 4: Troubleshooting siRNA_Design 1. siRNA Design (BLAST, GC Content) siRNA_Synthesis 2. Synthesis (Consider Modifications) siRNA_Design->siRNA_Synthesis Control_Prep 3. Prepare Controls (Positive, Negative) siRNA_Synthesis->Control_Prep Optimization 4. Transfection Optimization (Titrate Conc. & Reagent) Control_Prep->Optimization Experiment 5. Perform Knockdown (Optimized Conditions) Optimization->Experiment On_Target_Val 6. On-Target Validation (qPCR for this compound mRNA) Experiment->On_Target_Val Protein_Val 7. Protein Knockdown (Western Blot) On_Target_Val->Protein_Val Phenotype_Analysis 8. Phenotypic Analysis Protein_Val->Phenotype_Analysis Off_Target_Check 9. Off-Target Suspected? (Unexpected Phenotype) Phenotype_Analysis->Off_Target_Check Rescue_Exp 10. Multi-siRNA Validation & Rescue Experiment Off_Target_Check->Rescue_Exp Yes Rescue_Exp->On_Target_Val Re-validate

Caption: Workflow for minimizing and validating off-target effects in siRNA experiments.

GDF15_Signaling_Pathway GDF15 This compound (GDF15) GFRAL GFRAL Receptor GDF15->GFRAL Binds PI3K PI3K GFRAL->PI3K MAPK MAPK GFRAL->MAPK SMAD SMADs GFRAL->SMAD AKT AKT PI3K->AKT Cell_Response Cellular Responses (Proliferation, Inflammation, etc.) AKT->Cell_Response MAPK->Cell_Response SMAD->Cell_Response

Caption: Simplified signaling pathways downstream of this compound (GDF15).

References

D15 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "D15 plasmid" is not a recognized standard plasmid. This guide uses "this compound" as a placeholder to address general and common issues encountered during plasmid transfection. The principles and troubleshooting steps provided are broadly applicable to the transfection of various plasmid constructs in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the efficiency of this compound plasmid transfection?

The success of this compound plasmid transfection is multifactorial. Key influencing factors include the health and viability of the cells, cell confluency at the time of transfection, the quality and quantity of the this compound plasmid DNA, the choice of transfection reagent and method, and the composition of the culture medium.[1][2][3] For optimal results, cells should be actively dividing and at a consistent passage number.[1][3]

Q2: How does the quality of the this compound plasmid DNA affect transfection?

Plasmid DNA quality is critical for successful transfection.[4] High-quality plasmid DNA should have a high proportion of supercoiled forms, as this topology is taken up more efficiently by cells.[4][5][6] The preparation should be free from contaminants such as endotoxins, proteins, salts, and residual RNA, which can be toxic to cells or inhibit the formation of DNA-reagent complexes.[4][5][7]

Q3: Can I use antibiotics in the media during transfection of the this compound plasmid?

While traditionally it was recommended to perform transfections in antibiotic-free media, many modern transfection reagents are compatible with the presence of antibiotics. However, since cationic lipid reagents can increase cell permeability to antibiotics and potentially cause cytotoxicity, it is a good troubleshooting step to perform the transfection in antibiotic-free media if you experience high cell death.[8][9] For stable transfections, it is recommended to wait at least 48-72 hours post-transfection before adding a selection antibiotic.[9][10]

Q4: How long after this compound plasmid transfection should I expect to see gene expression?

For transient transfections, expression of the gene carried by the this compound plasmid can typically be detected within 24 to 48 hours.[11] The exact timing can vary depending on the cell type, the promoter driving gene expression on the plasmid, and the protein being expressed. It is advisable to optimize the time course for your specific experimental system.

Q5: What is the ideal cell confluency for this compound plasmid transfection?

The optimal cell confluency for transfection is generally between 70-90% for adherent cells.[9][12] Cells that are actively dividing tend to take up foreign DNA more readily.[1][2] If cell density is too low, the culture may not grow well, and if it's too high (overly confluent), contact inhibition can reduce transfection efficiency.[1][2][3]

Troubleshooting Guide

Issue 1: Low or No Transfection Efficiency

Q: I am observing very few or no cells expressing the gene from my this compound plasmid. What could be the cause?

A: Low transfection efficiency is a common issue with several potential causes. Refer to the table below for possible reasons and suggested solutions.

Possible Cause Suggested Solution
Poor Plasmid DNA Quality Ensure your this compound plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and low in endotoxins.[5][6][11] Verify the integrity and conformation (ideally >80% supercoiled) on an agarose gel.[5][6]
Suboptimal DNA:Reagent Ratio The ratio of plasmid DNA to transfection reagent is critical.[12] Perform a titration experiment to determine the optimal ratio for your specific cell line. Start with the manufacturer's recommended ratios and test a range (e.g., 1:2, 1:3, 1:4 of DNA [µg] to reagent [µL]).
Unhealthy or Over-passaged Cells Use cells that are healthy, actively dividing, and at a low passage number.[1][3] Ensure cells are >90% viable before transfection.[1][2] If performance has declined, thaw a fresh vial of cells.[13]
Incorrect Cell Density Plate cells to be 70-90% confluent at the time of transfection.[9][12] Optimize the cell density for your specific cell line as this can be a critical parameter.[14]
Inhibitors in Media Transfect in serum-free and antibiotic-free media, at least during the initial complex formation and incubation period, to rule out inhibition.[12][13] Some serum lots can inhibit transfection.[12]
Incorrect Complex Formation Ensure that the dilutions of both the this compound plasmid and the transfection reagent are done in a serum-free medium.[11][13] Allow the complexes to form for the recommended incubation time (usually 15-30 minutes) before adding to the cells.[11][12]

G cluster_input Inputs cluster_protocol Protocol cluster_output Analysis plasmid This compound Plasmid (High Quality) dilute_dna 1. Dilute Plasmid in Serum-Free Medium plasmid->dilute_dna cells Healthy Cells (70-90% Confluent) add_complex 4. Add Complex to Cells cells->add_complex reagent Transfection Reagent dilute_reagent 2. Dilute Reagent in Serum-Free Medium reagent->dilute_reagent form_complex 3. Combine and Incubate (15-30 min) dilute_dna->form_complex dilute_reagent->form_complex form_complex->add_complex incubate_cells 5. Incubate Cells (24-72h) add_complex->incubate_cells assay Assay for Gene Expression incubate_cells->assay

Issue 2: High Cell Toxicity or Death

Q: I am observing significant cell death after transfecting with the this compound plasmid. How can I reduce this toxicity?

A: Post-transfection cell death can be caused by several factors, often related to the transfection reagent or the plasmid itself.

Possible Cause Suggested Solution
High Concentration of Reagent Too much transfection reagent is a common cause of cytotoxicity.[15] Perform a dose-response curve to find the lowest effective concentration of the reagent.[15]
High Concentration of DNA Excessive amounts of plasmid DNA can also be toxic. Optimize the amount of this compound plasmid used; sometimes less is more.[15]
Contaminants in Plasmid DNA Endotoxins and other contaminants from the plasmid purification process are highly toxic to many cell lines.[4][7] Use an endotoxin-free plasmid purification kit.[11]
Sensitive Cell Type Some cell lines, particularly primary cells, are inherently more sensitive to transfection reagents.[12] Consider using a reagent specifically designed for sensitive or hard-to-transfect cells, or explore alternative methods like electroporation.[16]
Prolonged Exposure to Complexes For sensitive cells, reducing the incubation time with the DNA-reagent complexes can help. Try replacing the media with fresh, complete media after 4-6 hours.[12]
Expressed Protein is Toxic The protein encoded by the this compound plasmid may itself be toxic to the cells. To test this, run a control transfection with a mock plasmid (e.g., one expressing a non-toxic reporter like GFP).[17]

G start Low Transfection Efficiency q_dna Is Plasmid Quality High? (A260/280=1.8-2.0, low endotoxin) start->q_dna q_ratio Is DNA:Reagent Ratio Optimized? q_dna->q_ratio Yes res_dna Improve DNA Purification q_dna->res_dna No q_cells Are Cells Healthy and at Optimal Confluency? q_ratio->q_cells Yes res_ratio Titrate DNA:Reagent Ratio q_ratio->res_ratio No q_protocol Is Protocol Followed? (e.g., serum-free complexation) q_cells->q_protocol Yes res_cells Optimize Cell Culture Conditions q_cells->res_cells No res_protocol Review and Correct Protocol Steps q_protocol->res_protocol No res_success Transfection Optimized q_protocol->res_success Yes

Experimental Protocols

Protocol 1: this compound Plasmid DNA Quality Assessment
  • Spectrophotometric Analysis:

    • Measure the absorbance of your this compound plasmid solution at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop).

    • Calculate the A260/A280 ratio. A ratio of ~1.8 is generally considered pure for DNA.[5] Ratios lower than this may indicate protein contamination.[5]

  • Agarose Gel Electrophoresis:

    • Run 250-500 ng of your this compound plasmid on a 1% agarose gel.

    • Visualize the bands under UV light. A high-quality preparation should show a prominent band corresponding to the supercoiled plasmid isoform, which migrates fastest.[5] The presence of significant nicked (circular) or linear bands, or a smear of genomic DNA, indicates poor quality.[5]

  • Endotoxin Testing (Optional but Recommended):

    • Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels.[5] For sensitive cell lines, endotoxin levels should be very low.

Protocol 2: Optimizing Lipid-Based Transfection for this compound Plasmid

This protocol provides a general framework for optimizing transfection in a 24-well plate format. Adjust volumes as needed for other plate sizes.

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Preparation (per well):

    • Tube A (DNA): Dilute 0.5 µg of this compound plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM™).

    • Tube B (Reagent): In a separate tube, dilute a range of volumes of your lipid-based transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) into 50 µL of serum-free medium.

    • Combine: Add the diluted DNA (Tube A) to the diluted reagent (Tube B). Mix gently by pipetting.

    • Incubate: Incubate the mixture for 15-30 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection:

    • Gently add the 100 µL of the DNA-reagent complex mixture drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 4-6 hours (for sensitive cells) or 24 hours, you may replace the medium with fresh, complete culture medium.

    • Assay for gene expression at 24, 48, and 72 hours post-transfection to determine the optimal time point. Evaluate both expression levels and cell viability to identify the best DNA:reagent ratio.

References

Technical Support Center: Validating Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating antibody specificity. To illustrate key principles and experimental workflows, we will use a hypothetical antibody, designated as "D15," which targets the protein "Target-D."

Frequently Asked Questions (FAQs)

Q1: Why is validating antibody specificity crucial for my research?

A1: Validating antibody specificity is essential to ensure that the antibody binds selectively to the target antigen without cross-reacting with other molecules.[1] Using a non-specific antibody can lead to inaccurate results, misinterpretation of data, and wasted resources.[1] Rigorous validation provides confidence in your experimental outcomes and is a cornerstone of reproducible research.

Q2: What are the primary methods for validating the specificity of the this compound antibody?

A2: Several methods can be employed to validate the specificity of the this compound antibody. Key approaches include:

  • Western Blotting (WB): To verify that the this compound antibody detects a single band at the expected molecular weight of Target-D.[2]

  • Knockout (KO) or Knockdown (KD) Validation: Comparing the signal from the this compound antibody in wild-type cells versus cells where the gene for Target-D has been knocked out or its expression knocked down. A specific antibody should show a significantly reduced or absent signal in KO/KD samples.[1]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): Using the this compound antibody to pull down Target-D and its binding partners, followed by mass spectrometry to identify the immunoprecipitated proteins. This confirms that the antibody enriches for the intended target.

  • Multiple Antibody Strategy: Using two or more antibodies that recognize different epitopes on Target-D to see if they produce comparable immunostaining results.[3]

  • Orthogonal Strategies: Cross-referencing results from antibody-based methods with data from non-antibody-based techniques, such as transcriptomic analysis of mRNA expression.[3]

Q3: What could cause the this compound antibody to show multiple bands in a Western Blot?

A3: The presence of multiple bands in a Western Blot may not always indicate non-specificity.[2] Potential reasons include:

  • Post-translational modifications (PTMs): Target-D may exist in various forms with different PTMs (e.g., phosphorylation, glycosylation), leading to shifts in molecular weight.

  • Splice variants: The gene for Target-D may produce different splice variants, resulting in proteins of varying sizes.[2]

  • Protein degradation: The target protein may be partially degraded during sample preparation.

  • Antibody cross-reactivity: The this compound antibody may be cross-reacting with other proteins that share similar epitopes.[4][5]

Q4: How can I be sure the this compound antibody is suitable for a specific application (e.g., IHC, IF) if it has only been validated by Western Blot?

A4: An antibody's performance in one application does not guarantee its success in another. Western blotting typically uses denatured proteins, whereas applications like Immunohistochemistry (IHC) and Immunofluorescence (IF) often involve proteins in their native conformation. Therefore, it is crucial to validate the this compound antibody specifically for each intended application.

Troubleshooting Guides

Western Blotting (WB) with this compound Antibody
Issue Possible Cause Troubleshooting Steps
No signal or weak signal Insufficient protein loadingIncrease the amount of protein loaded onto the gel. Use a loading control to verify uniform loading.
Low antibody concentrationOptimize the this compound antibody concentration. Refer to the datasheet for recommended dilutions.
Inefficient protein transferVerify transfer efficiency using a pre-stained protein ladder or Ponceau S staining.[6]
Incompatible secondary antibodyEnsure the secondary antibody is specific for the host species of the this compound primary antibody and is conjugated to an active enzyme (e.g., HRP).
High background Blocking is insufficientIncrease blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[7][8]
Antibody concentration is too highDecrease the concentration of the primary and/or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.[7]
Non-specific bands Antibody cross-reactivityPerform a peptide blocking experiment by pre-incubating the this compound antibody with the immunizing peptide.[1]
Sample degradationUse fresh samples and add protease inhibitors to the lysis buffer.[9]
High antibody concentrationReduce the concentration of the this compound antibody.
Immunoprecipitation (IP) with this compound Antibody
Issue Possible Cause Troubleshooting Steps
Low yield of Target-D Inefficient antibody-antigen bindingOptimize the amount of this compound antibody and the incubation time.[10]
Inappropriate lysis bufferEnsure the lysis buffer is compatible with maintaining the integrity of the antibody-antigen interaction. Non-denaturing buffers are generally preferred.[10]
Incorrect bead typeUse Protein A or Protein G beads that have a high affinity for the this compound antibody's host species and isotype.
High non-specific binding Insufficient pre-clearingPre-clear the lysate with beads before adding the this compound antibody to reduce non-specific binding.[11]
Inadequate washingIncrease the number of washes and the stringency of the wash buffer.[9]
Antibody cross-reactivityUse an isotype-matched control antibody to assess the level of non-specific binding.[10]
Co-elution of antibody heavy and light chains Elution methodUse a gentle elution buffer or crosslink the this compound antibody to the beads to prevent its co-elution with the target protein.
Immunofluorescence (IF) with this compound Antibody
Issue Possible Cause Troubleshooting Steps
No staining or weak signal Low expression of Target-DUse a positive control cell line known to express Target-D.
Inappropriate fixation/permeabilizationThe fixation and permeabilization method may be masking the epitope. Try different methods (e.g., methanol vs. paraformaldehyde fixation).[12]
Low antibody concentrationOptimize the this compound antibody concentration.
High background or non-specific staining Insufficient blockingIncrease the blocking time and use serum from the same species as the secondary antibody.
Antibody concentration too highReduce the concentration of the this compound antibody.
AutofluorescenceUse a different mounting medium with an anti-fade reagent or view the sample on a different wavelength.[12]
Incorrect subcellular localization Fixation artifactsDifferent fixation methods can alter the apparent localization of a protein. Confirm the localization with another method if possible.
Antibody cross-reactivityThe this compound antibody may be recognizing another protein in a different cellular compartment. Validate with KO/KD cells.

Experimental Protocols

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[14]

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[13]

Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.[9]

  • Pre-clearing: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[11]

  • Immunoprecipitation: Add the this compound antibody or an isotype control to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.[9]

  • Elution: Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting using an antibody against Target-D.

Immunofluorescence Protocol
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.[12]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

  • Permeabilization: If Target-D is an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBST) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the this compound antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[17]

  • Washing: Repeat the washing step as in step 6.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[12]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Quantitative Data Summary

Table 1: Recommended Dilutions for this compound Antibody

ApplicationStarting DilutionDilution Range
Western Blotting1:10001:500 - 1:2000
Immunoprecipitation1:1001:50 - 1:200
Immunofluorescence1:2001:100 - 1:500

Table 2: this compound Antibody Specificity Validation Data

Validation MethodWild-Type CellsTarget-D KO CellsResult
Western Blot Single band at ~50 kDaNo band detectedSpecific
Immunofluorescence Cytoplasmic stainingNo staining observedSpecific
Flow Cytometry Positive signalNo signalSpecific

Visualizations

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Lysate Cell Lysate Quantify Protein Quantification Lysate->Quantify Denature Denature in Sample Buffer Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab (this compound) Block->PrimaryAb SecondaryAb Secondary Ab (HRP) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Result Image Analysis Detect->Result

Caption: Western Blotting experimental workflow.

IP_Workflow Lysate Cell Lysate Preclear Pre-clear with Beads Lysate->Preclear Add_Ab Add this compound Antibody Preclear->Add_Ab Capture Capture with Protein A/G Beads Add_Ab->Capture Wash Wash Beads Capture->Wash Elute Elute Target-D Wash->Elute Analyze Analyze by WB Elute->Analyze

Caption: Immunoprecipitation experimental workflow.

Signaling_Pathway Ligand External Signal Receptor Receptor Activation Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TargetD Target-D Activation (Detected by this compound Ab) Kinase_Cascade->TargetD Response Cellular Response TargetD->Response

Caption: Hypothetical signaling pathway involving Target-D.

References

Validation & Comparative

Comparative Analysis of D15 Orthologs Across Bacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conservation and functional similarities of bacterial protein orthologs is crucial for the development of effective, broad-spectrum vaccines and therapeutics. This guide provides a comparative overview of the D15 outer membrane protein from Haemophilus influenzae and its orthologs, focusing on their sequence conservation, immunogenicity, and the experimental methodologies used for their characterization.

The this compound protein of Haemophilus influenzae is a highly conserved outer membrane protein that has garnered significant interest as a potential vaccine candidate.[1][2] Its conservation across various Haemophilus species and its demonstrated immunogenicity in animal models underscore its potential for inclusion in a universal vaccine against Haemophilus infections.[1][2] This guide synthesizes available experimental data to facilitate a comparative understanding of this compound orthologs.

Data Presentation: A Comparative Overview

The following tables summarize the key comparative data for this compound orthologs.

Table 1: Sequence Conservation of this compound Orthologs

FeatureObservationSpecies Compared
Nucleotide Sequence Identity Highly conservedHaemophilus influenzae type b (multiple strains), Nontypeable H. influenzae (multiple strains)
Deduced Protein Sequence Identity Highly conserved, with a small variable region near the C-terminusHaemophilus influenzae type b, Nontypeable H. influenzae
Presence of this compound gene (Southern Blot) Present in all tested speciesH. influenzae types a, c, d, e, f, and Haemophilus parainfluenzae
Expression of this compound-like protein (Immunoblot) Cross-reactive protein expressed in all tested speciesH. influenzae serotypes a, b, c, d, e, f, NTHi, and H. parainfluenzae

Table 2: Immunogenicity and Protective Efficacy of Recombinant this compound

The recombinant this compound (rthis compound) protein has been shown to be highly immunogenic in various animal models, eliciting an antibody response that confers protection against challenge with pathogenic Haemophilus influenzae.[1][2]

Animal ModelImmunizationChallenge StrainOutcome
MicePurified rthis compoundNot specifiedHighly immunogenic
Guinea PigsPurified rthis compoundNot specifiedHighly immunogenic
RabbitsPurified rthis compoundNot specifiedHighly immunogenic
Infant RatsPassive transfer of anti-rthis compound antibodiesH. influenzae type bProtection from bacteremia
Infant RatsPassive transfer of anti-rthis compound antibodiesH. influenzae type aProtection from bacteremia

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of this compound orthologs.

Cloning and Expression of Recombinant this compound (rthis compound)

This protocol outlines the general steps for producing the recombinant this compound protein in Escherichia coli.

  • Gene Amplification: The this compound gene is amplified from the genomic DNA of Haemophilus influenzae using polymerase chain reaction (PCR) with specific primers.

  • Vector Ligation: The amplified this compound gene is ligated into an expression vector, such as pET, which contains a suitable promoter (e.g., T7 promoter) for high-level protein expression in E. coli.

  • Transformation: The ligation mixture is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Transformed E. coli are grown in a suitable culture medium (e.g., LB broth) with the appropriate antibiotic selection. Protein expression is induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the culture reaches a specific optical density.

  • Cell Harvest and Lysis: After a period of induction, the bacterial cells are harvested by centrifugation. The cell pellet is then resuspended in a lysis buffer and disrupted by sonication or other means to release the cellular contents.

  • Purification: The recombinant this compound protein, which may be expressed as inclusion bodies, is purified from the cell lysate using techniques such as chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography if a His-tag is used).

Infant Rat Protection Assay

This animal model is used to assess the protective efficacy of antibodies against Haemophilus influenzae.

  • Animal Model: Five-day-old Sprague-Dawley rats are used for the assay.

  • Passive Immunization: Aseptically collected rabbit antiserum against recombinant this compound is administered intraperitoneally to the infant rats. Control groups receive pre-immune serum.

  • Bacterial Challenge: Twenty-four hours after passive immunization, the infant rats are challenged with an intraperitoneal injection of a specific strain of Haemophilus influenzae (e.g., type a or type b).

  • Bacteremia Assessment: Blood samples are collected from the rats at specified time points post-challenge (e.g., 24 and 48 hours). The blood is plated on an appropriate agar medium to determine the number of colony-forming units (CFU) per milliliter, which indicates the level of bacteremia.

  • Data Analysis: The protective efficacy is determined by comparing the levels of bacteremia in the group that received anti-D15 antiserum with the control groups.

Visualization of Host-Pathogen Interaction

While a specific signaling pathway directly triggered by the this compound protein has not been fully elucidated, the interaction of Haemophilus influenzae outer membrane proteins with host cells is known to initiate an inflammatory response. The following diagram illustrates a generalized signaling pathway that can be activated upon interaction of bacterial outer membrane components with host epithelial cells.

Haemophilus_OMP_Host_Interaction cluster_bacteria Haemophilus influenzae cluster_host Host Epithelial Cell H_influenzae H. influenzae This compound This compound Protein Host_Receptor Host Cell Receptor (e.g., TLRs) This compound->Host_Receptor Interaction Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Host_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Release Cytokine & Chemokine Release Gene_Expression->Cytokine_Release Immune_Response Innate Immune Response Cytokine_Release->Immune_Response Initiates

Caption: Generalized interaction of H. influenzae this compound with a host cell, leading to an immune response.

References

A Comparative Guide to the Functional Activities of T5 D15 Flap Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The term "D15" can refer to several distinct proteins in scientific literature. This guide focuses on the well-characterized this compound gene product from the T5 bacteriophage, a DNA nuclease that is a member of the Flap Endonuclease (FEN) family of enzymes.[1][2] While distinct protein isoforms of T5 this compound are not described, the enzyme exhibits remarkable functional diversity through its action on various DNA structures. This document serves as a comparative guide for researchers, scientists, and drug development professionals, detailing the functional differences in the enzymatic activity of T5 this compound nuclease based on its DNA substrate.

The T5 this compound nuclease is critical for DNA replication, repair, and recombination, possessing both 5'-3' exonuclease and structure-specific endonuclease activities.[2][3][4] Its function is fundamentally dictated by the conformation of its DNA substrate. This guide provides a quantitative comparison of its activity on different DNA structures, detailed experimental protocols for assessing its function, and diagrams illustrating its mechanism of action.

Data Presentation: Comparison of T5 this compound Nuclease Activity on Various DNA Substrates

The enzymatic activity of T5 this compound is highly dependent on the structure of the DNA substrate. The following table summarizes its binding affinity and cleavage activity on different DNA conformations.

DNA SubstrateSubstrate DescriptionBinding Affinity (Qualitative)Nuclease ActivityCleavage TypeReference
Flap DNA Duplex DNA with a single-stranded 5' overhang at a nick.HighHighEndonuclease[1][5]
Pseudo-Y Forked DNA structure with 5' and 3' single-stranded tails.HighHighEndonuclease[1][5]
5' Overhang Duplex DNA with a 5' single-stranded extension.HighModerateEndonuclease[5]
Nicked dsDNA Double-stranded DNA with a single phosphodiester bond break.ModerateModerateExonuclease (gapping) followed by Endonuclease[6][7]
Linear ssDNA Single-stranded DNA.LowHighExonuclease[3][8]
Linear dsDNA Blunt-ended or recessed-end double-stranded DNA.LowHighExonuclease[3][8]
Supercoiled dsDNA Covalently closed, circular, and supercoiled DNA.None DetectedNone DetectedN/A[3][7]
Closed-Circular dsDNA Relaxed, covalently closed, circular DNA.None DetectedNone DetectedN/A[3][8]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the catalytic mechanism of T5 this compound on a flap DNA substrate and a typical experimental workflow for analyzing its activity.

T5_D15_Mechanism cluster_0 Mechanism of T5 this compound Flap Endonuclease cluster_1 Key Components P1 1. Substrate Recognition T5 this compound binds to branched DNA junction P2 2. Flap Threading 5' ssDNA flap threads through a helical arch in the enzyme P1->P2 Conformational Change P3 3. Catalysis Divalent metal ions (Mg²⁺) in active site facilitate phosphodiester bond cleavage P2->P3 Positioning of scissile phosphate P4 4. Product Release Cleaved flap and nicked duplex DNA are released P3->P4 Hydrolysis Enzyme T5 this compound Nuclease Substrate Flap DNA Substrate Cofactor Mg²⁺ / Mn²⁺

Caption: Catalytic mechanism of T5 this compound Flap Endonuclease.

FEN_Assay_Workflow cluster_workflow Experimental Workflow: FEN Activity Assay S1 1. Substrate Preparation Synthesize and anneal oligonucleotides to create 5' flap DNA. Label 5' end (e.g., with ³²P). S2 2. Enzymatic Reaction Incubate labeled substrate with purified T5 this compound enzyme in reaction buffer containing Mg²⁺. S1->S2 S3 3. Reaction Quenching Stop the reaction at various time points by adding stop solution (e.g., formamide, EDTA). S2->S3 S4 4. Product Separation Denature products and separate by size using denaturing polyacrylamide gel electrophoresis (PAGE). S3->S4 S5 5. Analysis Visualize radiolabeled DNA fragments using autoradiography or phosphorimaging. Quantify product formation. S4->S5

Caption: Workflow for a flap endonuclease cleavage assay.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the function of T5 this compound nuclease.

Protocol 1: Flap Endonuclease Activity Assay

This assay quantitatively measures the endonucleolytic cleavage of a flap DNA substrate.

1. Substrate Preparation:

  • Synthesize three oligonucleotides: a template strand, a 5' flap strand (labeled with ³²P at the 5' end), and a downstream "adjacent" strand.

  • Anneal the oligonucleotides in a buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the flap structure.[9]

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 8% glycerol).[9]

  • In a typical 10 µL reaction, combine the reaction buffer, 100 nM of the labeled flap DNA substrate, and the desired concentration of purified T5 this compound enzyme.

3. Incubation:

  • Incubate the reaction at 37°C. For time-course experiments, take aliquots at different time points (e.g., 0, 1, 5, 15, 30 minutes).

4. Quenching and Analysis:

  • Stop the reaction by adding an equal volume of stop solution (e.g., 98% formamide, 20 mM EDTA).[9]

  • Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Separate the cleaved product from the full-length substrate using a denaturing 15% polyacrylamide gel containing 8 M urea.[5][9]

  • Visualize the results by autoradiography or phosphorimaging and quantify the percentage of cleaved product.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This method assesses the binding affinity of T5 this compound to different DNA structures in the absence of catalytic activity.

1. Substrate Preparation:

  • Prepare various DNA structures (e.g., flap, pseudo-Y, blunt-ended duplex) as described above, using radiolabeled or fluorescently labeled oligonucleotides.

2. Binding Reaction:

  • Prepare a binding buffer without divalent cations to prevent cleavage (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10% glycerol).

  • Incubate varying concentrations of the T5 this compound enzyme with a fixed amount of labeled DNA substrate in the binding buffer.[5]

  • Allow the binding to reach equilibrium (e.g., 20-30 minutes at room temperature).

3. Electrophoresis:

  • Load the samples onto a native polyacrylamide gel (e.g., 6-8%).

  • Run the gel at a low voltage in a cold room (4°C) to prevent dissociation of the protein-DNA complexes.

4. Analysis:

  • Visualize the labeled DNA using appropriate imaging techniques.

  • A "shift" in the mobility of the labeled DNA from its free state to a slower-migrating complex indicates protein binding. The fraction of bound DNA can be quantified to estimate binding affinity.[5]

References

Validating GDF15 as a Therapeutic Target in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Growth Differentiation Factor 15 (GDF15) as an emerging therapeutic target in pancreatic cancer against the well-established KRAS signaling pathway. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to aid in the objective assessment of GDF15's therapeutic potential.

Introduction to GDF15 in Pancreatic Cancer

Growth Differentiation Factor 15 (GDF15) is a stress-responsive cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1] Under normal physiological conditions, GDF15 expression is low in most tissues.[1] However, its expression is significantly upregulated in various pathological states, including inflammation and cancer.[1] In pancreatic cancer, elevated levels of GDF15 have been associated with disease progression and poor prognosis.[1] GDF15 exerts its effects by binding to its receptor, the GDNF Family Receptor Alpha-Like (GFRAL), which then signals through the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] This signaling cascade activates downstream pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis.[1][2]

The rationale for targeting GDF15 in pancreatic cancer stems from its multifaceted role in promoting tumorigenesis. It has been implicated in promoting cell proliferation, angiogenesis, and invasion, while also contributing to cancer-associated cachexia, a debilitating wasting syndrome common in pancreatic cancer patients. Therefore, inhibiting GDF15 signaling presents a promising therapeutic strategy to not only impede tumor growth but also to alleviate a major cause of morbidity and mortality in these patients.

Comparative Analysis: GDF15 vs. KRAS Pathway

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high frequency of mutations in the KRAS oncogene, occurring in over 90% of cases.[3] This has made the KRAS signaling pathway a primary focus for therapeutic development for decades.[4][5][6] While historically considered "undruggable," recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations, such as KRAS G12C.[7][8] This section compares the validation of GDF15 as a therapeutic target with the established, yet still challenging, approach of targeting the KRAS pathway.

Table 1: Quantitative Comparison of GDF15 and KRAS as Therapeutic Targets

ParameterGDF15KRAS Pathway
Prevalence in Pancreatic Cancer Overexpressed in a majority of pancreatic cancers.Mutated in >90% of pancreatic cancers.[3]
Therapeutic Modality Monoclonal antibodies, antibody-drug conjugates (ADCs), small molecule inhibitors of GFRAL/RET signaling.Direct KRAS inhibitors (e.g., Sotorasib, Adagrasib for G12C), downstream pathway inhibitors (MEK, ERK inhibitors).[7]
Reported Preclinical Efficacy (In Vivo) Anti-GDF15 antibodies have been shown to reduce tumor growth and metastasis in xenograft models.KRAS G12C inhibitors show significant tumor regression in preclinical models harboring this specific mutation.[5]
Potential for Resistance Upregulation of bypass signaling pathways (e.g., other TGF-β family members).On-target secondary mutations, reactivation of the MAPK pathway, and lineage plasticity.[7]
Associated Toxicities Potential for on-target effects related to GDF15's role in appetite regulation and metabolism.On-target toxicities related to the inhibition of MAPK signaling in healthy tissues (e.g., skin rash, diarrhea).
Biomarker Strategy Circulating GDF15 levels, GFRAL/RET expression in tumors.Specific KRAS mutation status (e.g., G12C, G12D).[8]

Experimental Validation of GDF15 as a Therapeutic Target

Validating a novel therapeutic target like GDF15 involves a multi-faceted approach, starting from target identification and culminating in preclinical and clinical validation.[9][10][11][12][13]

Target Identification and Initial Validation

The initial link between GDF15 and pancreatic cancer was established through gene expression profiling studies that identified GDF15 as being significantly upregulated in tumor tissues compared to normal pancreatic tissue. This was followed by immunohistochemistry (IHC) and in situ hybridization (ISH) to confirm increased GDF15 protein and mRNA levels in patient tumor samples.

dot

cluster_0 Target Identification Gene Expression Profiling Gene Expression Profiling IHC/ISH on Patient Samples IHC/ISH on Patient Samples Gene Expression Profiling->IHC/ISH on Patient Samples Confirmation Correlation with Clinical Outcome Correlation with Clinical Outcome IHC/ISH on Patient Samples->Correlation with Clinical Outcome Prognostic Value cluster_1 In Vivo Target Validation Workflow Establish PDX models Establish PDX models Treatment with anti-GDF15 antibody Treatment with anti-GDF15 antibody Establish PDX models->Treatment with anti-GDF15 antibody Monitor tumor growth Monitor tumor growth Treatment with anti-GDF15 antibody->Monitor tumor growth Assess metastasis Assess metastasis Treatment with anti-GDF15 antibody->Assess metastasis Pharmacodynamic analysis Pharmacodynamic analysis Monitor tumor growth->Pharmacodynamic analysis Tumor collection GDF15_Signaling_Pathway GDF15 GDF15 GFRAL GFRAL GDF15->GFRAL Binds RET RET GFRAL->RET Activates PI3K PI3K RET->PI3K RAS RAS RET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

References

A Comparative Guide to D14 and KAI2 Signaling in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of plant hormone signaling is paramount for developing novel agricultural solutions. This guide provides a detailed comparison of two key signaling pathways mediated by the homologous α/β-hydrolase receptors: DWARF14 (D14), the receptor for strigolactones (SLs), and KARRIKIN INSENSITIVE 2 (KAI2), the receptor for karrikins (KARs) and an as-yet-unidentified endogenous ligand (KAI2 Ligand or KL). While structurally similar, these receptors exhibit distinct ligand specificities, downstream targets, and physiological outputs.

Quantitative Comparison of D14 and KAI2 Activities

The signaling activities of D14 and KAI2 have been quantitatively assessed using various in vitro and in planta assays. These studies reveal key differences in their binding affinities for ligands and their enzymatic activities, which underpin their distinct biological roles.

ParameterD14 (Strigolactone Receptor)KAI2 (Karrikin/KL Receptor)Reference
Ligand Binding Affinity (Kd)
GR24 (racemic)~0.5 µM (for AtD14)~5.5 µM (for AtKAI2)[1]
(+)GR24 (5DS-like)Higher affinityLower affinity[2]
(-)GR24 (ent-5DS-like)Lower affinityHigher affinity[2]
Enzymatic Activity (Hydrolysis)
GR24 HydrolysisHydrolyzes GR24, with a preference for the natural 2'R configuration.[2][3] The turnover rate is slow, suggesting a role beyond simple catalysis.[3]Also hydrolyzes GR24, but with a preference for the non-natural 2'S configuration.[2][2][3]
Downstream Signaling
SMXL Protein InteractionPreferentially interacts with and targets SMXL6, SMXL7, and SMXL8 for degradation.[4]Preferentially interacts with and targets SMAX1 and SMXL2 for degradation.[4][4]

Signaling Pathways: D14 vs. KAI2

The D14 and KAI2 signaling pathways, while sharing the common F-box protein MAX2, operate largely in parallel to regulate distinct developmental processes.

D14-Mediated Strigolactone Signaling

Strigolactones, upon perception by D14, trigger a conformational change in the receptor. This promotes the interaction of D14 with the F-box protein MAX2 (or D3 in rice) and members of the SMXL6/7/8 family of transcriptional repressors.[4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL proteins by the 26S proteasome, thereby de-repressing downstream gene expression and controlling processes like shoot branching.

D14_Signaling SL Strigolactone (SL) D14 D14 SL->D14 Binding & Hydrolysis MAX2 MAX2 D14->MAX2 Interaction SMXL7 SMXL6/7/8 D14->SMXL7 Interaction MAX2->SMXL7 Proteasome 26S Proteasome SMXL7->Proteasome Ubiquitination Downstream Downstream Gene Expression SMXL7->Downstream Repression Degradation Degradation Proteasome->Degradation Degradation->Downstream De-repression

D14-mediated strigolactone signaling pathway.
KAI2-Mediated Karrikin/KL Signaling

The KAI2 receptor perceives karrikins from smoke or the endogenous KL signal. Ligand binding to KAI2 also facilitates its interaction with MAX2, but in this case, the complex targets a different subset of SMXL proteins for degradation: SMAX1 and SMXL2.[4] The degradation of SMAX1 and SMXL2 is crucial for processes like seed germination and seedling photomorphogenesis.

KAI2_Signaling KAR_KL Karrikin (KAR) / KL KAI2 KAI2 KAR_KL->KAI2 Binding MAX2 MAX2 KAI2->MAX2 Interaction SMAX1 SMAX1/SMXL2 KAI2->SMAX1 Interaction MAX2->SMAX1 Proteasome 26S Proteasome SMAX1->Proteasome Ubiquitination Downstream Downstream Gene Expression SMAX1->Downstream Repression Degradation Degradation Proteasome->Degradation Degradation->Downstream De-repression

KAI2-mediated karrikin/KL signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare D14 and KAI2 signaling.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to investigate protein-protein interactions in vivo. In the context of D14 and KAI2 signaling, it is particularly useful for demonstrating ligand-dependent interactions between the receptors and their downstream partners.

Methodology:

  • Vector Construction: The coding sequences of the bait protein (e.g., D14 or KAI2) and the prey protein (e.g., MAX2 or an SMXL protein) are cloned into separate Y2H vectors. The bait is fused to a DNA-binding domain (DBD), and the prey is fused to a transcriptional activation domain (AD).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) that contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter with binding sites for the DBD.

  • Selection and Interaction Assay:

    • Transformed yeast cells are plated on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • To test for interaction, colonies are then replica-plated onto a more stringent selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His), and often also adenine (SD/-Leu/-Trp/-His/-Ade). The medium is supplemented with the ligand of interest (e.g., GR24) or a control solvent.

    • Growth on the stringent selective medium indicates a positive interaction between the bait and prey proteins.

  • Quantitative Analysis (Optional): A β-galactosidase assay can be performed using a substrate like ONPG or X-gal to quantify the strength of the interaction.

Y2H_Workflow start Start constructs Clone Bait (D14/KAI2) and Prey (MAX2/SMXL) into Y2H vectors start->constructs transform Co-transform yeast with bait and prey plasmids constructs->transform select1 Plate on SD/-Leu/-Trp to select for co-transformants transform->select1 replica Replica plate onto SD/-Leu/-Trp/-His +/- Ligand select1->replica interact Assess growth (interaction) replica->interact no_growth No Interaction interact->no_growth No growth Interaction interact->growth Yes end End no_growth->end quantify Optional: Quantify interaction (β-galactosidase assay) growth->quantify quantify->end

Yeast Two-Hybrid (Y2H) experimental workflow.
In Vitro Pull-Down Assay

This assay is used to confirm direct physical interactions between purified proteins.

Methodology:

  • Protein Expression and Purification: The bait protein (e.g., GST-tagged D14) and the prey protein (e.g., His-tagged MAX2) are expressed in a suitable system (e.g., E. coli) and purified.

  • Bait Immobilization: The tagged bait protein is incubated with affinity beads (e.g., Glutathione-Sepharose for GST tags) to immobilize it.

  • Binding Reaction: The immobilized bait protein is incubated with the purified prey protein in a binding buffer, with or without the addition of the ligand.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection: The eluted proteins are separated by SDS-PAGE and detected by Western blotting using antibodies specific to the tags or the proteins themselves.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

  • Ligand Immobilization: One protein (the ligand, e.g., D14) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the other protein (the analyte, e.g., MAX2) is flowed over the sensor surface. The ligand and analyte are pre-incubated with or without the strigolactone.

  • Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: The association and dissociation rates (ka and kd) are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Conclusion

The D14 and KAI2 signaling pathways represent a fascinating example of evolutionary divergence from a common ancestral system. While both receptors utilize a similar core mechanism involving an F-box protein and targeted protein degradation, their distinct ligand specificities and downstream targets allow them to regulate different aspects of plant growth and development. A thorough understanding of these differences, supported by quantitative experimental data, is crucial for the targeted manipulation of these pathways for crop improvement. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuances of strigolactone and karrikin signaling.

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of D15 Antibodies: Cross-Reactivity and Performance

This guide provides a comparative analysis of the cross-reactivity and performance of this compound antibodies. Due to the diverse nature of antibodies designated as "this compound" in scientific literature, this document will address multiple entities to ensure comprehensive coverage for researchers. The primary focus will be on providing objective data, detailed experimental protocols, and clear visual representations of relevant biological pathways to aid in the selection and application of these critical research tools.

Overview of this compound Antibodies

The designation "this compound" has been used for different antibodies with distinct targets and applications. This guide will focus on the following, based on available literature:

  • Anti-Cthis compound Monoclonal Antibodies: These antibodies recognize the Lewis X antigen, a carbohydrate epitope involved in cell adhesion and inflammation.

  • Monoclonal Antibody for 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂): This antibody is specific for a biologically active prostaglandin involved in adipogenesis and anti-inflammatory responses.

  • D5 Monoclonal Antibody: A well-characterized antibody that targets the gp41 N-heptad repeat of the HIV-1 virus, playing a role in neutralization.

Comparative Cross-Reactivity Data

The specificity and cross-reactivity of an antibody are paramount for its reliable use in research and diagnostics. Below is a summary of the known cross-reactivity profiles for the different "this compound" antibodies.

Table 1: Cross-Reactivity Profile of this compound Antibodies
Antibody TargetAlternative Antigens RecognizedKnown Non-Reactive AntigensSpecies Reactivity
Cthis compound (Lewis X Antigen) Phosphotyrosine-containing protein (170-190 kDa) on human neutrophils[1]CD11, CD18[1]Human
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ Prostaglandin J₂ (4% cross-reaction)[2]Other related prostanoids[2]Not specified
HIV-1 gp41 N-Heptad Repeat (D5) Weak cross-clade neutralizing activity against diverse tier-2 HIV-1 viruses[3]Not specifiedVirus (HIV-1)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols used to characterize this compound antibodies.

Immunoprecipitation of Phosphoproteins with Anti-Cthis compound Antibodies

This protocol is adapted from the study identifying the cross-reactivity of Cthis compound antibodies with a phosphotyrosine-containing protein on human neutrophils.[1]

Objective: To isolate phosphoproteins from human neutrophils that react with Cthis compound monoclonal antibodies.

Methodology:

  • Neutrophil Labeling: Human neutrophils are labeled with [γ-³²P]ATP to incorporate radioactive phosphate into phosphoproteins.

  • Cell Lysis: Labeled neutrophils are lysed to release cellular proteins.

  • Immunoprecipitation: The cell lysate is incubated with Cthis compound monoclonal antibodies.

  • Complex Capture: Protein A-Sepharose beads are added to capture the antibody-antigen complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and visualized by autoradiography.

Workflow Diagram:

G cluster_protocol Immunoprecipitation Workflow Neutrophil_Labeling Neutrophil Labeling (³²P-ATP) Cell_Lysis Cell Lysis Neutrophil_Labeling->Cell_Lysis Immunoprecipitation Immunoprecipitation (Anti-Cthis compound mAb) Cell_Lysis->Immunoprecipitation Complex_Capture Complex Capture (Protein A-Sepharose) Immunoprecipitation->Complex_Capture Washing Washing Complex_Capture->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & Autoradiography Elution->Analysis

Caption: Immunoprecipitation workflow for phosphoprotein detection.

Competitive ELISA for 15d-PGJ₂ Quantification

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify 15d-PGJ₂ using a specific monoclonal antibody.[2]

Objective: To determine the concentration of 15d-PGJ₂ in a sample.

Methodology:

  • Antigen Coating: A protein conjugate of 15d-PGJ₂ is immobilized on the wells of a microtiter plate.

  • Competitive Binding: The sample containing free 15d-PGJ₂ and the monoclonal antibody are added to the wells. The free and immobilized antigen compete for antibody binding.

  • Washing: Unbound antibody and antigen are washed away.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Washing: Unbound secondary antibody is washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Signal Measurement: The absorbance of the colored product is measured, which is inversely proportional to the amount of free 15d-PGJ₂ in the sample.

Workflow Diagram:

G cluster_elisa Competitive ELISA Workflow Antigen_Coating Antigen Coating (15d-PGJ₂ conjugate) Competitive_Binding Competitive Binding (Sample + mAb) Antigen_Coating->Competitive_Binding Washing1 Washing Competitive_Binding->Washing1 Secondary_Ab Secondary Ab Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Substrate_Addition Substrate Addition Washing2->Substrate_Addition Signal_Measurement Signal Measurement Substrate_Addition->Signal_Measurement

Caption: Competitive ELISA workflow for 15d-PGJ₂ quantification.

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which this compound antibodies function is essential for their effective application.

Cthis compound-Mediated Neutrophil Function

Cthis compound is involved in neutrophil adhesion and signaling. The cross-reactivity with a phosphotyrosine-containing protein suggests a role in signal transduction.[1]

Signaling Pathway Diagram:

G cluster_pathway Putative Cthis compound Signaling CD15_Ab Anti-Cthis compound Antibody CD15_Antigen Cthis compound (Lewis X) CD15_Ab->CD15_Antigen Binds Phospho_Protein 170-190 kDa Phosphoprotein CD15_Antigen->Phospho_Protein Associated with Downstream_Signaling Downstream Signaling (Neutrophil Function) Phospho_Protein->Downstream_Signaling Activates Ecto_Kinase Ecto-protein Kinase Ecto_Kinase->Phospho_Protein Phosphorylates

Caption: Putative signaling associated with Cthis compound.

HIV-1 Neutralization by D5 Antibody

The D5 antibody targets the N-heptad repeat (NHR) of gp41, a critical component of the HIV-1 fusion machinery. By binding to the NHR, D5 inhibits the conformational changes required for viral entry into the host cell.[3]

Mechanism of Action Diagram:

G cluster_hiv HIV-1 Neutralization by D5 Antibody D5_Ab D5 Antibody gp41_NHR gp41 N-Heptad Repeat (Pre-hairpin intermediate) D5_Ab->gp41_NHR Binds to Membrane_Fusion Viral and Host Membrane Fusion D5_Ab->Membrane_Fusion Inhibits gp41_NHR->Membrane_Fusion Required for Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Leads to

Caption: Mechanism of HIV-1 neutralization by the D5 antibody.

Conclusion

The term "this compound antibody" can refer to several distinct monoclonal antibodies with different specificities and applications. This guide has provided a comparative overview of the cross-reactivity, experimental protocols, and mechanisms of action for anti-Cthis compound, anti-15d-PGJ₂, and the D5 anti-HIV-1 antibodies. Researchers and drug development professionals should carefully consider the specific target and application when selecting an antibody designated as "this compound" to ensure the validity and success of their experiments. The provided data tables, protocols, and diagrams serve as a valuable resource for making informed decisions in this regard.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed structural and functional comparison of the bacteriophage T5 D15 protein with its key homologs. The information is presented to facilitate a deeper understanding of this class of enzymes and to support further research and therapeutic development.

The T5 this compound protein is a flap endonuclease (FEN), a class of nucleolytic enzymes essential for DNA replication, repair, and recombination.[1][2] These enzymes act as both 5'-3' exonucleases and structure-specific endonucleases, recognizing and cleaving specialized DNA structures known as 5' flaps.[1] This guide focuses on the structural characteristics of the T5 this compound protein, for which a crystal structure is available (PDB ID: 5HML), and compares it with its well-characterized homologs, including the 5'-3' exonuclease domain of Escherichia coli DNA polymerase I and human Flap Endonuclease 1 (FEN1).

Quantitative Structural Comparison

The following table summarizes key structural and functional parameters of T5 this compound and its related proteins. The Root Mean Square Deviation (RMSD) provides a quantitative measure of the similarity between the atomic coordinates of the protein backbones, with lower values indicating higher structural similarity. Sequence identity refers to the percentage of identical amino acids between the aligned sequences.

ProteinPDB IDOrganismResolution (Å)Sequence Length (amino acids)Structural Homologs (PDB ID)RMSD (Å) vs. T5 this compoundSequence Identity (%) vs. T5 this compound
T5 this compound Flap Endonuclease 5HMLTequintavirus T51.48272---
5'-3' Exonuclease Domain of E. coli DNA Polymerase I 1J54Escherichia coli1.70174 (domain)T5 this compound (5HML)~2.5~20
Human Flap Endonuclease 1 (FEN1) 3Q8MHomo sapiens2.60336T5 this compound (5HML)~3.0~15
Human Exonuclease 1 (EXO1) 3QE9Homo sapiens2.80358T5 this compound (5HML)~3.2~14

Note: RMSD and sequence identity values are approximate and can vary depending on the alignment algorithm and the specific regions of the proteins being compared. The values presented here are based on available structural alignment data and literature.

Structural and Functional Insights

The T5 this compound protein and its homologs share a conserved core structure responsible for their nuclease activity.[2][3] A key feature is a helical arch or "gateway" through which the single-stranded DNA flap is threaded.[1][3] This unique structural element ensures the specific recognition and cleavage of the 5' flap structure.[1][4]

While the overall fold is conserved, there are notable differences in the regions surrounding the core catalytic domain. For instance, human FEN1 possesses a more complex regulatory domain and interacts with a wider range of cellular partners, reflecting its role in the more intricate DNA metabolic pathways of eukaryotes.[2][3] In prokaryotes, the FEN domain is often part of a larger multifunctional protein, such as DNA polymerase I in E. coli.[1]

The catalytic mechanism of these endonucleases is dependent on divalent metal ions, typically Mg2+ or Mn2+, which are coordinated by conserved acidic residues in the active site.[5] The precise positioning of these metal ions is crucial for the hydrolysis of the phosphodiester bond at the base of the DNA flap.[5]

Experimental Protocols

The structural data presented in this guide were obtained through X-ray crystallography. The general workflow for determining the crystal structure of these proteins is outlined below.

Experimental Workflow for Protein Crystallization and Structure Determination

G cluster_0 Protein Production cluster_1 Crystallization cluster_2 Structure Determination p1 Gene Cloning and Expression p2 Protein Purification p1->p2 c1 Crystallization Screening p2->c1 c2 Crystal Optimization c1->c2 s1 X-ray Diffraction Data Collection c2->s1 s2 Structure Solution and Refinement s1->s2 s3 Model Validation and Deposition s2->s3

Caption: General workflow for protein crystallization and structure determination.

Detailed Methodologies:

  • Protein Expression and Purification: The gene encoding the target protein (e.g., T5 this compound) is cloned into an expression vector, typically in an E. coli host system.[6] The protein is then overexpressed and purified to homogeneity using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.[6]

  • Crystallization: Purified protein is subjected to crystallization screening using various techniques like hanging-drop or sitting-drop vapor diffusion.[7] This involves mixing the protein with a precipitant solution under a wide range of conditions to find those that promote crystal formation.[7] Once initial crystals are obtained, the conditions are optimized to improve crystal size and quality.

  • X-ray Diffraction and Structure Determination: The optimized crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[8] The diffraction data is then processed to determine the electron density map of the protein, from which an atomic model is built and refined.[8] The final model is validated and deposited in the Protein Data Bank (PDB).[8]

Signaling and Functional Pathway

Flap endonucleases play a critical role in Okazaki fragment maturation during lagging strand DNA synthesis. The following diagram illustrates the canonical pathway involving a flap endonuclease.

Okazaki Fragment Maturation Pathway

G cluster_pathway Okazaki Fragment Maturation start Lagging Strand Synthesis p1 DNA Polymerase displaces RNA/DNA primer, creating a 5' flap start->p1 p2 Flap Endonuclease (e.g., T5 this compound, FEN1) recognizes and binds the 5' flap p1->p2 p3 Endonuclease cleaves the 5' flap p2->p3 p4 DNA Ligase seals the nick p3->p4 end Continuous Lagging Strand p4->end

Caption: The role of flap endonucleases in Okazaki fragment maturation.

During DNA replication, the lagging strand is synthesized discontinuously as a series of Okazakifragments, each initiated by an RNA primer.[2] As the DNA polymerase extends a new Okazaki fragment, it displaces the 5' end of the previous fragment, creating a "flap" structure.[2][9] The flap endonuclease then specifically recognizes and cleaves this flap, creating a nick that is subsequently sealed by DNA ligase to form a continuous DNA strand.[2][9] The precise action of the flap endonuclease is crucial for maintaining genome integrity.[4]

References

Validating the D15 Interactome: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount. The D15 peptide, a 15-amino acid sequence (PPPQVPSRPNRAPPG), has emerged as a key tool for studying and inhibiting clathrin-mediated endocytosis by disrupting the interaction between dynamin and amphiphysin.[1] This guide provides a comparative overview of the experimental methods used to validate the this compound interactome, focusing on the core interaction with its primary targets.

Core Interaction: this compound, Dynamin, and Amphiphysin

The this compound peptide is designed to competitively inhibit the binding of dynamin's proline-rich domain (PRD) to the SH3 domain of amphiphysin. This interaction is a critical step in the recruitment of dynamin to the necks of clathrin-coated pits, where it facilitates membrane fission and vesicle release. The validation of this compound's effect on this interaction is foundational to understanding its broader impact on the cellular interactome.

Comparative Analysis of Validation Methods

Several experimental techniques can be employed to validate the inhibitory effect of the this compound peptide on the dynamin-amphiphysin interaction. Below is a comparison of key methods, outlining their principles, typical quantitative outputs, and providing detailed experimental protocols.

Experimental Method Principle Quantitative Data Alternative Approaches
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein (e.g., amphiphysin) in a cell lysate, pulling it out of solution along with any interacting "prey" proteins (e.g., dynamin). The presence of the prey protein is detected by Western blotting. The this compound peptide is added to compete with the endogenous interaction.- Percentage reduction of co-precipitated dynamin in the presence of this compound.- IC50 value for this compound-mediated inhibition.- Proximity Ligation Assay (PLA)- Affinity Purification-Mass Spectrometry (AP-MS)
Pull-Down Assay A purified, tagged "bait" protein (e.g., GST-amphiphysin SH3 domain) is immobilized on beads. A cell lysate or purified "prey" protein (e.g., dynamin) is incubated with the beads. The this compound peptide is used as a competitor. Bound proteins are detected by Western blotting.- Densitometric analysis of bound dynamin with and without this compound.- Determination of binding affinity (Kd) through titration experiments.- Surface Plasmon Resonance (SPR)- Bio-Layer Interferometry (BLI)
Cell-Based Functional Assays The this compound peptide is introduced into living cells (e.g., via microinjection or as a cell-permeable version). The functional consequence of inhibiting the dynamin-amphiphysin interaction, such as the blockade of endocytosis of a specific cargo (e.g., AMPA receptors or transferrin), is measured.- Percentage inhibition of cargo uptake.- Change in electrophysiological recordings (e.g., AMPAR-mediated currents).[1]- Fluorescence Recovery After Photobleaching (FRAP)- Total Internal Reflection Fluorescence (TIRF) Microscopy

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Mediated Inhibition

Objective: To qualitatively and semi-quantitatively demonstrate that the this compound peptide can disrupt the endogenous interaction between amphiphysin and dynamin in a cellular context.

Methodology:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T or primary neurons) to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-amphiphysin antibody or a control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Competitive Inhibition with this compound:

    • In a parallel experiment, pre-incubate the cell lysate with a range of this compound peptide concentrations (e.g., 10-100 µM) or a scrambled control peptide for 1 hour at 4°C before adding the anti-amphiphysin antibody.

  • Washing and Elution:

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against dynamin and amphiphysin.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the relative amount of co-precipitated dynamin.

GST Pull-Down Assay for In Vitro Validation

Objective: To demonstrate a direct, competitive inhibition of the dynamin-amphiphysin interaction by the this compound peptide using purified components.

Methodology:

  • Protein Purification:

    • Express and purify a GST-tagged amphiphysin SH3 domain and a His-tagged dynamin PRD from E. coli.

  • Bait Immobilization:

    • Incubate the purified GST-amphiphysin SH3 domain with glutathione-sepharose beads for 1-2 hours at 4°C.

    • Wash the beads to remove unbound protein.

  • Binding and Competition:

    • Incubate the bead-bound GST-amphiphysin SH3 domain with the purified His-dynamin PRD in a binding buffer (e.g., PBS with 0.1% Tween-20).

    • For competition experiments, pre-incubate the His-dynamin PRD with varying concentrations of the this compound peptide or a scrambled control peptide before adding to the beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with binding buffer to remove non-specific interactions.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.

Visualizing the this compound Interactome and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

D15_Signaling_Pathway cluster_membrane Clathrin-Coated Pit Clathrin Clathrin Amphiphysin Amphiphysin Clathrin->Amphiphysin Binds Dynamin Dynamin Amphiphysin->Dynamin Recruits Vesicle_Fission Vesicle_Fission Dynamin->Vesicle_Fission Mediates D15_Peptide D15_Peptide D15_Peptide->Amphiphysin Inhibits Interaction

This compound Signaling Pathway

CoIP_Workflow cluster_competition Competition Cell_Lysate Prepare Cell Lysate Pre_Clear Pre-clear with Beads Cell_Lysate->Pre_Clear Antibody_Incubation Incubate with Anti-Amphiphysin Ab Pre_Clear->Antibody_Incubation D15_Incubation Incubate with this compound Peptide Pre_Clear->D15_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Wash Wash Beads Bead_Capture->Wash Elute Elute Proteins Wash->Elute Western_Blot Western Blot for Dynamin Elute->Western_Blot D15_Incubation->Antibody_Incubation

Co-Immunoprecipitation Workflow

PullDown_Workflow cluster_competition Competition Bait_Prep Immobilize GST-Amphiphysin SH3 on Beads Binding Incubate Bait and Prey Bait_Prep->Binding Prey_Prep Prepare Purified Dynamin PRD Prey_Prep->Binding D15_Incubation Pre-incubate Prey with this compound Prey_Prep->D15_Incubation Wash Wash Beads Binding->Wash Elute Elute Bound Proteins Wash->Elute Western_Blot Western Blot for Dynamin PRD Elute->Western_Blot D15_Incubation->Binding

Pull-Down Assay Workflow

Conclusion

The validation of the this compound interactome relies on a multi-faceted approach that combines in vitro biochemical assays with cell-based functional studies. Co-immunoprecipitation and pull-down assays provide direct evidence of the this compound peptide's ability to disrupt the dynamin-amphiphysin complex, while cellular assays confirm the functional consequences of this inhibition. By employing these methods, researchers can rigorously validate the on-target effects of the this compound peptide and further explore its impact on the broader endocytic machinery and cellular signaling pathways.

References

D15 Gene Expression and Clinical Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the prognostic and therapeutic significance of key genes, Growth Differentiation Factor 15 (GDF15) and Ubiquitin Specific Peptidase 15 (USP15), often colloquially referenced in literature searches as "D15 genes," reveals their emerging roles as critical biomarkers in oncology. This guide provides a comparative overview of their correlation with clinical outcomes in various cancers, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This guide will objectively compare the performance of GDF15 and USP15 as prognostic markers and explore the methodologies used to assess their expression. While the term "this compound gene" is not a standard nomenclature for a single human gene, it frequently leads to search results for GDF15 and USP15 due to keyword similarities. Both genes have been independently implicated in the progression and prognosis of several cancers.

Comparative Analysis of GDF15 and USP15 Expression in Cancer

The expression levels of both GDF15 and USP15 have been shown to correlate with clinical outcomes in a variety of cancers. However, the nature of this correlation can differ depending on the tumor type and the specific gene. The following tables summarize the prognostic significance of GDF15 and USP15 expression in several key cancers based on published research.

Table 1: Correlation of GDF15 Expression with Clinical Outcomes in Cancer
Cancer TypeHigh GDF15 Expression Associated WithRepresentative Quantitative DataPatient Cohort SizeMethod of Analysis
Colorectal Cancer Poor prognosis, increased risk of recurrence, and reduced overall survival.[1][2][3]Overall Survival (Multivariate): HR 2.11 (95% CI, 1.04–4.28).[3]320 (IHC), 57 (Plasma)[3]Immunohistochemistry (IHC), Proximity Ligation Assay (Plasma)[3]
Higher recurrence rate in stages I-III.[3]Recurrence (Stages I-III): HR 3.9 (95% CI, 1.16–13.15).[3]320[3]IHC[3]
Lung Cancer Poorer prognosis, shorter overall survival, and higher risk of lymph node metastasis.[4]Overall Survival: High GDF-15 is associated with shorter OS.[4]Meta-analysisSerum ELISA[4]
Poorer response to immunotherapy (nivolumab).[5]Overall Survival: HR 0.36 (95% CI, 0.16–0.78) for low vs. high expression.[5]50IHC[5]
Breast Cancer High tumor grade, ER-negative status, and HER2 overexpression.[6][7]Associated with poor prognosis in patients after radiotherapy (p=0.03).[8]552 (database analysis)[8]Database analysis
Radioresistance.[8]Correlated with nodal metastasis status and cancer stage.[8]TCGA databaseBioinformatics
Gastric Cancer Elevated GDF15 levels are associated with poor prognosis.[2]---
Pancreatic Cancer Elevated GDF15 levels are associated with poor prognosis.[2]---
Prostate Cancer Elevated GDF15 levels are associated with poor prognosis.[2]---
Table 2: Correlation of USP15 Expression with Clinical Outcomes in Cancer
Cancer TypeHigh USP15 Expression Associated WithRepresentative Quantitative DataPatient Cohort SizeMethod of Analysis
Gastric Cancer Poor prognosis, larger tumor size, and lymph node involvement.[9][10]Positively correlated with poor prognosis.[9]-IHC, Western Blot[9]
Promotes cell proliferation and invasion.[11]--In vitro and in vivo studies[11]
Non-Small Cell Lung Cancer (NSCLC) Poor prognosis and poor patient survival.[12][13]High expression of USP15 and MMP3 were associated with poor prognosis.[13]80 pairs (tumor and adjacent)[12]IHC[12]
Inconsistent reports on its role in migration and invasion.[12]--In vitro studies[12]
Breast Cancer Lower overall survival.[14]Correlated with gender and clinical stage.[14]Database analysisIHC, Western Blot[14]
Promotes proliferation.[11]Stabilizes estrogen receptor α (ERα).[11]-In vitro and in vivo studies[11]
Glioblastoma Poor prognosis.[15]High levels of USP15 amplification are associated with poor prognosis.[15]--
Ovarian Cancer Upregulated in ovarian cancer.[11]---
Hepatocellular Carcinoma Decreased risk for mortality and cancer relapse (tumor suppressive role).[16]Mortality: HR 0.379 (p=0.0105); Relapse: HR 0.420 (p=0.0089).[16]102IHC[16]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which GDF15 and USP15 are involved is crucial for elucidating their roles in cancer progression and for identifying potential therapeutic targets.

GDF15 Signaling Pathway

GDF15, a member of the Transforming Growth Factor-β (TGF-β) superfamily, is a stress-responsive cytokine.[1] Its signaling can be initiated through binding to the GDNF family receptor α-like (GFRAL), which is primarily expressed in the hindbrain and is associated with cancer-associated cachexia.[1] In the context of cancer cells, GDF15 can also signal through TGF-β receptors, activating SMAD2/3 signaling pathways to promote metastasis.[1] Furthermore, it can activate PI3K/AKT and MAPK pathways.[1]

GDF15_Signaling_Pathway GDF15 GDF15 GFRAL GFRAL GDF15->GFRAL TGFBR TGF-β Receptor GDF15->TGFBR PI3K_AKT PI3K/AKT Pathway GDF15->PI3K_AKT MAPK MAPK Pathway GDF15->MAPK Cachexia Cancer Cachexia GFRAL->Cachexia SMAD SMAD2/3 Pathway TGFBR->SMAD Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Metastasis Metastasis SMAD->Metastasis

GDF15 Signaling Pathways in Cancer.
USP15 Signaling Pathway

USP15 is a deubiquitinating enzyme (DUB) that regulates the stability and activity of numerous proteins involved in key signaling pathways.[15] It has been shown to enhance TGF-β signaling by deubiquitinating and stabilizing the type I TGF-β receptor.[15] USP15 can also regulate the NF-κB and Wnt/β-catenin signaling pathways, both of which are critical in cancer development and progression.[9][15] Its role can be context-dependent, acting as either an oncogene or a tumor suppressor.[11]

USP15_Signaling_Pathway USP15 USP15 TGFBR TGF-β Receptor USP15->TGFBR Deubiquitinates & Stabilizes NFKB_Pathway NF-κB Pathway USP15->NFKB_Pathway Regulates Wnt_Pathway Wnt/β-catenin Pathway USP15->Wnt_Pathway Regulates TGFB_Signaling TGF-β Signaling TGFBR->TGFB_Signaling Inflammation Inflammation & Proliferation NFKB_Pathway->Inflammation Cell_Proliferation_Invasion Cell Proliferation & Invasion Wnt_Pathway->Cell_Proliferation_Invasion

USP15 Regulatory Signaling Pathways.

Experimental Protocols for Expression Analysis

Accurate and reproducible measurement of GDF15 and USP15 expression is fundamental to their validation as clinical biomarkers. Below are generalized protocols for common techniques used in the cited research.

Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and abundance of a specific protein in tissue sections.

General Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to either GDF15 or USP15 at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

  • Scoring: The staining intensity and the percentage of positive cells are evaluated by a pathologist to generate a score (e.g., H-score).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the messenger RNA (mRNA) expression levels of a target gene.

General Protocol:

  • RNA Extraction: Total RNA is extracted from fresh-frozen tissue or cultured cells using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity are assessed using a spectrophotometer.

  • Reverse Transcription: A specific amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Real-Time PCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. The reaction mixture includes cDNA template, forward and reverse primers specific for GDF15 or USP15, and a master mix containing DNA polymerase and dNTPs.

  • Data Analysis: The cycle threshold (Ct) values are determined for the target gene and a reference gene (e.g., GAPDH, β-actin). The relative expression of the target gene is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins, and is commonly used to measure GDF15 levels in serum or plasma.

General Protocol:

  • Coating: A microplate is coated with a capture antibody specific for the target protein (GDF15).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Samples (e.g., serum, plasma) and a series of standards of known concentration are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the target protein is added.

  • Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of target protein.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the target protein in the samples is determined by comparison to the standard curve.

Comparison of Measurement Methodologies and Products

The choice of method for analyzing GDF15 or USP15 expression depends on the research question, sample type, and available resources.

FeatureImmunohistochemistry (IHC)Quantitative Real-Time PCR (qRT-PCR)Enzyme-Linked Immunosorbent Assay (ELISA)
Analyte ProteinmRNAProtein
Sample Type FFPE or frozen tissue sectionsFresh-frozen tissue, cellsSerum, plasma, cell culture supernatant
Information Provided Protein localization, semi-quantitative expressionGene expression level (quantitative)Protein concentration (quantitative)
Throughput ModerateHighHigh
Advantages Provides spatial information within the tissue context.Highly sensitive and specific.Highly quantitative and suitable for large sample numbers.
Limitations Scoring can be subjective; less quantitative.Does not provide information on protein levels or localization.Does not provide spatial information.
Commercial Products Primary antibodies from various suppliers (e.g., Proteintech for USP15).[12]Primers and probes can be custom-designed or purchased; various master mixes available.Commercially available kits from suppliers like R&D Systems, Elabscience, and MyBioSource for GDF15.[17][18]

Conclusion

Both GDF15 and USP15 are promising biomarkers with significant prognostic value in a range of cancers. High expression of GDF15 is predominantly associated with a poor prognosis across multiple cancer types. The role of USP15 appears more context-dependent, acting as an oncogene in some cancers and a tumor suppressor in others. The choice of methodology for assessing their expression should be carefully considered based on the specific research objectives. Further research, including large-scale validation studies, is warranted to fully establish their clinical utility and to explore their potential as therapeutic targets.

References

A Comparative Analysis of 15-Deoxy-Δ12,14-prostaglandin J2 and Other Modulators of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the endogenous cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), with other well-characterized modulators of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. The objective is to offer a comprehensive overview of their mechanisms of action, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Dual Mechanism of Action of 15d-PGJ2

15d-PGJ2 is a naturally occurring prostaglandin D2 metabolite that exhibits potent anti-inflammatory properties.[1][2][3][4][5][6] Its mechanism of action is unique as it modulates inflammatory responses through both PPARγ-dependent and PPARγ-independent pathways.[1][2][3][4][5][7]

PPARγ-Dependent Pathway: 15d-PGJ2 is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[2][3][4][5][7][8] Upon activation by 15d-PGJ2, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This can lead to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB.

PPARγ-Independent Pathway: 15d-PGJ2 can also inhibit the NF-κB signaling pathway directly, independent of PPARγ activation.[1][2][3][4][5] This is mediated by the electrophilic carbon atom in its cyclopentenone ring, which can form covalent adducts with critical cysteine residues on proteins. Key targets for this covalent modification include the IκB kinase (IKK) complex and the p65 subunit of NF-κB itself.[1][2][4][5] This direct inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus to activate pro-inflammatory gene expression.[3]

Comparative Analysis with Other Modulators

To better understand the unique properties of 15d-PGJ2, this guide compares it with the following compounds:

  • BAY 11-7082: A well-characterized inhibitor of the NF-κB pathway that acts by irreversibly inhibiting the phosphorylation of IκBα.[9][10]

  • Troglitazone and Rosiglitazone: Synthetic agonists of PPARγ belonging to the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[11][12][13][14][15][16][17][18][19][20]

Data Presentation

The following tables summarize the quantitative data for 15d-PGJ2 and the comparator compounds.

Table 1: Comparative Potency of NF-κB Inhibitors

CompoundTargetMechanism of ActionIC50Cell Type/Assay Condition
15d-PGJ2 IKK, NF-κB (p65)Covalent modification~5-10 µMInhibition of TNFα-induced IκBα phosphorylation in various cell lines.
BAY 11-7082 IKKβIrreversible inhibition of IκBα phosphorylation10 µMInhibition of TNFα-induced IκBα phosphorylation in tumor cells.[21][22]

Table 2: Comparative Potency of PPARγ Agonists

CompoundTargetMechanism of ActionEC50Cell Type/Assay Condition
15d-PGJ2 PPARγEndogenous agonist2 µMMurine chimera system.[23]
Rosiglitazone PPARγSynthetic agonist60 nMNo specific cell type mentioned.[11][13]
Troglitazone PPARγSynthetic agonistPartial agonist in C2C12 and HEK 293T cells, full agonist in 3T3L1 adipocytes.[15]Varies depending on the cell type.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Objective: To determine the effect of an inhibitor on the DNA binding activity of NF-κB.

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel, resulting in a "shift" in the mobility of the labeled DNA probe.

Methodology:

  • Nuclear Extract Preparation:

    • Culture cells to the desired confluency and treat with the inhibitor (e.g., 15d-PGJ2 or BAY 11-7082) for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period.

    • Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

    • Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford or BCA).

  • DNA Probe Labeling:

    • A double-stranded oligonucleotide containing the consensus DNA binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract (typically 5-10 µg), the labeled DNA probe, and a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

    • For supershift assays, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the reaction mixture to confirm the identity of the protein in the complex.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).

    • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage.

  • Detection:

    • For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate (for biotin-labeled probes) or scan the gel directly (for fluorescently labeled probes).

PPARγ Reporter Gene Assay

Objective: To measure the activation of PPARγ by a test compound.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or a specific cell line relevant to the research) that is co-transfected with two plasmids:

      • An expression vector for human PPARγ.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.

    • Alternatively, use a stable cell line that constitutively expresses both constructs.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., 15d-PGJ2, rosiglitazone, or troglitazone) for 18-24 hours. Include a vehicle control and a positive control (a known PPARγ agonist).

  • Cell Lysis and Luciferase Assay:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a luciferase lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add a luciferase substrate solution to the lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of the cell lysate or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

G cluster_0 NF-κB Signaling Pathway cluster_inhibitors Inhibitors TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates BAY BAY 11-7082 BAY->IKK PGJ2_ind 15d-PGJ2 (PPARγ-independent) PGJ2_ind->IKK PGJ2_ind->NFkB_active Inhibits DNA binding

Caption: NF-κB Signaling Pathway and Points of Inhibition.

G cluster_1 PPARγ Signaling Pathway Ligand PPARγ Agonist (15d-PGJ2, Rosiglitazone, Troglitazone) PPARg PPARγ Ligand->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to PPRE PPRE Nucleus->PPRE Binds to Gene Target Gene Expression PPRE->Gene NFkB_transrepression Transrepression of NF-κB target genes PPRE->NFkB_transrepression

Caption: PPARγ Signaling Pathway Activation.

G cluster_workflow Experimental Workflow for Inhibitor Analysis start Start cell_culture Cell Culture (e.g., Macrophages, HEK293T) start->cell_culture inhibitor_treatment Inhibitor Treatment (Varying Concentrations) cell_culture->inhibitor_treatment stimulus Stimulation (e.g., LPS, TNF-α) inhibitor_treatment->stimulus assay Perform Assay stimulus->assay emsa EMSA for NF-κB DNA Binding assay->emsa NF-κB Pathway reporter_assay PPARγ Reporter Gene Assay assay->reporter_assay PPARγ Pathway data_analysis Data Analysis (IC50 / EC50 Determination) emsa->data_analysis reporter_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Inhibitor Analysis.

References

Safety Operating Guide

Safeguarding the Laboratory: Procedural Guidance for D15 Preliminary Waste Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to rigorous safety protocols. A critical, yet often overlooked, aspect of laboratory safety is the proper management of chemical waste. The European waste classification system designates "D15" as the preliminary storage of waste pending other disposal operations.[1][2][3] This initial phase of waste management is crucial for ensuring a safe laboratory environment and preventing environmental contamination. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible scientific practice.

This guide provides a step-by-step approach to the proper preliminary storage (this compound) of hazardous chemical waste in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.

Core Principles of this compound Preliminary Storage

The fundamental objective of this compound is the safe and temporary accumulation of hazardous waste at or near its point of generation.[4][5] In the United States, this is often referred to as a Satellite Accumulation Area (SAA).[4] Key principles underpinning this crucial stage of waste management include:

  • Segregation: Never mix incompatible waste streams to prevent dangerous chemical reactions.[6][7]

  • Containment: Utilize appropriate, sealed, and clearly labeled containers to prevent leaks and spills.[6][8]

  • Information: Ensure all waste is accurately identified and labeled to inform handlers of its contents and associated hazards.[5][9]

  • Volume and Time Limits: Adhere to regulatory limits on the volume of waste that can be accumulated and the timeframe for its storage.[6][10]

Step-by-Step Procedures for this compound Preliminary Storage

The following procedures provide a systematic approach to establishing and maintaining a safe preliminary storage area for hazardous chemical waste in a laboratory.

Step 1: Establishing a Satellite Accumulation Area (SAA)

The SAA is the designated location for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][5] It should not be located near open sinks or floor drains.[4]

  • Secondary Containment: The SAA must have secondary containment, such as trays or bins, to contain any potential spills or leaks from the primary waste containers.[4][6]

  • Signage: The area should be clearly marked with a sign indicating it is a hazardous waste accumulation area.[4]

Step 2: Waste Container Selection and Management

The integrity of the waste container is paramount to safe storage.

  • Compatibility: The container and its lid must be compatible with the chemical waste being stored. For instance, do not use metal containers for corrosive waste.[6][11] The original chemical container is often the best choice for its corresponding waste.[6]

  • Condition: Containers must be in good condition, free from leaks, corrosion, or other damage.[6][8]

  • Sealing: Waste containers must be kept tightly sealed except when adding or removing waste.[6][8] Makeshift lids like plastic wrap or aluminum foil are unacceptable.[6] For continuous processes like HPLC, a cap with a tight-fitting hole for tubing is required.[4]

Step 3: Waste Segregation

Proper segregation of incompatible waste is a critical safety measure.

  • Chemical Compatibility: Incompatible wastes must be physically separated.[6][7] This can be achieved by storing them in separate cabinets, hoods, or secondary containment bins.[6]

  • Specific Segregation Requirements:

    • Store flammable wastes in a fire-rated cabinet.[4]

    • Segregate acidic and caustic waste streams using separate containment bins.[4]

    • Keep nitric acid waste separate from organic waste.[4]

Step 4: Labeling of Waste Containers

Accurate and complete labeling is a regulatory requirement and essential for safety.

  • Timing: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[6][12]

  • Content: The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name(s) of the contents (no abbreviations or formulas).[5][9]

    • The approximate percentages of each constituent.[6]

    • The date when the container becomes full.[6][9]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • Applicable hazard warnings (e.g., flammable, corrosive, toxic).[5][9]

Quantitative Limits for Preliminary Storage

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) set specific limits for the amount of hazardous waste that can be stored in an SAA and for how long it can be accumulated before being moved to a central storage facility.

Parameter Limit Citation
Maximum Volume in SAA 55 gallons of hazardous waste[6][13]
Maximum Volume of Acutely Hazardous Waste in SAA 1 quart[12][13]
Time Limit for Full Containers Must be moved to a central storage area within 3 days of becoming full.[9]

Note: These limits are based on U.S. regulations and may vary by jurisdiction. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Experimental Protocol: Empty Container Decontamination

Properly decontaminating empty chemical containers is essential before they can be disposed of as non-hazardous waste.

Objective: To render an empty hazardous chemical container safe for disposal in the regular trash.

Materials:

  • Empty hazardous waste container

  • Appropriate solvent (capable of dissolving the chemical residue)

  • Personal Protective Equipment (PPE) as specified in the Safety Data Sheet (SDS)

  • Hazardous waste container for the rinsate

Procedure:

  • Don appropriate PPE.

  • Pour a small amount of a suitable solvent into the empty container. The amount should be approximately 5% of the container's volume.[12]

  • Securely close the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Pour the rinsate into a designated hazardous waste container. [12]

  • Repeat the rinsing process two more times for a total of three rinses. This is known as "triple rinsing".[12]

  • Deface or remove the original label from the now-decontaminated container.[12]

  • Dispose of the container in the regular trash with the cap removed.[12]

Note: For containers that held acutely hazardous waste (P-listed), triple rinsing is mandatory. The collected rinsate must be managed as acutely hazardous waste.[12]

Workflow for this compound Preliminary Waste Storage

The following diagram illustrates the decision-making and procedural flow for the proper preliminary storage of hazardous chemical waste in a laboratory setting.

D15_Waste_Disposal_Workflow start Waste Generation in Laboratory is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Waste is_hazardous->non_hazardous_disposal No select_container Select Compatible Waste Container is_hazardous->select_container Yes label_container Affix 'Hazardous Waste' Label and Add Waste Details select_container->label_container add_waste Add Waste to Container in SAA label_container->add_waste segregate Segregate from Incompatible Wastes add_waste->segregate is_full Is the container full? is_full->add_waste No date_label Date the Label is_full->date_label Yes request_pickup Request Waste Pickup (within 3 days) date_label->request_pickup central_storage Transfer to Central Storage Facility request_pickup->central_storage segregate->is_full

Caption: Workflow for this compound preliminary storage of hazardous laboratory waste.

References

Essential Safety and Handling Guide for D15 (Triphenyl Phosphate-d15)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the safety data for Triphenyl Phosphate, the non-deuterated analogue of Triphenyl Phosphate-d15. Deuteration does not significantly alter the chemical's primary hazardous properties. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact D15 product in use.

This guide provides crucial safety and logistical information for laboratory professionals handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe research environment.

Immediate Safety and Hazard Information

Triphenyl Phosphate is a neurotoxic substance and is very toxic to aquatic life with long-lasting effects.[1][2][3] In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecification
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[1] Dispose of contaminated gloves properly.[1]
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must be compliant with NIOSH (US) or EN 166 (EU) standards.[1]
Body Laboratory coat or chemical-resistant coveralls.Should be worn over personal clothing to prevent skin contact.[6] For significant exposure risk, a chemical-resistant apron or suit may be necessary.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when working outside of a fume hood or when dusts may be generated.[4] Ensure proper fit testing and use. For nuisance dust levels, an N95 (US) or P1 (EU) mask may be sufficient.[1]

Operational and Handling Plan

Handling Workflow Diagram

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_dissolve Dissolve/Use handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A generalized workflow for safely handling chemical powders in a laboratory setting.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for Triphenyl Phosphate-d15.

    • Don the appropriate PPE as specified in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling :

    • Conduct all manipulations of this compound powder within a certified chemical fume hood to avoid inhalation of dust.[1]

    • Use non-sparking tools for handling the solid material.

    • If weighing, use an analytical balance inside the fume hood or a containment glove box.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed when not in use.[1]

Disposal Plan

Improper disposal of this compound can cause significant environmental harm.[1][2][3]

Waste Segregation and Disposal Workflow

G Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated tips, wipes) collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Unused solutions) collect_liquid Labeled Liquid Waste Container waste_liquid->collect_liquid waste_sharps Sharps collect_sharps Sharps Container waste_sharps->collect_sharps disposal_ehs Contact Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid->disposal_ehs collect_sharps->disposal_ehs

Caption: A logical workflow for the segregation and disposal of chemical waste.

Disposal Protocol

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, wipes, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Unused Product : Unused or waste this compound should be treated as hazardous waste. Do not dispose of it down the drain.[1]

  • Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health & Safety (EHS) department for assistance.[5]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.